Ethyl 6-formylamino-5-methoxyindole-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-formamido-5-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-19-13(17)11-4-8-5-12(18-2)10(14-7-16)6-9(8)15-11/h4-7,15H,3H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQGUJOZARLMQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)NC=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447359 | |
| Record name | ETHYL 6-FORMYLAMINO-5-METHOXYINDOLE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119825-27-3 | |
| Record name | ETHYL 6-FORMYLAMINO-5-METHOXYINDOLE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 6-formylamino-5-methoxyindole-2-carboxylate: A Technical Guide for Researchers
An In-depth Exploration of a Key Synthetic Intermediate for Drug Discovery and Development
This technical guide provides a comprehensive overview of the core basic properties of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes the known information and provides expert insights based on closely related analogues to offer a valuable resource for those working with this and similar molecular scaffolds.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of indole are integral to the development of therapeutics for a range of conditions, including cancer, inflammatory disorders, and neurological diseases.[2] this compound (CAS No. 119825-27-3) represents a key intermediate, offering multiple points for chemical modification to generate diverse libraries of bioactive molecules. Its unique substitution pattern, featuring a formylamino group at the 6-position and a methoxy group at the 5-position, provides a foundation for exploring structure-activity relationships in novel drug candidates.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a compound is paramount for its application in research and development. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 119825-27-3 | [3] |
| Molecular Formula | C₁₃H₁₄N₂O₄ | [2] |
| Molecular Weight | 262.26 g/mol | [2] |
| Appearance | Off-White Solid | [3] |
| Boiling Point (Predicted) | 530.6 ± 50.0 °C | Not available in search results |
| Density (Predicted) | 1.330 ± 0.06 g/cm³ | Not available in search results |
| Solubility | Soluble in Ethanol, Methanol | Not available in search results |
| Melting Point | Not available in literature | N/A |
Note: It is crucial for researchers to experimentally determine properties such as the melting point for any synthesized batches of this compound to ensure purity and for accurate characterization.
Synthesis and Reactivity
Proposed Synthetic Pathway:
A potential synthetic route is outlined below. This pathway leverages the well-established Japp-Klingemann indole synthesis to construct the core indole scaffold, followed by reduction of a nitro group and subsequent formylation.
Caption: Proposed synthetic workflow for this compound.
Hypothetical Experimental Protocol:
Step 1: Synthesis of Ethyl 6-amino-5-methoxyindole-2-carboxylate (Precursor)
This precursor can be synthesized starting from a suitably substituted 2-nitrotoluene via the Reissert indole synthesis.[3] The process typically involves condensation with diethyl oxalate, followed by reductive cyclization. The resulting 6-nitroindole derivative is then reduced to the 6-aminoindole.
Step 2: Formylation of Ethyl 6-amino-5-methoxyindole-2-carboxylate
The formylation of the 6-amino group can be achieved using various established methods. A mild and efficient method involves the use of formic acid with a catalytic amount of iodine under solvent-free conditions.[1]
-
To a flask containing Ethyl 6-amino-5-methoxyindole-2-carboxylate (1.0 eq), add formic acid (2.0 eq).
-
Add a catalytic amount of iodine (e.g., 5 mol%).
-
Stir the mixture at an elevated temperature (e.g., 70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by neutralization with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Causality Behind Experimental Choices: The choice of a catalytic iodine-mediated formylation is based on its mild reaction conditions, high efficiency, and avoidance of harsh or toxic reagents, making it a preferable method in many synthetic applications.[1]
Spectral Analysis and Characterization
As of the date of this guide, experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not available in the public domain. However, based on the analysis of related indole derivatives, the expected spectral characteristics can be predicted. Researchers who synthesize this compound should perform a full suite of spectral analyses to confirm its structure.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show characteristic signals for the indole ring protons, the ethyl ester group (a quartet and a triplet), the methoxy group (a singlet), and the formyl and amino protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 5,6-disubstitution pattern.
-
¹³C NMR: The spectrum should display signals corresponding to all 13 carbon atoms in the molecule, including the carbonyl carbons of the ester and formyl groups, the aromatic carbons of the indole ring, the methoxy carbon, and the carbons of the ethyl group.
-
IR Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the indole and formylamino groups, C=O stretching of the ester and amide functionalities, and C-O stretching of the methoxy and ester groups.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (262.26 g/mol ).
For reference, the spectral data of a related compound, 5-methoxyindole-2-carboxylic acid, has been reported and can provide some guidance on the expected chemical shifts for the indole core.[4][5]
Potential Applications in Drug Discovery and Development
The 6-aminoindole scaffold is a valuable building block in medicinal chemistry for the development of bioactive molecules, including potential anti-cancer and anti-inflammatory drugs.[2] The formylamino group in this compound can serve as a handle for further chemical modifications or may itself contribute to the biological activity of the final compounds.
Derivatives of 5- and 6-substituted indoles have been investigated for a variety of pharmacological activities. For instance, some 5-methoxyindole derivatives have been studied for their effects on the central nervous system and cardiovascular system.[6] Furthermore, the formyl group can be a precursor to other functional groups or can participate in hydrogen bonding interactions with biological targets.
Hypothetical Role in a Signaling Pathway:
Given the diverse biological roles of indole derivatives, it is plausible that compounds derived from this compound could modulate various signaling pathways implicated in disease. For example, they could potentially act as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.
Sources
- 1. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate
An In-Depth Technical Guide to the
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Specifically, substituted indole-2-carboxylates serve as versatile intermediates in the synthesis of complex therapeutic agents. This guide provides a detailed, research-level overview of a robust and reproducible synthetic route to Ethyl 6-formylamino-5-methoxyindole-2-carboxylate, a key building block for various drug development programs.
This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen transformations and providing detailed, actionable protocols. The synthesis is presented as a logical three-step sequence starting from the commercially available Ethyl 5-methoxyindole-2-carboxylate: regioselective nitration, subsequent reduction of the nitro group, and a final formylation of the resulting amine.
Retrosynthetic Analysis
A retrosynthetic approach reveals a clear and efficient pathway to the target molecule. The final formamide linkage can be readily installed from a primary amine precursor, Ethyl 6-amino-5-methoxyindole-2-carboxylate. This amino-indole is, in turn, accessible through the reduction of a corresponding nitro-intermediate, Ethyl 5-methoxy-6-nitroindole-2-carboxylate. This nitro-substituted indole can be prepared via electrophilic aromatic substitution on the electron-rich indole ring of Ethyl 5-methoxyindole-2-carboxylate. This analysis establishes a linear, three-step forward synthesis.
Caption: Retrosynthetic pathway for the target compound.
Synthetic Pathway and Mechanistic Discussion
The forward synthesis involves three critical transformations performed on the Ethyl 5-methoxyindole-2-carboxylate scaffold. The selection of reagents and conditions for each step is crucial for achieving high yield and purity.
Step 1: Regioselective Nitration
The initial step is the nitration of Ethyl 5-methoxyindole-2-carboxylate. The indole ring is highly activated towards electrophilic substitution. The C3 position is the most nucleophilic, but since it is unsubstituted in the starting material, careful control of reaction conditions is required to prevent side reactions. The methoxy group at C5 is an ortho-, para-director, activating the C4 and C6 positions. The ester at C2 is a deactivating group. The combination of these electronic effects strongly favors electrophilic substitution at the C6 position.
A mild nitrating agent is essential to avoid oxidation and polymerization of the sensitive indole core. A solution of nitric acid in acetic acid provides the necessary electrophile (NO₂⁺) under controlled conditions.
Step 2: Reduction of the Nitro Group
The reduction of the aromatic nitro group to a primary amine is a pivotal step. While various methods exist (e.g., SnCl₂, Na₂S₂O₄), catalytic hydrogenation is the method of choice for this transformation due to its efficiency, clean reaction profile, and mild conditions that preserve the ester functionality.[1] Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this purpose.[2]
The reaction proceeds on the surface of the catalyst, where molecular hydrogen is activated. The nitro group is reduced in a stepwise manner, likely through nitroso and hydroxylamine intermediates, to yield the desired amine.[3][4]
Caption: Generalized pathway for catalytic hydrogenation of a nitroaromatic.
Step 3: N-Formylation
The final step is the formylation of the 6-amino group. Formylating agents must be chosen carefully to ensure complete reaction without affecting other functional groups. Acetic formic anhydride (AFA), generated in situ from the reaction of formic acid and acetic anhydride, is an excellent reagent for this purpose.[5][6] It is more reactive than formic acid alone but selective for the amine. The formyl group is transferred preferentially over the acetyl group due to its greater electrophilicity and lower steric hindrance.[5]
Caption: In situ generation of the active formylating agent.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Nitric acid is highly corrosive and a strong oxidant. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted behind a blast shield.
Step 1: Synthesis of Ethyl 5-methoxy-6-nitroindole-2-carboxylate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add Ethyl 5-methoxyindole-2-carboxylate (10.0 g, 45.6 mmol).
-
Dissolution: Add glacial acetic acid (100 mL) and stir until the solid is completely dissolved. Cool the mixture to 10-15 °C in an ice-water bath.
-
Nitration: Prepare a nitrating solution by carefully adding fuming nitric acid (3.0 mL, ~71.4 mmol) to cold glacial acetic acid (20 mL). Add this solution dropwise to the stirred indole solution over 30 minutes, ensuring the internal temperature does not exceed 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the product under vacuum to yield Ethyl 5-methoxy-6-nitroindole-2-carboxylate as a yellow solid.
Step 2: Synthesis of Ethyl 6-amino-5-methoxyindole-2-carboxylate
-
Setup: To a 500 mL hydrogenation flask (or a Parr shaker vessel), add Ethyl 5-methoxy-6-nitroindole-2-carboxylate (10.0 g, 37.8 mmol) and ethanol (200 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (1.0 g, 10 wt%).[2]
-
Hydrogenation: Seal the vessel, purge with an inert gas (nitrogen or argon), and then introduce hydrogen gas. Pressurize the vessel to 50 psi (or maintain a hydrogen balloon atmosphere) and stir the mixture vigorously at room temperature.[4]
-
Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours). Hydrogen uptake will cease upon completion.
-
Work-up: Carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting solid, Ethyl 6-amino-5-methoxyindole-2-carboxylate, is often pure enough for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.
Step 3:
-
Reagent Preparation: In a separate flask, prepare the acetic formic anhydride reagent in situ.[5][7] Cool formic acid (15 mL, ~398 mmol) in an ice bath. Slowly add acetic anhydride (10 mL, ~106 mmol) with stirring, keeping the temperature below 10 °C. Allow the mixture to stir for 30 minutes before use.[5]
-
Setup: In a 250 mL round-bottom flask, dissolve Ethyl 6-amino-5-methoxyindole-2-carboxylate (8.0 g, 34.1 mmol) in anhydrous tetrahydrofuran (THF, 100 mL). Cool the solution to 0 °C in an ice bath.
-
Formylation: Slowly add the freshly prepared acetic formic anhydride solution to the cooled amine solution over 20 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor by TLC for the disappearance of the starting amine.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate or by column chromatography on silica gel to yield the final product, this compound.
Data Summary
| Step | Starting Material | Product | Reagents & Conditions | Typical Yield |
| 1 | Ethyl 5-methoxyindole-2-carboxylate | Ethyl 5-methoxy-6-nitroindole-2-carboxylate | HNO₃, Acetic Acid, 15-20 °C | 85-95% |
| 2 | Ethyl 5-methoxy-6-nitroindole-2-carboxylate | Ethyl 6-amino-5-methoxyindole-2-carboxylate | H₂, 10% Pd/C, Ethanol, RT, 50 psi | 90-98% |
| 3 | Ethyl 6-amino-5-methoxyindole-2-carboxylate | This compound | Formic Acid, Acetic Anhydride, THF, 0 °C to RT | 80-90% |
Conclusion
The synthesis of this compound presented herein is a reliable and high-yielding three-step process. By employing well-understood and robust chemical transformations—regioselective nitration, clean catalytic hydrogenation, and efficient in situ formylation—this guide provides a clear pathway for obtaining this valuable intermediate. The detailed protocols and mechanistic insights are intended to empower researchers in the fields of medicinal and synthetic chemistry to confidently produce this compound for further elaboration into more complex and potentially bioactive molecules.
References
- BenchChem. (2025).
- Wikipedia. (n.d.). Reissert indole synthesis.
- Wikipedia. (n.d.). Japp–Klingemann reaction.
- BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole.
- BenchChem. (2025).
- Wikipedia. (n.d.). Fischer Indole Synthesis.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Acetic formic anhydride.
- Wikipedia. (n.d.). Larock indole synthesis.
- Wikipedia. (n.d.).
- Pál, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. HETEROCYCLES, Vol. 51, No. 12.
- Snyder, H. R., et al. (1953). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society.
- JETIR. (2018). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR, Volume 5, Issue 9.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors.
- Organic Syntheses. (n.d.). Procedure for the Synthesis of N-Formylbenzotriazole.
Sources
An In-Depth Technical Guide to Ethyl 6-formylamino-5-methoxyindole-2-carboxylate (CAS 119825-27-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-formylamino-5-methoxyindole-2-carboxylate is a crucial heterocyclic building block in the landscape of modern medicinal chemistry. Its unique substituted indole structure serves as a versatile scaffold for the synthesis of complex pharmacologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and pivotal role as a key intermediate, particularly in the development of novel therapeutics. Detailed experimental protocols, data interpretation, and safety considerations are presented to equip researchers and drug development professionals with the practical knowledge required for its effective utilization in the laboratory and beyond.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the structural core of numerous natural products and synthetic drugs with diverse biological activities. The specific substitution pattern of this compound, featuring a methoxy group at the 5-position and a formylamino group at the 6-position, pre-organizes the molecule for further chemical elaboration. This strategic placement of functional groups is instrumental in the synthesis of targeted therapeutic agents, most notably in the field of antipsychotic drug development.[1][2][3] Its primary utility lies in its role as a key intermediate, a foundational piece from which more complex and potent molecules are constructed.[4][5][6]
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's properties is fundamental for its application in synthesis, including reaction optimization, purification, and characterization.
Chemical Properties
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 119825-27-3 | [6][7][8][9] |
| Molecular Formula | C₁₃H₁₄N₂O₄ | [7][9] |
| Molecular Weight | 262.26 g/mol | [7][9] |
| Boiling Point | ~530.6 °C (Predicted) | [7] |
| Density | ~1.33 g/cm³ (Predicted) | [7] |
| Appearance | Solid | N/A |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While specific spectra are lot-dependent, the expected key signals are outlined below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will exhibit characteristic signals for the ethyl ester protons (a triplet and a quartet), aromatic protons on the indole ring, the methoxy group singlet, the formyl proton singlet, and the N-H protons of the indole and formylamino groups. The specific chemical shifts and coupling constants provide a definitive fingerprint of the molecule's structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each unique carbon environment, including the carbonyl carbons of the ester and formyl groups, the aromatic carbons of the indole ring, the methoxy carbon, and the ethyl group carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups. Expected characteristic absorption bands include N-H stretching (for the indole and amide), C=O stretching (for the ester and amide), and C-O stretching (for the ether and ester).
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 262.26.
Interpreting the Data: Integrating data from these spectroscopic techniques is crucial. For instance, the presence of both ester and amide C=O stretches in the IR spectrum, combined with the correct molecular weight from MS and the detailed proton and carbon environments from NMR, provides unambiguous structural confirmation.[10][11][12]
Synthesis and Reaction Mechanism
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common synthetic route starts from more readily available indole derivatives. The choice of reagents and reaction pathway is dictated by the need for high yield and purity, which is critical for its use in pharmaceutical manufacturing.
Synthetic Workflow Diagram
The following diagram illustrates a representative synthetic pathway. The causality is clear: nitration introduces the nitrogen functionality, reduction converts it to an amine, formylation adds the required group, and subsequent cyclization and esterification build the final indole scaffold.
Caption: Generalized workflow for the synthesis of the target indole.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative example. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.
Step 1: Reduction of Ethyl 5-methoxy-6-nitroindole-2-carboxylate
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, suspend Ethyl 5-methoxy-6-nitroindole-2-carboxylate in a mixture of ethanol and water.
-
Reagent Addition: Heat the mixture to reflux. Cautiously add iron powder in portions, followed by the slow addition of concentrated hydrochloric acid. The causality here is that the acid activates the iron for the reduction of the nitro group to an amine.
-
Reaction: Maintain the reaction at reflux for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Workup: Once complete, cool the reaction mixture and filter through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure.
-
Purification: Neutralize the residue with a sodium bicarbonate solution and extract the product (Ethyl 6-amino-5-methoxyindole-2-carboxylate) with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amine.
Step 2: Formylation of Ethyl 6-amino-5-methoxyindole-2-carboxylate
-
Setup: Dissolve the crude amine from the previous step in formic acid at 0°C in a suitable flask.
-
Reagent Addition: Slowly add acetic anhydride dropwise while maintaining the temperature below 10°C. Acetic anhydride acts as a dehydrating agent to facilitate the formation of the formamide.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into ice-water. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain high-purity this compound.
Applications in Drug Development
The primary and most significant application of this compound is as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[6]
Intermediate for Antipsychotic Agents
This compound is a documented precursor in the synthesis of certain atypical antipsychotics.[1][2][3] These drugs often feature complex heterocyclic systems, and this intermediate provides a pre-functionalized indole core, significantly streamlining the total synthesis. For example, it can be used to construct molecules that act as partial agonists at dopamine D2 and D3 receptors, a key mechanism for treating schizophrenia and bipolar disorder.[2]
The workflow for its use in drug synthesis is depicted below.
Caption: Role as a key intermediate in API synthesis.[4]
The reduction of the ester group to an aldehyde (often via a two-step process to control reactivity) is a critical transformation.[4] This aldehyde then undergoes reductive amination with a suitable amine (like a complex piperazine side chain), which is a powerful C-N bond-forming reaction, to assemble the final drug molecule or a late-stage precursor.[1][4]
Safety, Handling, and Storage
As a fine chemical intermediate, proper handling procedures are mandatory to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]
-
Handling: Use the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[14] After handling, wash hands thoroughly.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] The compound may be sensitive to air, light, and moisture.[14]
-
Fire Safety: In case of fire, use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[13] Firefighters should wear self-contained breathing apparatus.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14]
Stability: The compound is generally stable under recommended storage conditions.[13] However, prolonged exposure to heat, light, or incompatible materials should be avoided. Hazardous decomposition products may include toxic gases like carbon monoxide, carbon dioxide, and nitrogen oxides upon thermal decomposition.[13]
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is an enabling tool for drug discovery. Its well-defined structure and versatile functional groups allow for the efficient and strategic synthesis of complex, high-value molecules. As research into indole-based therapeutics continues to expand, particularly in areas like oncology and neuropharmacology, the demand for such well-designed intermediates is likely to grow.[15][16] Future work may focus on developing even more efficient, greener, and scalable synthetic routes to this valuable building block, further empowering the next generation of drug development.
References
- Singavarapu, A., Reddipalli, G. S., & Ghojala, V. R. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry, 19(1), 64-70.
- Bentham Science Publishers. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Bentham Science Publisher.
- ResearchGate. (n.d.). Synthetic approaches to produce the key intermediate of cariprazine,...
- Ingenta Connect. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Ingenta Connect.
- ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic...
- ChemicalBook. (n.d.).
- LookChem. (n.d.).
- Pharmaffiliates. (n.d.). CAS No : 119825-27-3 | Product Name : this compound.
- Molecular Dimensions. (2014).
- Durham Tech. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- NZQA. (2023).
- YouTube. (2021). NCEA Level 3 chemistry: Spectroscopy. YouTube.
- No Brain Too Small. (n.d.). NCEA Level 3 Chemistry - Spectroscopy. No Brain Too Small.
- National Institutes of Health. (n.d.). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)
- RSC Publishing. (n.d.).
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Com...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound CAS#: 119825-27-3 [m.chemicalbook.com]
- 8. 119825-27-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. AS 91388 annotated exemplars - NZQA [www2.nzqa.govt.nz]
- 11. youtube.com [youtube.com]
- 12. nobraintoosmall.co.nz [nobraintoosmall.co.nz]
- 13. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 14. durhamtech.edu [durhamtech.edu]
- 15. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Structural Elucidation of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate
Abstract
This technical guide provides a comprehensive, methodology-focused walkthrough for the complete structural elucidation of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate. Designed for researchers and professionals in organic synthesis and drug development, this document moves beyond a simple recitation of data. It details the strategic integration of modern analytical techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is rationalized to showcase not just the "what" but the "why," providing a robust, self-validating framework for confirming the molecular architecture of complex heterocyclic compounds.
Introduction: The Imperative for Unambiguous Characterization
This compound is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry and materials science.[1][2] The biological and chemical properties of such molecules are critically dependent on their precise atomic arrangement. Therefore, unambiguous structural confirmation is not merely a procedural step but the foundational pillar upon which all subsequent research—be it pharmacological screening or materials testing—is built.
This guide will systematically deconstruct the molecule using a multi-technique approach, demonstrating how data from orthogonal analytical methods are synergistically combined to build a conclusive and irrefutable structural assignment.
Synthesis and Purification
The target compound, this compound, is a derivative useful in organic synthesis.[3] While various synthetic routes may exist, a common approach involves the modification of a pre-existing indole core. A plausible synthesis begins with the commercially available Ethyl 5,6-dimethoxyindole-2-carboxylate, which can be selectively demethylated and subsequently formylated to yield the target compound.
Experimental Protocol: Synthesis
-
Selective Demethylation: To a solution of Ethyl 5,6-dimethoxyindole-2-carboxylate in a suitable solvent (e.g., dichloromethane), a demethylating agent such as boron tribromide (BBr₃) is added cautiously at low temperature (e.g., -78 °C). The reaction is carefully monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with methanol, and the solvent is removed under reduced pressure. The resulting crude product is purified via column chromatography to isolate the 6-hydroxy intermediate.
-
Formylation: The purified intermediate is dissolved in formic acid, and acetic anhydride is added. The mixture is heated, and upon completion (monitored by TLC), the reaction mixture is cooled and poured into ice water to precipitate the product.
-
Purification: The crude solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure this compound.
The Analytical Workflow: A Strategy for Structure Confirmation
A robust elucidation strategy relies on a logical sequence of experiments, where each result informs the next and corroborates the last. Our workflow is designed to first determine the molecular formula and identify key functional groups, then to piece together the carbon-hydrogen framework, and finally to confirm long-range connectivity.
Caption: Key long-range HMBC correlations confirming the molecular framework.
Key HMBC Correlations:
-
The ethyl protons H-8 (CH₂) show a correlation to the ester carbonyl C-11 and the indole C-2 , confirming the position of the ethyl ester group.
-
The methoxy protons H-9 correlate to C-5 , unequivocally placing the methoxy group at position 5.
-
The formyl proton H-Formyl correlates to C-6 , confirming the position of the formylamino group.
-
The aromatic proton H-4 shows correlations to C-6 and C-5 , while H-7 correlates to C-5 and C-6 , locking down the substitution pattern on the benzene portion of the indole ring.
-
The indole proton H-3 correlates to C-2 and the bridgehead carbon C-7a , confirming the core indole structure.
Conclusion: A Self-Validating Structural Proof
The structure of this compound is unequivocally confirmed through the strategic application of modern spectroscopic techniques.
-
HRMS established the precise molecular formula (C₁₃H₁₄N₂O₄).
-
IR spectroscopy identified the key functional groups: N-H (indole, amide), C=O (ester, amide), C-O (ether, ester), and the aromatic ring.
-
¹H and ¹³C NMR provided a complete census of all proton and carbon environments.
-
2D NMR (COSY, HSQC, and HMBC) served as the final arbiter, piecing together the individual atoms and functional groups into the final, validated molecular architecture.
Each piece of data cross-validates the others, creating a self-consistent and definitive structural proof that meets the highest standards of scientific integrity.
References
-
Meng, X., Harricharran, T., & Juszczak, L. J. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40–50. Available at: [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]
-
Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 838-845. Available at: [Link]
-
Pharmaffiliates. This compound. Available at: [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]
-
University of Wisconsin, Department of Chemistry. 13C NMR Chemical Shifts. Available at: [Link]
-
Williams, A. S., & Elyashberg, M. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(6), 2095–2103. Available at: [Link]
Sources
Ethyl 6-formylamino-5-methoxyindole-2-carboxylate literature review
An In-Depth Technical Guide to Ethyl 6-Formylamino-5-methoxyindole-2-carboxylate: Synthesis, Properties, and Potential Applications
Introduction
This compound is a substituted indole derivative with the CAS Number 119825-27-3, molecular formula C₁₃H₁₄N₂O₄, and a molecular weight of 262.26 g/mol .[1] While this compound is commercially available for research purposes, the publicly accessible scientific literature lacks in-depth studies on its specific synthesis, characterization, and biological activity.[1] However, the indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of pharmacological activities.[2]
This technical guide, therefore, serves as a comprehensive prospective analysis of this compound. By examining the chemistry of its functional groups and drawing parallels with structurally related and well-documented indole-2-carboxylate derivatives, this document will provide researchers, scientists, and drug development professionals with a foundational understanding of its likely synthesis, chemical properties, and potential as a versatile intermediate in the discovery of novel therapeutics. The insights presented herein are grounded in established principles of organic and medicinal chemistry, aiming to bridge the information gap and stimulate further investigation into this promising molecule.
Proposed Synthesis and Mechanistic Rationale
A likely synthetic precursor is ethyl 6-amino-5-methoxyindole-2-carboxylate. The subsequent formylation of the 6-amino group would yield the target compound. The synthesis of the 6-amino precursor itself can be envisioned starting from a nitrated benzene derivative, which is then elaborated into the indole ring system, followed by reduction of the nitro group.
Hypothetical Step-by-Step Synthesis Protocol
Step 1: Synthesis of Ethyl 5-methoxy-6-nitroindole-2-carboxylate
This step would likely involve a multi-step process starting from a commercially available nitrated anisole derivative, which is then converted to a phenylhydrazine and subsequently cyclized with an α-ketoester in a Fischer indole synthesis.
Step 2: Reduction of the Nitro Group to an Amine
The nitro group of ethyl 5-methoxy-6-nitroindole-2-carboxylate can be selectively reduced to the corresponding amine, ethyl 6-amino-5-methoxyindole-2-carboxylate, using standard reducing agents such as tin(II) chloride in ethanol or catalytic hydrogenation with palladium on carbon.
Step 3: Formylation of the Amino Group
The final step involves the formylation of the 6-amino group. This can be achieved by reacting ethyl 6-amino-5-methoxyindole-2-carboxylate with a suitable formylating agent, such as a mixture of formic acid and acetic anhydride, to yield the desired product, this compound.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic pathway to this compound.
Physicochemical and Predicted Spectroscopic Properties
The known physicochemical properties are summarized in the table below. Additionally, based on the molecular structure, a set of predicted spectroscopic data is provided to aid in the characterization of this compound.
| Property | Value | Source |
| CAS Number | 119825-27-3 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O₄ | [1] |
| Molecular Weight | 262.26 g/mol | [1] |
| Predicted ¹H NMR | δ (ppm): 1.3-1.4 (t, 3H, -CH₂CH₃), 4.3-4.4 (q, 2H, -CH₂CH₃), 3.9 (s, 3H, -OCH₃), 7.0-7.5 (m, 3H, Ar-H), 8.3-8.5 (s, 1H, -CHO), 9.0-10.0 (br s, 1H, indole N-H), 9.5-10.5 (br s, 1H, formylamino N-H) | Theoretical |
| Predicted ¹³C NMR | δ (ppm): 14.5 (-CH₂CH₃), 56.0 (-OCH₃), 61.0 (-CH₂CH₃), 100-140 (indole ring carbons), 160-165 (ester C=O), 160-165 (formyl C=O) | Theoretical |
| Predicted IR | ν (cm⁻¹): 3200-3400 (N-H stretching), 2900-3000 (C-H stretching), 1680-1720 (C=O stretching of ester and formyl groups), 1500-1600 (C=C aromatic stretching), 1200-1300 (C-O stretching) | Theoretical |
| Predicted Mass Spec | m/z: 262.09 [M]⁺, other fragments corresponding to loss of -OCH₃, -COOEt, -CHO | Theoretical |
Chemical Reactivity and Synthetic Utility
This compound is a multifunctional molecule, making it a valuable intermediate for the synthesis of more complex derivatives. The key reactive sites are the formylamino group, the ester, the indole nitrogen, and the aromatic ring.
-
Hydrolysis of the Formyl Group: The formylamino group can be hydrolyzed under acidic or basic conditions to reveal the free 6-amino group, which can then be used for a variety of coupling reactions (e.g., amide bond formation, sulfonylation, or as a nucleophile in substitution reactions).
-
Hydrolysis of the Ester: The ethyl ester can be saponified to the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a common functional group in many bioactive molecules.
-
N-Alkylation/Arylation of the Indole Nitrogen: The indole nitrogen can be deprotonated with a suitable base and then alkylated or arylated to introduce substituents at the N-1 position.
-
Electrophilic Aromatic Substitution: The indole ring is electron-rich and can undergo electrophilic substitution, although the positions of substitution will be directed by the existing substituents.
Potential Synthetic Transformations
Caption: Potential chemical modifications of this compound.
Prospective Biological and Pharmacological Significance
While there is no direct biological data for this compound, the extensive research on related 5-methoxyindole-2-carboxylic acid derivatives provides a strong basis for predicting its potential therapeutic applications.
Structurally similar compounds have demonstrated a range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects. For instance, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) has shown promise for its neuroprotective properties in the context of stroke.[3] It has been found to reduce the size of ischemic areas and decrease oxidative stress.[3] Furthermore, indole-2-carboxylic acid derivatives are being investigated as potential agents against Alzheimer's disease pathology.[3]
The core structure of the target molecule is also related to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key monomer in the biosynthesis of eumelanin.[4][5] Derivatives of DHICA have been explored for their antioxidant properties and as agonists for G-protein coupled receptors.[4]
Given these precedents, derivatives of this compound could be synthesized and screened for a variety of biological activities, including:
-
Neuroprotective Agents: By modifying the core structure, it may be possible to develop novel compounds for the treatment of neurodegenerative diseases or stroke.
-
Anti-inflammatory Agents: The indole nucleus is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: Many indole derivatives have been shown to possess anticancer activity through various mechanisms, such as inhibition of tubulin polymerization or kinase signaling pathways.
-
Antimicrobial Agents: The indole scaffold is also found in a number of natural and synthetic antimicrobial compounds.
Illustrative Biological Pathway: Neuroprotection
Caption: Simplified pathway showing how an indole derivative could exert neuroprotective effects.
Conclusion
This compound, while not extensively studied, represents a molecule of significant potential for researchers in medicinal chemistry and drug discovery. Its multifunctional nature allows for a wide range of chemical modifications, making it an ideal scaffold for the development of compound libraries for biological screening. Based on the well-documented activities of structurally related indole-2-carboxylates, derivatives of this compound are promising candidates for the development of novel therapeutics, particularly in the areas of neuroprotection, inflammation, and oncology. This guide provides a solid theoretical framework to encourage and facilitate further empirical investigation into this versatile chemical entity.
References
-
Pharmaffiliates. This compound. [Link]
-
Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]
-
Hansson, C. (1984). 6-Hydroxy-5-methoxyindole-2-carboxylic Acid in normal human urine. Acta Dermato-Venereologica, 64(3), 185-190. [Link]
-
Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]
-
McCulloch, B., & Jabbar, S. (2018). Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. RSC Advances, 8(52), 29593-29597. [Link]
-
Barabanov, M. A., Martyanov, G. S., & Pestov, A. V. (2020). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 56(10), 1229-1231. [Link]
Sources
The Indole-2-Carboxylate Core: A Historical and Synthetic Guide for Drug Discovery
Abstract
The indole-2-carboxylate scaffold represents a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of indole-2-carboxylate derivatives. We will traverse the seminal synthetic strategies that first brought this heterocyclic core to the forefront of organic chemistry and chart a course through to the modern, sophisticated methodologies employed in contemporary drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also actionable, field-proven insights into the synthesis and application of this vital chemical motif.
A Historical Perspective: From Indigo to Indole-2-Carboxylic Acid
The story of indole-2-carboxylates is intrinsically linked to the broader history of indole chemistry, which began with the investigation of the vibrant blue dye, indigo. In 1866, Adolf von Baeyer first isolated indole through the reduction of oxindole using zinc dust.[1] This seminal discovery paved the way for the exploration of the indole nucleus, a structural motif that would later be identified in a vast number of biologically active natural products, including the essential amino acid tryptophan.
The direct synthesis of indole-2-carboxylic acid and its derivatives emerged from the need to create substituted indoles with greater control and efficiency than was possible through the derivatization of the parent indole. Two classical name reactions, the Reissert and Fischer indole syntheses, became the foundational pillars for accessing this important class of compounds.
Foundational Synthetic Strategies: The Classics
The early advancements in indole-2-carboxylate synthesis were dominated by two robust and versatile methods that remain relevant to this day. Understanding the causality behind these experimental choices provides a masterclass in heterocyclic chemistry.
The Reissert Indole Synthesis
Developed by Arnold Reissert, this method provides a reliable route to indole-2-carboxylic acids from readily available o-nitrotoluenes.[2][3] The brilliance of this synthesis lies in its clever orchestration of condensation and reductive cyclization.
Causality of Experimental Choices: The choice of a strong base, such as sodium or potassium ethoxide, is critical for the initial deprotonation of the acidic methyl group of the o-nitrotoluene, enabling its condensation with diethyl oxalate.[2] The subsequent reductive cyclization of the resulting ethyl o-nitrophenylpyruvate is typically achieved using reducing agents like zinc in acetic acid or ferrous sulfate and ammonia.[4][5] These conditions are specifically chosen to selectively reduce the nitro group to an amine, which then undergoes an intramolecular cyclization with the adjacent ketone to form the indole ring.
Experimental Protocol: Reissert Synthesis of Indole-2-Carboxylic Acid
Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate
-
To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in anhydrous diethyl ether, add o-nitrotoluene dropwise with stirring under an inert atmosphere.
-
After the initial reaction subsides, add diethyl oxalate dropwise to the reaction mixture.
-
Stir the mixture at room temperature for several hours, then reflux for 1-2 hours to drive the condensation to completion.
-
Cool the reaction mixture and pour it onto ice. Acidify with a dilute mineral acid (e.g., HCl) to precipitate the ethyl o-nitrophenylpyruvate.
-
Filter the crude product, wash with cold water, and dry.
Step 2: Reductive Cyclization
-
Suspend the crude ethyl o-nitrophenylpyruvate in a mixture of glacial acetic acid and water.
-
Add zinc dust portion-wise with vigorous stirring. The reaction is exothermic and may require external cooling to maintain a moderate temperature.
-
After the addition of zinc is complete, continue stirring until the yellow color of the nitro compound disappears.
-
Heat the reaction mixture to boiling for a short period to ensure complete cyclization.
-
Filter the hot solution to remove excess zinc and other insoluble materials.
-
Cool the filtrate to induce crystallization of indole-2-carboxylic acid.
-
Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Logical Relationship: Reissert Indole Synthesis
Caption: Workflow of the Reissert Indole Synthesis.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most famous and widely used method for indole synthesis.[6] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. To synthesize indole-2-carboxylates, pyruvic acid or its esters are used as the carbonyl component.[7]
Causality of Experimental Choices: The reaction is initiated by the formation of a phenylhydrazone from the condensation of phenylhydrazine with pyruvic acid or an ester like ethyl pyruvate. The choice of an acid catalyst (Brønsted or Lewis acids such as HCl, H₂SO₄, or ZnCl₂) is crucial for the subsequent steps.[6] The acid facilitates the tautomerization of the hydrazone to an enamine, which then undergoes a[8][8]-sigmatropic rearrangement. This rearrangement is the key bond-forming step and is often irreversible, driving the reaction forward. The final steps involve cyclization and the elimination of ammonia to yield the aromatic indole ring.
Experimental Protocol: Fischer Synthesis of Ethyl Indole-2-Carboxylate
Step 1: Phenylhydrazone Formation (in situ)
-
In a round-bottom flask, dissolve phenylhydrazine hydrochloride in ethanol.
-
Add ethyl pyruvate to the solution and stir.
-
Add a catalytic amount of glacial acetic acid to facilitate the condensation reaction.
-
Heat the mixture under reflux for 1-2 hours to form the phenylhydrazone. The progress can be monitored by TLC.
Step 2: Acid-Catalyzed Cyclization
-
Cool the reaction mixture and slowly add a strong acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid and acetic acid, while keeping the temperature controlled in an ice bath.
-
After the addition of the acid, heat the reaction mixture to 80-100°C for 2-4 hours.
-
Monitor the reaction by TLC until the starting phenylhydrazone is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure ethyl indole-2-carboxylate.[9]
Logical Relationship: Fischer Indole Synthesis
Caption: Key stages of the Fischer Indole Synthesis.
The Modern Era: Palladium-Catalyzed Syntheses
While the classical methods are still widely used, the advent of transition metal catalysis, particularly with palladium, has revolutionized indole synthesis.[10][11] These modern methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways to complex indole-2-carboxylate derivatives.
Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, and various C-H activation strategies, have become powerful tools in the synthetic chemist's arsenal.[8] These methods allow for the construction of the indole ring from different starting materials and with greater precision, which is invaluable in the context of drug discovery where subtle structural modifications can have profound effects on biological activity.
Therapeutic Applications: Indole-2-Carboxylates in Drug Development
The indole-2-carboxylate core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Its rigid bicyclic structure and the presence of the carboxylic acid group, which can act as a key pharmacophore for target binding, make it an attractive starting point for drug design.
Anticancer Agents
Indole-2-carboxylate derivatives have shown significant promise as anticancer agents, often acting as inhibitors of key signaling pathways involved in cancer progression.[12][13] For example, certain derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two important targets in cancer therapy.[13]
Signaling Pathway: EGFR/CDK2 Inhibition
Caption: Inhibition of EGFR and CDK2 pathways by indole-2-carboxamide derivatives.
Table 1: Antiproliferative Activity of Indole-2-Carboxamide Derivatives
| Compound | Target Cell Line | GI₅₀ (µM) | Reference |
| 5d | MCF-7 (Breast Cancer) | 1.05 | [13] |
| 5e | A-549 (Lung Cancer) | 0.95 | [13] |
| 5i | Panc-1 (Pancreatic Cancer) | 1.50 | [13] |
| 6i | MCF-7 (Breast Cancer) | 6.10 | [14] |
| 6v | MCF-7 (Breast Cancer) | 6.49 | [14] |
HIV-1 Integrase Inhibitors
A significant area of research has focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[15][16] These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating the two magnesium ions in the enzyme's active site, thereby preventing the integration of viral DNA into the host genome.[17]
Signaling Pathway: HIV-1 Integrase Inhibition
Caption: Mechanism of action of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.
Table 2: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives
| Compound | IC₅₀ (µM) | Reference |
| 17a | 3.11 | [15] |
| 20a | 0.13 | [16] |
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists
Indole-2-carboxylate derivatives have also been identified as potent and selective antagonists of the CysLT1 receptor.[18] Cysteinyl leukotrienes are inflammatory mediators involved in allergic reactions and asthma.[18] By blocking the CysLT1 receptor, these compounds can alleviate the symptoms associated with these conditions, such as bronchoconstriction and inflammation.[18] The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit, leading to the activation of phospholipase C and subsequent downstream signaling events.[19]
Signaling Pathway: CysLT1 Receptor Antagonism
Caption: Antagonism of the CysLT1 receptor signaling pathway by indole-2-carboxylate derivatives.
Conclusion
The journey of indole-2-carboxylate derivatives from their historical roots in the study of indigo to their current status as a versatile scaffold in modern drug discovery is a testament to the enduring power of organic synthesis and medicinal chemistry. The foundational Reissert and Fischer syntheses provided the initial access to this important chemical class, while modern palladium-catalyzed methods have expanded the horizons of what is synthetically possible. The diverse biological activities of indole-2-carboxylate derivatives, ranging from anticancer and antiviral to anti-inflammatory, highlight the remarkable potential of this seemingly simple heterocyclic core. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, the indole-2-carboxylate scaffold is poised to remain a central player in the development of new and innovative therapeutics for years to come.
References
-
Ullah, F., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, 27(19), 6296. [Link]
-
Yoo, W., et al. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Tetrahedron, 85, 131971. [Link]
-
Cera, G., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 8(11), 498. [Link]
-
Wikipedia. (n.d.). Indole. [Link]
-
Organic Syntheses. (1963). Indole-2-carboxylic acid, ethyl ester. Org. Synth., 43, 40. [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]
-
Wikipedia. (n.d.). Reissert indole synthesis. [Link]
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
-
chemeurope.com. (n.d.). Reissert indole synthesis. [Link]
-
Wikipedia. (n.d.). Cysteinyl leukotriene receptor 1. [Link]
-
Gribble, G. W. (2016). Reissert Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 332-337). John Wiley & Sons, Inc. [Link]
-
Abuo-Rahma, G. E.-D. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Pharmaceuticals, 16(7), 1039. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis. [Link]
-
Kumar, S., & Singh, B. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Discovery Technologies, 18(4), 488-505. [Link]
-
Abdel-Gawad, N. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5240. [Link]
-
Al-Ostath, A., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(39), 35848-35864. [Link]
-
Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
-
Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]
-
Kanaoka, Y., & Austen, K. F. (2013). Cysteinyl leukotriene receptors, old and new; implications for asthma. Pulmonary Pharmacology & Therapeutics, 26(1), 127-131. [Link]
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. [Link]
-
Taktak, Y., et al. (2006). Mechanisms and inhibition of HIV integration. Current HIV Research, 4(4), 431-439. [Link]
-
Gribble, G. W. (2016). Reissert Indole Synthesis. ResearchGate. [Link]
-
Tahan, F., & Celebi, N. (2017). Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function. Frontiers in Immunology, 8, 1149. [Link]
-
Hamilton, A. J., et al. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. [Link]
-
Patsnap Synapse. (2024). What are CysLT1 antagonists and how do they work? [Link]
-
Scribd. (n.d.). Expt-7 The Fischer Indole Synthesis New. [Link]
-
Thompson, A., et al. (2016). Cysteinyl Leukotrienes Pathway Genes, Atopic Asthma and Drug Response: From Population Isolates to Large Genome-Wide Association Studies. Frontiers in Pharmacology, 7, 329. [Link]
-
Al-Hiari, Y. M., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(10), 1657. [Link]
-
Abdel-Gawad, N. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
-
Kulkarni, A. A., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 21(9), 1149. [Link]
Sources
- 1. Progress in palladium-based catalytic systems for the sustainable synthesis of annulated heterocycles: a focus on indole backbones. | Semantic Scholar [semanticscholar.org]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Reissert_indole_synthesis [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. testbook.com [testbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts | MDPI [mdpi.com]
- 11. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. | Semantic Scholar [semanticscholar.org]
- 13. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 19. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Methoxyindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Methoxyindole Scaffold in Modern Drug Discovery
The indole ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of biologically active molecules, including neurotransmitters, alkaloids, and a multitude of synthetic drugs. The introduction of a methoxy substituent to this indole core gives rise to the methoxyindole class of compounds, which have demonstrated significant therapeutic potential across various disease areas, from neuropharmacology to oncology. The position and nature of further substitutions on the methoxyindole ring system profoundly influence its physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.
This technical guide provides a comprehensive overview of the key physicochemical properties of substituted methoxyindoles, offering a blend of theoretical principles and practical, field-proven experimental methodologies. As senior application scientists, our goal is to not only present protocols but to explain the causality behind experimental choices, empowering researchers to make informed decisions in their drug discovery and development endeavors. We will delve into the critical parameters of lipophilicity, solubility, ionization (pKa), and metabolic stability, providing detailed experimental workflows and insights into how substituent modifications can be strategically employed to optimize these properties for the development of safe and efficacious therapeutics.
I. Lipophilicity: Navigating the Hydrophobic-Hydrophilic Balance
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a paramount physicochemical property in drug design. It governs a drug's ability to traverse biological membranes, influences its binding to plasma proteins, and impacts its volume of distribution.[1][2] For orally administered drugs, an optimal level of lipophilicity is crucial for absorption from the gastrointestinal tract.[3] The most common descriptors for lipophilicity are the partition coefficient (LogP) and the distribution coefficient (LogD). LogP refers to the ratio of the concentration of the neutral form of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase.[1][4] LogD is a pH-dependent descriptor that accounts for both the neutral and ionized forms of a compound, making it more physiologically relevant.[4][5]
The Influence of Substituents on the Lipophilicity of Methoxyindoles
The lipophilicity of a substituted methoxyindole is a composite of the contributions from the indole core, the methoxy group, and any additional substituents. The methoxy group itself is lipophilic and can influence the overall electronic distribution of the indole ring. The nature and position of other substituents can either enhance or diminish the molecule's lipophilicity.
-
Electron-donating and -withdrawing groups: The electronic nature of substituents can impact lipophilicity. While a direct correlation is complex, electron-withdrawing groups can sometimes decrease lipophilicity by increasing the polarity of the molecule.
-
Halogens: Halogen substituents generally increase lipophilicity, with the effect increasing with the size of the halogen (I > Br > Cl > F).
-
Alkyl chains: The addition of alkyl chains typically increases lipophilicity in a predictable manner, with each additional methylene group contributing to a higher LogP value.
-
Hydrogen bond donors and acceptors: The presence of hydrogen bond donors and acceptors can increase hydrophilicity and thus decrease lipophilicity.
A quantitative structure-activity relationship (QSAR) study on 2-substituted 6-methoxyindoles as melatonin receptor ligands revealed an optimal range of lipophilicity for the C2 substituent for receptor binding.[6] This highlights the importance of fine-tuning lipophilicity to achieve the desired biological activity.
Experimental Determination of Lipophilicity
The shake-flask method is the traditional and often considered the "gold standard" for determining LogP and LogD values.[2] It involves the direct measurement of the concentration of a compound in two immiscible phases after they have reached equilibrium.
Protocol:
-
Preparation of Phases:
-
Prepare a phosphate buffer solution at the desired pH (e.g., 7.4 for physiological relevance) and saturate it with n-octanol by vigorous mixing for 24 hours, followed by separation of the two phases.
-
Saturate n-octanol with the prepared aqueous buffer in the same manner.
-
-
Sample Preparation:
-
Prepare a stock solution of the substituted methoxyindole in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
-
Partitioning:
-
In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer.
-
Add a small aliquot of the compound's stock solution to the two-phase system.
-
Seal the vessel and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Allow the phases to separate completely, either by standing or by centrifugation.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the LogD value using the following equation: LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])
-
Diagram of the Shake-Flask LogD Determination Workflow:
Caption: Workflow for Shake-Flask LogD Determination.
HPLC-based methods offer a higher throughput alternative to the shake-flask method for estimating LogP values.[7][8][9][10] This technique relies on the correlation between a compound's retention time on a reverse-phase HPLC column and its lipophilicity.
Protocol:
-
System Preparation:
-
Equip an HPLC system with a reverse-phase column (e.g., C18).
-
Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
-
Calibration:
-
Select a set of standard compounds with known LogP values that span the expected range of the test compounds.
-
Inject each standard compound and record its retention time (tR).
-
Calculate the retention factor (k') for each standard using the formula: k' = (tR - t0) / t0, where t0 is the column dead time.
-
Create a calibration curve by plotting the log k' values of the standards against their known LogP values.
-
-
Sample Analysis:
-
Dissolve the substituted methoxyindole in the mobile phase.
-
Inject the sample and record its retention time.
-
Calculate the log k' for the test compound.
-
-
LogP Determination:
-
Determine the LogP of the test compound by interpolating its log k' value on the calibration curve.
-
II. Solubility: A Prerequisite for Biological Activity
Aqueous solubility is a critical physicochemical property that determines a drug's absorption, distribution, and bioavailability.[3] Poorly soluble compounds often exhibit low and variable oral absorption, leading to suboptimal therapeutic efficacy. For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids.[1]
Influence of Substituents on the Solubility of Methoxyindoles
The solubility of substituted methoxyindoles is influenced by a combination of factors, including the crystal lattice energy of the solid form and the solvation energy of the molecule in water.
-
Polar functional groups: The introduction of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups, generally increases aqueous solubility by enhancing hydrogen bonding interactions with water molecules.
-
Ionizable groups: The presence of ionizable acidic or basic groups can significantly improve solubility, especially at pH values where the compound is in its ionized form.
-
Lipophilicity: As a general trend, an increase in lipophilicity (higher LogP) often correlates with a decrease in aqueous solubility.
-
Crystal packing: The arrangement of molecules in the solid state can have a profound impact on solubility. Polymorphism, the existence of different crystal forms of the same compound, can lead to significant differences in solubility.[11][12][13]
Experimental Determination of Aqueous Solubility
Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[12][14][15][16] It provides a rapid indication of a compound's potential for precipitation when a DMSO stock solution is diluted into an aqueous buffer.
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of the substituted methoxyindole in DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
In a 96-well microplate, add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Add a small volume of the DMSO stock solution to the wells to achieve a range of final compound concentrations.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).
-
Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of measuring absorbance. An increase in turbidity indicates precipitation of the compound.
-
-
Data Analysis:
-
The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.
-
Diagram of the Kinetic Solubility Assay Workflow:
Caption: Workflow for the Kinetic Solubility Assay.
III. Ionization (pKa): The Influence of pH on Molecular Properties
The pKa is a measure of the acidity or basicity of a compound and is defined as the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. The ionization state of a drug molecule has a profound impact on its solubility, permeability, and receptor binding.[3] For substituted methoxyindoles, the indole nitrogen can act as a weak acid, and other substituents may introduce acidic or basic centers.
The Role of Substituents in Modulating the pKa of Methoxyindoles
The pKa of the indole nitrogen and any other ionizable groups on a substituted methoxyindole can be influenced by the electronic effects of the substituents.
-
Electron-withdrawing groups: Substituents that withdraw electron density from the indole ring will increase the acidity of the indole N-H, resulting in a lower pKa.
-
Electron-donating groups: Conversely, electron-donating groups will decrease the acidity of the indole N-H, leading to a higher pKa.
Experimental Determination of pKa
UV-Vis spectrophotometry is a common and reliable method for determining the pKa of compounds that contain a chromophore in proximity to the ionizable center.[17][18][19][20][21] The method relies on the principle that the UV-Vis absorbance spectrum of a compound changes as it transitions between its ionized and non-ionized forms.
Protocol:
-
Solution Preparation:
-
Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the substituted methoxyindole.
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
-
Spectral Measurement:
-
In a 96-well UV-transparent microplate or in individual cuvettes, add a fixed amount of the compound's stock solution to each of the different pH buffers.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify a wavelength at which there is a significant difference in absorbance between the fully protonated and fully deprotonated forms of the compound.
-
Plot the absorbance at this wavelength against the pH of the solutions.
-
The pKa is the pH value at the inflection point of the resulting sigmoidal curve.
-
IV. Metabolic Stability: Predicting In Vivo Fate
Metabolic stability refers to the susceptibility of a drug candidate to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family of enzymes in the liver.[22][23] Compounds with low metabolic stability are rapidly cleared from the body, leading to a short half-life and poor bioavailability.[23] Assessing metabolic stability early in the drug discovery process is crucial for selecting compounds with favorable pharmacokinetic profiles.
Metabolism of Substituted Methoxyindoles
The indole ring is susceptible to oxidation by CYP enzymes.[7][8][14][18][19] Common metabolic pathways for indoles include hydroxylation at various positions on the ring, N-oxidation, and cleavage of the pyrrole ring. The methoxy group itself can be a site for O-demethylation. The nature and position of other substituents can influence the primary sites of metabolism by sterically hindering access to certain positions or by altering the electronic properties of the indole ring. For instance, blocking a metabolically labile site with a less susceptible group (e.g., fluorine) is a common strategy to improve metabolic stability.
Experimental Determination of Metabolic Stability
The in vitro liver microsomal stability assay is a widely used method to assess the metabolic stability of compounds in a high-throughput format.[22][23][24][25] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.
Protocol:
-
Reagent Preparation:
-
Thaw cryopreserved liver microsomes (e.g., human, rat, or mouse) on ice.
-
Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a solution of the NADPH regenerating system (cofactor for CYP enzymes).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes, the reaction buffer, and the substituted methoxyindole (from a stock solution).
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling and Reaction Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate.
-
Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / amount of microsomal protein).
-
Diagram of the Liver Microsomal Stability Assay Workflow:
Caption: Workflow for the Liver Microsomal Stability Assay.
V. Data Presentation and Interpretation
For a systematic evaluation of substituted methoxyindoles, it is essential to present the physicochemical data in a clear and comparative manner. The following tables provide a template for summarizing the key properties.
Table 1: Physicochemical Properties of Substituted Methoxyindoles
| Compound ID | Substitution Pattern | MW ( g/mol ) | cLogP | LogD @ pH 7.4 | Aqueous Solubility (µM) | pKa |
| Parent Methoxyindole | 5-methoxy | 147.17 | 2.1 | Insoluble | ||
| Example 1 | ||||||
| Example 2 | ||||||
| ... |
cLogP: calculated LogP
Table 2: In Vitro Metabolic Stability of Substituted Methoxyindoles
| Compound ID | Human Liver Microsomes t1/2 (min) | Human Liver Microsomes CLint (µL/min/mg) | Rat Liver Microsomes t1/2 (min) | Rat Liver Microsomes CLint (µL/min/mg) |
| Parent Methoxyindole | ||||
| Example 1 | ||||
| Example 2 | ||||
| ... |
Conclusion: A Multiparameter Approach to Methoxyindole Drug Design
The successful development of substituted methoxyindoles as therapeutic agents necessitates a thorough understanding and strategic optimization of their physicochemical properties. This guide has provided a framework for the systematic evaluation of lipophilicity, solubility, ionization, and metabolic stability. By employing the detailed experimental protocols and considering the influence of various substituents, researchers can effectively navigate the complex interplay of these properties to design and select drug candidates with a higher probability of clinical success. The integration of these experimental data with in silico predictive models will further empower the rational design of novel methoxyindole-based therapeutics.
References
-
Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817–13824. [Link]
-
Henchoz, Y., Bard, B., Guillarme, D., Carrupt, P. A., Veuthey, J. L., & Martel, S. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Analytical and Bioanalytical Chemistry, 394(5), 1257–1272. [Link]
-
Kaliszan, R., & Wiczling, P. (2006). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1195–1202. [Link]
-
Ruiz-Caro, R., & Veiga, M. D. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(11), 903–907. [Link]
- Valko, K., Bevan, C., & Reynolds, D. (1997). Determination of logP coefficients via a RP-HPLC column.
-
Spadoni, G., Balsamini, C., Bedini, A., Diamantini, G., Di Giacomo, B., Tontini, A., ... & Tarzia, G. (2003). Synthesis, pharmacological characterization and QSAR studies on 2-substituted indole melatonin receptor ligands. Bioorganic & Medicinal Chemistry, 11(13), 2863–2875. [Link]
-
Warren Center for Neuroscience Drug Discovery. (n.d.). Kinetic Solubility 96 –Well Protocol. [Link]
-
eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]
- Valko, K., Bevan, C., & Reynolds, D. (2002). Determination of log P coefficients via a RP-HPLC column.
-
Avdeef, A. (2001). A High-Throughput Method for Lipophilicity Measurement. Perspectives in Drug Discovery and Design, 22(1), 13–31. [Link]
-
Simulations Plus. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]
-
Unknown. (n.d.). pKa of a dye: UV-VIS Spectroscopy. [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
-
XenoTech. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
Wernevik, J., Giordanetto, F., & Akerud, T. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
-
PubChem. (n.d.). 5-Methoxyindole. [Link]
-
Enamine. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]
-
Gavazza, M., & Catalá, A. (2003). Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. Melatonin Research, 2(1), 1-10. [Link]
-
Subirats, X., Ràfols, C., Rosés, M., Bosch, E., & Fuguet, E. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 151–161. [Link]
-
Vélez, L. A., Delgado, Y., Ferrer, Y., & Pérez, D. (2022). Physicochemical properties for the main bioactive compounds of the selected plants from the PubChem database. ResearchGate. [Link]
-
Subirats, X., Ràfols, C., Rosés, M., Bosch, E., & Fuguet, E. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. [Link]
-
Vélez, L. A., Delgado, Y., Ferrer, Y., & Pérez, D. (2022). Physicochemical properties for the main bioactive compounds of the selected plants from the SwissADME database. ResearchGate. [Link]
-
Thompson, D. C., Perera, K., & London, R. (1995). The influence of 4-alkyl substituents on the formation and reactivity of 2-methoxy-quinone methides. Chemical Research in Toxicology, 8(3), 387–393. [Link]
-
Centurion University of Technology and Management. (2021). Physico-chemical Properties and Biological activity. CUTM Courseware. [Link]
Sources
- 1. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding | Pharmaguideline [pharmaguideline.com]
- 2. Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 5. acdlabs.com [acdlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. sci-hub.box [sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Melatonin Metabolism and Sleep - Creative Proteomics [creative-proteomics.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 19. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Melatonin Metabolism in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 24. "Substituent Effects on the Solubility and Electronic Properties of the" by Austin Biaggne, William B. Knowlton et al. [scholarworks.boisestate.edu]
- 25. Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Biological Potential of 6-Formylamino-Indole Compounds: A Technical Guide for Drug Discovery Professionals
Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and clinically approved pharmaceuticals.[1][2][3] Its versatile structure allows for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] While extensive research has explored substitutions at various positions of the indole ring, the 6-formylamino substitution remains a relatively niche but highly promising area. This guide provides a detailed technical overview of the 6-formylamino-indole core, focusing on its established anticancer potential through mechanisms like DNA topoisomerase I inhibition. We delve into the synthesis, metabolic pathways, and key structure-activity relationships of this compound class. Furthermore, this document outlines detailed experimental protocols and explores potential future applications in anti-inflammatory and antimicrobial research, offering a roadmap for scientists and drug development professionals to unlock the full therapeutic potential of these unique molecules.
Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry
The indole ring system, an aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a fundamental structural motif in a vast number of biologically active molecules.[7][8] Its presence in essential endogenous compounds like the amino acid tryptophan and the neurotransmitter serotonin underscores its deep integration into biological processes.[3][9] This inherent bio-compatibility has made the indole scaffold a focal point for drug discovery, leading to the development of numerous FDA-approved drugs for conditions ranging from migraines to cancer.[3][8]
The pharmacological versatility of indole derivatives stems from the ability to modify their activity through chemical substitution on the bicyclic ring.[6] The nitrogen atom's lone pair of electrons contributes to the ring's aromaticity and allows the N-H group to act as a crucial hydrogen bond donor in interactions with protein targets.[9] Functionalization at different carbon positions can fine-tune a molecule's steric, electronic, and lipophilic properties, dramatically altering its binding affinity, selectivity, and mechanism of action.[4]
This guide specifically focuses on the 6-formylamino substitution, a functional group that imparts unique chemical characteristics. The formylamino moiety (-NHCHO) can act as both a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets. It can also influence the molecule's metabolic stability and may serve as a prodrug element, undergoing in-vivo deformylation to release an active amino-indole metabolite.[10] The primary objective of this guide is to synthesize the current knowledge on 6-formylamino-indoles, with a strong emphasis on their proven anticancer applications, and to provide a forward-looking perspective on their untapped potential in other therapeutic areas.
Synthesis and Chemical Properties of 6-Formylamino-Indoles
The strategic synthesis of 6-formylamino-indoles is critical for exploring their biological potential. While direct formylation of a 6-aminoindole is a straightforward conceptual approach, the construction of the substituted indole core often requires more nuanced, multi-step strategies to ensure correct regioselectivity.
One effective and scalable approach involves the Vilsmeier-Haack formylation of precursor molecules like (ortho-methyl)aminopyridines to generate formyl-azaindoles, a related class of compounds.[11][12] Similar principles can be applied to benzene-ring precursors. A general synthetic workflow often starts with a suitably protected 6-nitroindole, which can be reduced to the 6-aminoindole intermediate. The final formylation step can then be carried out using a variety of reagents, such as a mixture of formic acid and acetic anhydride.
Caption: A generalized workflow for the synthesis of 6-formylamino-indoles.
Representative Experimental Protocol: Synthesis of a 6-Formylamino-indole Derivative
This protocol provides a generalized method for the formylation of a 6-aminoindole precursor.
Materials:
-
6-Aminoindole hydrochloride (1.0 eq)
-
Formic acid (≥95%)
-
Acetic anhydride
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separation funnel
Procedure:
-
Preparation of Formylating Agent: In a flask cooled in an ice bath, slowly add acetic anhydride (1.5 eq) to formic acid (3.0 eq) with stirring. Allow the mixture to stir at 0°C for 15-20 minutes. Rationale: This pre-mixing creates the more reactive mixed anhydride, which is an effective formylating agent.
-
Reaction: To the prepared formylating agent, add the 6-aminoindole hydrochloride (1.0 eq) portion-wise while maintaining the temperature at 0°C.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the aqueous mixture to a separation funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Rationale: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 6-formylamino-indole product.
Anticancer Potential: A Primary Therapeutic Avenue
The most significant and well-documented biological activity of 6-formylamino-indoles is their potential as anticancer agents.[10] This has been compellingly demonstrated by the indolo[2,3-a]pyrrolo[3,4-c]carbazole derivative, NB-506, a potent inhibitor of DNA topoisomerase I.[10]
Mechanism of Action: DNA Topoisomerase I Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling, that arise during replication and transcription. Topoisomerase I (Topo I) functions by creating a transient single-strand break in the DNA, allowing the DNA to rotate and unwind before the enzyme re-ligates the break.[13] Because cancer cells are characterized by rapid proliferation, they are highly dependent on Topo I activity, making this enzyme an excellent target for chemotherapy.
The 6-formylamino-indole derivative NB-506 acts by stabilizing the "cleavable complex," which is the transient intermediate where Topo I is covalently bound to the nicked DNA strand. By preventing the re-ligation step, NB-506 traps the enzyme on the DNA, leading to the accumulation of single-strand breaks. When a replication fork encounters this stalled complex, it collapses, resulting in a permanent and lethal double-strand break, which ultimately triggers apoptosis (programmed cell death).[10][14]
Caption: Inhibition of DNA re-ligation by a 6-formylamino-indole compound.
Metabolism and Pharmacokinetics
Understanding the metabolic fate of a drug candidate is paramount. Studies on NB-506 have revealed significant species-dependent differences in its metabolism.[10] In mouse and rat plasma, NB-506 undergoes rapid deformylation to its corresponding 6-amino derivative, ED-501, a reaction catalyzed by a rodent-specific serine enzyme.[10] Conversely, this enzymatic activity is very low or absent in dog and human plasma and liver samples.[10] This highlights a critical consideration for preclinical model selection; data from rodent models may not accurately predict the pharmacokinetic profile in humans for this class of compounds.
| Species | Metabolic Pathway | Primary Metabolite | Enzyme/Mechanism | Reference |
| Mouse, Rat | Deformylation (in plasma) | ED-501 (6-amino form) | Rodent-specific serine enzyme | [10] |
| Dog, Human | Minimal Deformylation | Parent drug (NB-506) more stable | Low to no enzyme activity | [10] |
| Dog, Human | Chemical Conversion (in plasma) | ED-551 | Metal ion-catalyzed reaction | [10] |
| Mouse, Rat, Human | Glucuronidation (in liver) | NB-506-glucuronide | Glucuronosyltransferase | [10] |
Experimental Protocol: Topoisomerase I Relaxation Assay
This assay is used to determine if a compound can inhibit the catalytic activity of Topo I.
Principle: Topo I relaxes supercoiled plasmid DNA. When the reaction products are run on an agarose gel, the relaxed DNA isoform migrates slower than the supercoiled substrate. An effective inhibitor will prevent this conversion, resulting in a higher proportion of supercoiled DNA remaining.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 150 mM KCl, 0.1% BSA, 0.1 mM spermidine, pH 7.5)
-
Test Compound (6-formylamino-indole derivative, dissolved in DMSO)
-
Positive Control: Camptothecin
-
Stop Solution/Loading Dye (containing SDS and Proteinase K)
-
Agarose gel (1%), TBE buffer, Ethidium bromide or SYBR Safe stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include: Assay Buffer, 0.5 µg supercoiled DNA, and 1 µL of the test compound at various concentrations (or DMSO for the vehicle control).
-
Enzyme Addition: Add 1-2 units of Topo I to each tube, except for the "no enzyme" control. Gently mix. Rationale: Adding the enzyme last synchronizes the start of the reaction.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye. The SDS denatures the enzyme and Proteinase K digests it, releasing it from the DNA.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel at ~80-100V until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA bands under UV light. The bottom, faster-migrating band corresponds to the supercoiled (S) form, while the top, slower-migrating band is the relaxed (R) form.
-
Analysis: Quantify the intensity of the supercoiled and relaxed bands. Calculate the percentage of inhibition relative to the controls. Potent inhibitors will show a strong supercoiled band, similar to the "no enzyme" control.
Exploring Further Biological Activities
While the anticancer properties of 6-formylamino-indoles are the most characterized, the versatile indole scaffold suggests potential in other therapeutic domains.[1][15]
Potential Anti-inflammatory Activity
Numerous indole derivatives are known to possess potent anti-inflammatory properties, with the drug Indomethacin being a classic example.[16][17] The mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[18][19] The 6-formylamino-indole scaffold could be screened for similar activities.
Proposed Screening Protocol: LPS-Induced Cytokine Release Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes in appropriate media.
-
Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the 6-formylamino-indole test compounds for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the wells (final concentration ~100 ng/mL), excluding the negative control wells.
-
Incubation: Incubate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits. A reduction in cytokine levels compared to the LPS-only control indicates anti-inflammatory activity.
Potential Antimicrobial and Antibiofilm Activity
The indole core is present in many compounds with antimicrobial activity.[20][21] Some indole derivatives act by disrupting bacterial cell membranes or inhibiting biofilm formation, a key virulence factor in persistent infections.[22][23][24] The 6-formylamino group could modulate these activities through its unique electronic and hydrogen-bonding properties.
Proposed Screening Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Use a panel of clinically relevant bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli or Pseudomonas aeruginosa (Gram-negative).
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Future Directions and Conclusion
The 6-formylamino-indole scaffold represents a compelling starting point for the development of novel therapeutics. The validated anticancer activity of compounds like NB-506, acting through Topoisomerase I inhibition, firmly establishes the potential of this chemical class.[10] However, this is likely just the beginning.
Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with modifications to the indole ring, the formyl group, and other substituents to optimize potency and selectivity for Topo I or other targets.
-
Exploration of Other Cancer Targets: Investigating if these compounds inhibit other key cancer-related proteins, such as kinases or histone deacetylases, which are common targets for other indole derivatives.[5][13]
-
Broadening the Scope: Systematically screening 6-formylamino-indole libraries against inflammatory and microbial targets to uncover new therapeutic applications.
-
Pharmacokinetic Optimization: Addressing metabolic liabilities, such as the species-specific deformylation, through chemical modification to develop candidates with favorable profiles for human clinical trials.
References
- Yoshinari, T., et al. (n.d.). In vitro metabolism of a new anticancer agent, 6-N-formylamino-12, 13-dihydro-1,11-dihydroxy-13-(beta-D-glucopyranosil)5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (NB-506)
-
Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. [Link]
- Zhang, M., et al. (2024).
- Kaur, M., et al. (n.d.).
- Sangwan, S., et al. (2018). Synthesis and anticancer activity studies of indolylisoxazoline analogues. PMC - NIH.
- Razali, N. A. M., et al. (n.d.). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder.
- Gobec, M., et al. (n.d.). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. NIH.
- Pratama, M. R. F., et al. (2022).
- Abdel-Hameed, D. M., et al. (2022). Recent progress in biologically active indole hybrids: a mini review. PubMed.
- Sravanthi, T., & Manju, S. L. (n.d.).
- Kaushik, N. K., et al. (n.d.). Biomedical Importance of Indoles. PMC - NIH.
- Betts, J., et al. (n.d.). Synthesis, Characterisation and In Vitro Anticancer Activity of Catalytically Active Indole-Based Half-Sandwich Complexes. MDPI.
- Phillips, R. S. (n.d.). The Use of 6-(difluoromethyl)
- Al-Ostoot, F. H., et al. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
- Kumar, A., et al. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
- Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Cambridge Open Engage.
- (n.d.).
- Wang, Y., et al. (2023). Modular assembly of indole alkaloids enabled by multicomponent reaction. PMC - NIH.
- Kumar, S., et al. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC - PubMed Central.
- de la Torre, B. G., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers.
- Chen, Y., et al. (n.d.). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. NIH.
- Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
- Singh, P., et al. (2017).
- El-Nassan, H. B. (2021).
-
Sharma, A., et al. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. [Link]
- (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis.
- Chen, C.-H., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC - NIH.
- Zhang, M., et al. (2024).
- Kumar, S., et al. (n.d.).
- (n.d.). Indoles in Drug Discovery. PharmaBlock.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. In vitro metabolism of a new anticancer agent, 6-N-formylamino-12, 13-dihydro-1,11-dihydroxy-13-(beta-D-glucopyranosil)5H-indolo+ ++[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (NB-506), in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 16. chesci.com [chesci.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Ethyl 6-formylamino-5-methoxyindole-2-carboxylate mechanism of formation
An In-Depth Technical Guide to the Formation of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate
Introduction
This compound is a heterocyclic compound of interest in organic synthesis, serving as a versatile intermediate for the construction of more complex molecules. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this molecule offers multiple points for further functionalization. This guide provides a comprehensive overview of the plausible mechanism of its formation, detailing the underlying chemical principles and experimental methodologies for its synthesis. The narrative is structured to provide not just a series of steps, but a logical progression of synthetic strategy, grounded in established chemical reactions.
Overall Synthetic Strategy
The synthesis of this compound can be logically approached in a multi-step sequence, beginning with a commercially available substituted aniline. The core indole-2-carboxylate structure is efficiently constructed via a Japp-Klingemann reaction followed by a Fischer indole synthesis. Subsequent functional group manipulations—specifically, the reduction of a nitro group to an amine and the final N-formylation—yield the target compound.
Part 1: Construction of the Indole Core via Japp-Klingemann and Fischer Indole Synthesis
The initial phase of the synthesis focuses on building the foundational ethyl 5-methoxy-6-nitroindole-2-carboxylate intermediate. This is achieved through a two-reaction cascade that is highly effective for the preparation of substituted indoles.[1][2]
Step 1.1: Diazotization of 5-Methoxy-2-nitroaniline
The synthesis commences with the diazotization of a suitable aniline precursor. 5-Methoxy-2-nitroaniline is an excellent starting material as it contains the required methoxy group and a nitro group that can be later converted to the formylamino moiety. Diazotization involves the reaction of the primary aromatic amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt.[3] This reaction must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[4]
Step 1.2: Japp-Klingemann Reaction
The Japp-Klingemann reaction is a classical method for synthesizing hydrazones from aryl diazonium salts and β-keto-esters.[2][5][6] The diazonium salt prepared in the previous step is reacted with a β-keto-ester, such as ethyl 2-methylacetoacetate. The reaction proceeds via nucleophilic addition of the enolate of the β-keto-ester to the diazonium salt, forming an azo compound. This intermediate is unstable and undergoes hydrolytic cleavage of the acetyl group to yield the more stable hydrazone.[2][7] This hydrazone is the direct precursor for the subsequent Fischer indole synthesis.
Mechanism of the Japp-Klingemann Reaction
Caption: Mechanism of the Japp-Klingemann Reaction.
Step 1.3: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for forming the indole ring.[8][9][10] The hydrazone prepared via the Japp-Klingemann reaction is treated with a Brønsted or Lewis acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid in acetic acid, and heated.[11][12] The reaction proceeds through a[7][7]-sigmatropic rearrangement of the protonated hydrazone (as its enamine tautomer), followed by cyclization and elimination of ammonia to form the aromatic indole ring.[12]
Mechanism of the Fischer Indole Synthesis
Caption: Key steps in the Fischer Indole Synthesis.
Part 2: Functional Group Transformations
With the indole core constructed, the subsequent steps involve modifying the substituents to arrive at the final product.
Step 2.1: Reduction of the 6-Nitro Group
The nitro group at the 6-position of the indole ring must be reduced to an amino group. This is a common transformation in organic synthesis and can be achieved through various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[13] Alternatively, chemical reducing agents such as stannous chloride (SnCl₂) in hydrochloric acid or sodium dithionite (Na₂S₂O₄) can be employed.[13] The choice of method may depend on the overall substrate compatibility and desired reaction conditions.
Step 2.2: N-Formylation of the 6-Amino Group
The final step is the selective N-formylation of the 6-amino group. Formic acid is a common and effective formylating agent for amines.[14][15] The reaction can be performed by heating the amine with formic acid, often without the need for a solvent.[15] This method is generally chemoselective for the amino group, leaving other functional groups like the ester and the indole nitrogen intact. For more sensitive substrates or to improve reaction rates, a catalyst such as indium or iodine can be used.[16][17]
Mechanism of N-Formylation with Formic Acid
Caption: Mechanism of N-Formylation of an amine with formic acid.
Experimental Protocols
The following protocols are illustrative and may require optimization based on laboratory conditions and scale.
Protocol 1: Synthesis of Ethyl 5-methoxy-6-nitroindole-2-carboxylate
-
Diazotization : Dissolve 5-methoxy-2-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.05 eq) in cold water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Japp-Klingemann Reaction : In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol/water. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the β-keto-ester solution with vigorous stirring. Allow the reaction to proceed for several hours at low temperature.
-
Fischer Indole Synthesis : Isolate the crude hydrazone by filtration. Add the hydrazone to polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid. Heat the mixture to 80-100 °C for 2-4 hours, monitoring the reaction by TLC.
-
Work-up : Cool the reaction mixture and pour it onto crushed ice. Neutralize with a suitable base (e.g., NaOH solution) and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of Ethyl 6-amino-5-methoxyindole-2-carboxylate
-
Reduction : Dissolve ethyl 5-methoxy-6-nitroindole-2-carboxylate (1.0 eq) in ethanol or ethyl acetate in a hydrogenation flask. Add a catalytic amount of 10% Pd/C (5-10 mol%).
-
Hydrogenation : Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitoring : Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Work-up : Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude aminoindole, which can be used in the next step without further purification.
Protocol 3: Synthesis of this compound
-
Formylation : To the crude ethyl 6-amino-5-methoxyindole-2-carboxylate (1.0 eq), add an excess of formic acid (e.g., 5-10 eq).
-
Heating : Heat the mixture to 60-80 °C for 2-6 hours, monitoring the reaction by TLC.
-
Work-up : Cool the reaction mixture and dilute with water. Neutralize the excess formic acid with a mild base (e.g., sodium bicarbonate solution).
-
Isolation and Purification : The product may precipitate out of the solution upon neutralization. If so, collect it by filtration. Otherwise, extract the product with ethyl acetate. Wash the organic layer, dry it, and concentrate it. Purify the final product by recrystallization or column chromatography.
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 5-Methoxy-2-nitroaniline | C₇H₈N₂O₃ | 168.15 | Starting Material |
| Ethyl 5-methoxy-6-nitroindole-2-carboxylate | C₁₂H₁₂N₂O₅ | 264.24 | Intermediate |
| Ethyl 6-amino-5-methoxyindole-2-carboxylate | C₁₂H₁₄N₂O₃ | 234.25 | Intermediate |
| This compound | C₁₃H₁₄N₂O₄ | 262.26 | Final Product |
References
- Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Japp klingemann reaction. Retrieved from [Link]
- Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(13), 2093-2096.
-
National Institutes of Health. (n.d.). Formylation of Amines. Retrieved from [Link]
-
Merck Index. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Retrieved from [Link]
-
American Chemical Society. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Formylation of Amines. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Reduction of the nitro group in 6a to obtain 11a, a possible.... Retrieved from [Link]
-
Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?. Retrieved from [Link]
-
Dolan Biological Technology Co., Ltd. (n.d.). 16133-49-6 5-Methoxy-2-nitroaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
PubMed. (2021). Highly Efficient and Selective N-Formylation of Amines with CO2 and H2 Catalyzed by Porous Organometallic Polymers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Retrieved from [Link]
-
Korea Advanced Institute of Science and Technology. (2019). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indium-Catalyzed N-Formylation of Amines under Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Disperse dyes derived from 2-methoxy-5-nitroaniline. Retrieved from [Link]
-
American Chemical Society. (n.d.). 6-Aminoindole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Retrieved from [Link]
-
MDPI. (n.d.). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. Diazotisation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Japp-Klingemann Reaction [drugfuture.com]
- 7. Japp klingemann reaction | PPTX [slideshare.net]
- 8. Fischer Indole Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 17. Indium-Catalyzed N-Formylation of Amines under Solvent-Free Conditions [organic-chemistry.org]
Spectroscopic Characterization of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry.[1][2] While experimental spectra for this specific molecule are not publicly available, this document serves as an in-depth, predictive guide based on established spectroscopic principles and data from structurally analogous compounds. We will explore the theoretical basis for the expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and provide detailed, field-proven protocols for data acquisition.
Molecular Structure and Its Spectroscopic Implications
The structure of this compound combines an indole core, a methoxy group, a formylamino substituent, and an ethyl carboxylate ester. Each of these functional groups will give rise to characteristic signals in its various spectra, allowing for a detailed structural elucidation.
// Atom nodes N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="1,1!"]; C3 [label="C", pos="1.5,0!"]; C3a [label="C", pos="0.5,-0.5!"]; C4 [label="C", pos="1,-1.5!"]; C5 [label="C", pos="0,-2!"]; C6 [label="C", pos="-1,-1.5!"]; C7 [label="C", pos="-1.5,-0.5!"]; C7a [label="C", pos="-0.5,0.5!"];
// Substituent nodes COOEt_C [label="C", pos="1.5,2!"]; COOEt_O1 [label="O", pos="2.5,2!"]; COOEt_O2 [label="O", pos="1,2.8!"]; Et_CH2 [label="CH2", pos="3.5,2.8!"]; Et_CH3 [label="CH3", pos="4.5,2.8!"];
OMe_O [label="O", pos="-0.5,-3!"]; OMe_CH3 [label="CH3", pos="-1.5,-3!"];
NHCHO_N [label="N", pos="-2,-2.5!"]; NHCHO_H [label="H", pos="-2.5,-2!"]; NHCHO_C [label="C", pos="-2.5,-3.5!"]; NHCHO_O [label="O", pos="-2,-4!"]; NHCHO_H2 [label="H", pos="-3.5,-3.5!"];
// Bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C3a -- C7a;
C2 -- COOEt_C; COOEt_C -- COOEt_O1; COOEt_C -- COOEt_O2; COOEt_O1 -- Et_CH2; Et_CH2 -- Et_CH3;
C5 -- OMe_O; OMe_O -- OMe_CH3;
C6 -- NHCHO_N; NHCHO_N -- NHCHO_H; NHCHO_N -- NHCHO_C; NHCHO_C -- NHCHO_O; NHCHO_C -- NHCHO_H2;
// Atom labels within the indole ring C2_label [label="2", pos="1.2,0.8!"]; C3_label [label="3", pos="1.7,0.2!"]; C3a_label [label="3a", pos="0.7,-0.3!"]; C4_label [label="4", pos="1.2,-1.3!"]; C5_label [label="5", pos="0,-2.3!"]; C6_label [label="6", pos="-1.2,-1.3!"]; C7_label [label="7", pos="-1.7,-0.3!"]; C7a_label [label="7a", pos="-0.7,0.3!"]; N1_label [label="1", pos="-0.2,0.7!"]; }
Figure 1. Numbered structure of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on data from similar indole-2-carboxylate derivatives, we can predict the chemical shifts and coupling patterns for the target molecule.[3][4][5][6]
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.5 - 12.0 | br s | 1H | N1-H (indole) | The indole N-H proton is typically deshielded and appears as a broad singlet.[4][5] |
| ~9.5 - 10.0 | s | 1H | N-H (formylamino) | The amide proton of the formylamino group is expected to be a singlet. |
| ~8.2 - 8.5 | s | 1H | C(O)H (formyl) | The formyl proton is highly deshielded and will appear as a singlet.[7] |
| ~7.5 | s | 1H | H-4 | The proton at C4 is a singlet due to the lack of adjacent protons. |
| ~7.2 | s | 1H | H-7 | The proton at C7 is also expected to be a singlet. |
| ~7.1 | s | 1H | H-3 | The proton at C3 of the indole ring will be a singlet.[5] |
| 4.3 - 4.4 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester will be a quartet due to coupling with the methyl protons. |
| ~3.9 | s | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet. |
| 1.3 - 1.4 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester will be a triplet due to coupling with the methylene protons. |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~161.0 | C=O (ester) | The carbonyl carbon of the ethyl ester is expected in this region.[3] |
| ~160.0 | C=O (formyl) | The formyl carbonyl carbon will also be in the downfield region. |
| ~148.0 | C-5 | The carbon bearing the methoxy group will be significantly deshielded. |
| ~137.0 | C-7a | Quaternary carbon of the indole ring.[5] |
| ~130.0 | C-6 | The carbon with the formylamino group attached. |
| ~128.0 | C-2 | The carbon attached to the carboxylate group.[5] |
| ~125.0 | C-3a | Quaternary carbon of the indole ring.[5] |
| ~113.0 | C-7 | Aromatic CH carbon.[5] |
| ~108.0 | C-3 | Aromatic CH carbon.[3][5] |
| ~102.0 | C-4 | Aromatic CH carbon. |
| ~61.0 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~56.0 | -OCH₃ | Methoxy carbon. |
| ~14.5 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
subgraph "cluster_Preparation" { label="Sample Preparation"; style="rounded"; bgcolor="#FFFFFF"; "Sample_Dissolution" [label="Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆)."]; "Internal_Standard" [label="Add a small amount of an internal standard (e.g., TMS)."]; "Transfer" [label="Transfer the solution to a clean, dry 5 mm NMR tube."]; }
subgraph "cluster_Acquisition" { label="Data Acquisition (400 MHz Spectrometer)"; style="rounded"; bgcolor="#FFFFFF"; "Locking_Shimming" [label="Lock on the deuterium signal of the solvent and shim the magnetic field."]; "1H_Acquisition" [label="Acquire ¹H spectrum (e.g., 16 scans, 2s relaxation delay)."]; "13C_Acquisition" [label="Acquire ¹³C spectrum (e.g., 1024 scans, 2s relaxation delay)."]; }
subgraph "cluster_Processing" { label="Data Processing"; style="rounded"; bgcolor="#FFFFFF"; "Fourier_Transform" [label="Apply Fourier transform to the raw data (FID)."]; "Phase_Correction" [label="Perform phase correction."]; "Baseline_Correction" [label="Apply baseline correction."]; "Integration_Calibration" [label="Integrate the signals and calibrate the chemical shift scale."]; }
// Workflow connections "Sample_Dissolution" -> "Internal_Standard" -> "Transfer" -> "Locking_Shimming" -> "1H_Acquisition" -> "13C_Acquisition" -> "Fourier_Transform" -> "Phase_Correction" -> "Baseline_Correction" -> "Integration_Calibration"; }
Figure 2. Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands.
Predicted IR Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3300 | Medium | N-H stretch (indole) | Characteristic stretching vibration of the indole N-H bond.[8] |
| ~3250 | Medium | N-H stretch (amide) | The N-H stretching of the secondary amide. |
| ~2980 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the ethyl and methoxy C-H bonds. |
| ~1710 | Strong | C=O stretch (ester) | The carbonyl stretch of the ethyl ester is expected to be strong and sharp. |
| ~1680 | Strong | C=O stretch (amide I) | The amide I band (primarily C=O stretch) of the formylamino group. |
| ~1620 | Medium | C=C stretch (aromatic) | Stretching vibrations of the indole ring. |
| ~1540 | Medium | N-H bend (amide II) | The amide II band arises from a combination of N-H bending and C-N stretching. |
| ~1250 | Strong | C-O stretch (ester & ether) | Asymmetric C-O-C stretching of the ester and the methoxy group. |
Experimental Protocol for IR Spectroscopy
subgraph "cluster_Preparation_IR" { label="Sample Preparation (ATR)"; style="rounded"; bgcolor="#FFFFFF"; "Clean_Crystal" [label="Clean the ATR crystal with a suitable solvent (e.g., isopropanol)."]; "Background_Scan" [label="Record a background spectrum."]; "Apply_Sample" [label="Place a small amount of the solid sample onto the crystal."]; }
subgraph "cluster_Acquisition_IR" { label="Data Acquisition"; style="rounded"; bgcolor="#FFFFFF"; "Apply_Pressure" [label="Apply pressure to ensure good contact between the sample and the crystal."]; "Scan_Sample" [label="Acquire the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution)."]; }
subgraph "cluster_Processing_IR" { label="Data Processing"; style="rounded"; bgcolor="#FFFFFF"; "ATR_Correction" [label="Apply ATR correction if necessary."]; "Baseline_Correction_IR" [label="Perform baseline correction."]; "Peak_Picking" [label="Identify and label the significant absorption bands."]; }
// Workflow connections "Clean_Crystal" -> "Background_Scan" -> "Apply_Sample" -> "Apply_Pressure" -> "Scan_Sample" -> "ATR_Correction" -> "Baseline_Correction_IR" -> "Peak_Picking"; }
Figure 3. Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum Data
The molecular formula of this compound is C₁₃H₁₄N₂O₄, with a molecular weight of 262.26 g/mol .[2]
-
Expected Molecular Ion (M⁺): m/z = 262
-
Expected [M+H]⁺: m/z = 263
-
Expected [M+Na]⁺: m/z = 285
Common fragmentation patterns for indole esters may involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl carboxylate group (-COOC₂H₅, 73 Da).
Experimental Protocol for Mass Spectrometry
subgraph "cluster_Preparation_MS" { label="Sample Preparation"; style="rounded"; bgcolor="#FFFFFF"; "Dissolve_Sample" [label="Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile)."]; "Dilute_Sample" [label="Dilute the sample to a low concentration (e.g., 1 µg/mL)."]; }
subgraph "cluster_Acquisition_MS" { label="Data Acquisition (ESI-MS)"; style="rounded"; bgcolor="#FFFFFF"; "Infuse_Sample" [label="Infuse the sample into the mass spectrometer via direct injection or LC."]; "Optimize_Parameters" [label="Optimize ionization source parameters (e.g., capillary voltage, gas flow)."]; "Acquire_Spectrum" [label="Acquire the mass spectrum in the desired mass range."]; }
subgraph "cluster_Analysis_MS" { label="Data Analysis"; style="rounded"; bgcolor="#FFFFFF"; "Identify_Molecular_Ion" [label="Identify the molecular ion peak."]; "Analyze_Fragmentation" [label="Analyze the fragmentation pattern to confirm the structure."]; }
// Workflow connections "Dissolve_Sample" -> "Dilute_Sample" -> "Infuse_Sample" -> "Optimize_Parameters" -> "Acquire_Spectrum" -> "Identify_Molecular_Ion" -> "Analyze_Fragmentation"; }
Figure 4. General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, and by following the outlined experimental protocols, researchers can confidently approach the characterization of this and structurally related molecules. The provided rationale for the predicted spectral features, grounded in the analysis of analogous compounds, offers a solid foundation for interpreting experimental data once it becomes available.
References
-
Semantic Scholar. (2019). Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. [Link]
-
National Institutes of Health. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. [Link]
-
Supporting information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
-
Springer. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]
-
National Institutes of Health. (n.d.). Ethyl 5-methoxyindole-2-carboxylate. [Link]
-
PubMed. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Ethyl 6-formylamino-5-methoxyindole-2-carboxylate in Organic Synthesis
Introduction: A Versatile Intermediate in Heterocyclic Chemistry
Ethyl 6-formylamino-5-methoxyindole-2-carboxylate is a key synthetic intermediate, valued for its strategic placement of functional groups on the indole scaffold. The indole core is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. This particular derivative, with its methoxy and protected amine functionalities, serves as a versatile building block for the synthesis of more complex heterocyclic systems, particularly those with applications in drug discovery and materials science. The formyl group acts as a protecting group for the 6-amino functionality, which can be selectively removed to unmask the nucleophilic amine for further elaboration. This document provides a detailed protocol for the utilization of this compound in a common and crucial synthetic transformation: the deprotection of the formyl group to yield Ethyl 6-amino-5-methoxyindole-2-carboxylate.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 119825-27-3 | [1][2] |
| Molecular Formula | C₁₃H₁₄N₂O₄ | [2] |
| Molecular Weight | 262.26 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. |
Synthetic Application: Deformylation to Ethyl 6-amino-5-methoxyindole-2-carboxylate
The primary application of this compound is as a precursor to the corresponding 6-aminoindole derivative. The formyl group is a stable and reliable protecting group for the amino functionality, which can be readily removed under acidic or basic conditions. The resulting Ethyl 6-amino-5-methoxyindole-2-carboxylate is a valuable intermediate for the synthesis of a variety of target molecules, including but not limited to, substituted indoles, fused heterocyclic systems, and compounds with potential biological activity.
Reaction Scheme
Caption: Acid-catalyzed hydrolysis of the formyl protecting group.
Mechanism of Acid-Catalyzed Deformylation
The acid-catalyzed hydrolysis of the N-formyl group proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the formamide, which increases the electrophilicity of the carbonyl carbon. A molecule of water then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of formic acid and a proton regenerates the catalyst and yields the free amine.
Caption: Key steps in the acid-catalyzed deformylation mechanism.
Experimental Protocol: Acid-Catalyzed Deformylation
This protocol details a standard procedure for the removal of the N-formyl protecting group from this compound using hydrochloric acid.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercial Supplier |
| Ethanol (EtOH) | Anhydrous | Commercial Supplier |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercial Supplier |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Supplier |
| Brine | Saturated Aqueous NaCl | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Supplier |
| Silica Gel | 230-400 mesh | Commercial Supplier |
Equipment
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (2.62 g, 10.0 mmol).
-
Solvent Addition: Add ethanol (40 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
-
Acid Addition: To the stirred solution, add 10 mL of 4 M hydrochloric acid (a 1:2 mixture of concentrated HCl and water).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material will have a different Rf value than the more polar product.
-
Workup - Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).
-
Characterization: The purified product, Ethyl 6-amino-5-methoxyindole-2-carboxylate, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme care.
-
The reaction should be heated using a heating mantle or an oil bath to ensure even and controlled heating.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or ensure the reaction is at a consistent reflux. If necessary, a stronger acid concentration can be tested on a small scale. |
| Low Yield | Incomplete extraction or loss during purification. | Ensure thorough extraction with ethyl acetate. Be careful during the neutralization step to avoid product precipitation and loss. Optimize the column chromatography conditions to minimize product loss. |
| Side Product Formation | Hydrolysis of the ethyl ester. | While less likely under these conditions compared to stronger basic hydrolysis, prolonged reaction times at high temperatures could lead to some ester hydrolysis. If this is observed, reduce the reaction time and monitor carefully by TLC. |
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. The protocol provided herein for its deformylation offers a reliable and straightforward method to access the corresponding 6-aminoindole derivative, a key building block for the construction of more complex and potentially bioactive molecules. The careful control of reaction conditions and a thorough understanding of the underlying chemical principles are essential for achieving high yields and purity in this transformation.
References
- Geiger, R. (1971). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. U.S.
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Taniguchi, M., & Koga, K. (1977). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups. U.S.
-
Odagami, T., Tsuda, Y., Kogami, Y., Kouji, H., & Okada, Y. (2009). Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution. Chemical & Pharmaceutical Bulletin, 57(2), 211–213. [Link]
Sources
Application Notes & Protocols: Ethyl 6-formylamino-5-methoxyindole-2-carboxylate in Medicinal Chemistry
Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] This bicyclic aromatic heterocycle is present in numerous natural products, neurotransmitters like serotonin, and a multitude of approved drugs.[2] Within this broad class, indole-2-carboxylate derivatives have emerged as particularly versatile templates for designing novel therapeutic agents. Their unique electronic and steric properties allow for precise modification and optimization of pharmacological activity.
This guide focuses on a specific, highly functionalized indole derivative: Ethyl 6-formylamino-5-methoxyindole-2-carboxylate . This compound serves as a pivotal building block, offering multiple reaction handles for the synthesis of diverse compound libraries. The methoxy group at the 5-position and the protected amine at the 6-position are critical for modulating electronic properties and establishing key interactions with biological targets, particularly in the fields of oncology, neuropharmacology, and inflammatory diseases.
Physicochemical Properties
A summary of the key properties of the title compound is presented below.
| Property | Value | Reference |
| CAS Number | 119825-27-3 | [3][4] |
| Molecular Formula | C₁₃H₁₄N₂O₄ | [3][4] |
| Molecular Weight | 262.27 g/mol | [3][4] |
| Appearance | Likely a solid (related compounds are crystalline) | [5] |
| Primary Application | Intermediate in organic and medicinal synthesis | [3] |
Core Applications & Strategic Synthetic Pathways
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a strategic intermediate. The formyl group serves as a stable protecting group for the 6-amino functionality, which is often crucial for biological activity. Its strategic value lies in its potential for late-stage diversification.
Application in Oncology: Development of IDO1/TDO Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are critical enzymes in the kynurenine pathway of tryptophan metabolism.[6] In the tumor microenvironment, upregulation of these enzymes leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses T-cell-mediated immune responses. Therefore, inhibiting IDO1 and/or TDO is a promising strategy for cancer immunotherapy.[6]
Research has shown that 6-acetamido-indole-2-carboxylic acid derivatives are potent dual inhibitors of IDO1 and TDO.[6] this compound is an ideal precursor for generating such inhibitors. The synthetic strategy involves two key transformations:
-
Deformylation: Removal of the formyl group to unmask the free 6-amino group.
-
Acylation/Amidation: Coupling of the 6-amino group with various carboxylic acids to generate a library of 6-amido derivatives for structure-activity relationship (SAR) studies.
The diagram below illustrates the central role of IDO1/TDO in tumor immune evasion, the therapeutic target for inhibitors derived from our lead compound.
Caption: IDO1/TDO pathway in cancer and point of intervention.
Application in Neuropharmacology: Scaffolds for CB1 Receptor Modulators
The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor highly expressed in the central nervous system. It is a key target for treating pain, obesity, and various neurological disorders. Substituted 1H-indole-2-carboxamides have been identified as potent negative allosteric modulators of the CB1 receptor.[7][8]
The core structure of these modulators often involves an amide at the 2-position of the indole ring. This compound can be readily converted into these scaffolds through:
-
Ester Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid.
-
Amide Coupling: Reaction of the carboxylic acid with a diverse range of amines to explore SAR at this position.
Structure-activity relationship studies have shown that substitutions at the 5-position (e.g., methoxy, chloro, fluoro) significantly influence potency.[7][8] Therefore, our title compound is an excellent starting point for optimization.
Application in Anti-Inflammatory Drug Discovery
Chronic inflammation is implicated in a wide range of diseases. Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key mediators. Novel indole-2-carboxamide derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced expression of TNF-α and IL-6 in macrophages.[9] The synthetic pathway to these agents is analogous to that for CB1 modulators, requiring hydrolysis of the ethyl ester followed by amide bond formation. The 5-methoxy and 6-amino groups can be further functionalized to optimize anti-inflammatory activity and pharmacokinetic properties.
The general workflow for diversifying the this compound scaffold is shown below.
Caption: Key derivatization pathways from the parent scaffold.
Experimental Protocols
The following protocols are generalized procedures based on established chemical transformations of indole derivatives and related substrates. Researchers should optimize conditions for their specific substrates.
Protocol 1: Deformylation of the 6-Formylamino Group
-
Objective: To generate the free 6-aminoindole, a key precursor for amide coupling.
-
Principle: Acid-catalyzed hydrolysis of the formamide bond.
Procedure:
-
Suspend this compound (1.0 eq) in methanol (10-15 mL per mmol of substrate).
-
Add concentrated hydrochloric acid (3-4 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 65°C) and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.
-
The product may precipitate or can be extracted with an organic solvent like ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl 6-amino-5-methoxyindole-2-carboxylate.
Protocol 2: Amide Coupling at the C6-Position (for IDO1/TDO Analogs)
-
Objective: To synthesize 6-amidoindole derivatives.
-
Principle: Formation of an amide bond between the 6-aminoindole and a carboxylic acid using a peptide coupling agent.
Procedure:
-
Dissolve the carboxylic acid (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM (10 mL per mmol).
-
Add a coupling agent such as HBTU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq). Stir for 15 minutes at room temperature to pre-activate the acid.
-
Add a solution of Ethyl 6-amino-5-methoxyindole-2-carboxylate (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature and monitor by TLC (typically 4-12 hours).
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting amide by column chromatography or recrystallization.
Protocol 3: Ester Hydrolysis and Amide Coupling at the C2-Position (for CB1 Modulator Analogs)
-
Objective: To synthesize indole-2-carboxamides.
-
Principle: A two-step process involving saponification of the ethyl ester followed by amide bond formation.
Step A: Ester Hydrolysis
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature until the reaction is complete by TLC analysis.[7]
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N HCl.
-
The resulting carboxylic acid will typically precipitate and can be collected by filtration. Wash the solid with cold water and dry under vacuum.
Step B: Amide Coupling
-
Follow the procedure outlined in Protocol 2 , using the 6-formylamino-5-methoxyindole-2-carboxylic acid from Step A as the acid component and a desired primary or secondary amine (1.1 eq) as the nucleophile.
Summary of Biological Activity for Related Scaffolds
The following table summarizes reported biological activities for compounds structurally related to derivatives of this compound, demonstrating the potential of this chemical class.
| Compound Class | Target(s) | Representative Activity (IC₅₀) | Therapeutic Area | Reference |
| 6-Acetamido-indole-2-carboxylic acids | IDO1 / TDO | 1.17 µM (IDO1), 1.55 µM (TDO) | Oncology | [6] |
| 1H-Indole-2-carboxamides | CB1 Receptor | 79 nM | Neuropharmacology | [7][8] |
| Indoline-2-carboxylic acid amides | NF-κB | - (Inhibitory Activity Reported) | Oncology | [10] |
| Indole-2-carboxamides | TNF-α, IL-6 | - (Effective Inhibition Reported) | Inflammation | [9] |
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its strategically placed functional groups—an ester at C2, a methoxy group at C5, and a protected amine at C6—provide a robust platform for the synthesis of diverse and potent bioactive molecules. By employing straightforward and high-yielding chemical transformations, researchers can access libraries of novel compounds targeting critical pathways in oncology, neuropharmacology, and inflammation. The protocols and strategies outlined in this guide provide a clear roadmap for leveraging this powerful scaffold in modern drug discovery programs.
References
-
Title: Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Source: PubMed Central URL: [Link]
-
Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Source: PubMed URL: [Link]
-
Title: Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Source: PubMed URL: [Link]
-
Title: Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Source: Figshare URL: [Link]
-
Title: Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Source: RTI International URL: [Link]
-
Title: CAS No : 119825-27-3 | Product Name : this compound. Source: Pharmaffiliates URL: [Link]
-
Title: Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Source: MDPI URL: [Link]
-
Title: Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. Source: PubMed URL: [Link]
-
Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Source: MDPI URL: [Link]
-
Title: Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Source: Der Pharma Chemica URL: [Link]
Sources
- 1. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators | RTI [rti.org]
- 9. Item - Design, Synthesis, and StructureâActivity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - figshare - Figshare [figshare.com]
- 10. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ethyl 6-Formylamino-5-methoxyindole-2-carboxylate - A Versatile Precursor for Complex Heterocyclic Scaffolds
Introduction: The Strategic Value of Functionalized Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1] The strategic functionalization of the indole scaffold provides a powerful toolkit for modulating biological activity and tuning material properties. Ethyl 6-formylamino-5-methoxyindole-2-carboxylate (CAS 119825-27-3) has emerged as a particularly valuable building block due to its unique arrangement of reactive functional groups.[2][3] The electron-donating methoxy group at C-5, the protected amine at C-6, and the electrophilic carboxylate at C-2 offer multiple, distinct sites for chemical elaboration. This application note provides a comprehensive guide to the synthesis, characterization, and synthetic utility of this versatile intermediate, with a focus on its application in the construction of complex, fused heterocyclic systems relevant to drug discovery.
Physicochemical Properties & Characterization
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 119825-27-3 | [2][3] |
| Molecular Formula | C₁₃H₁₄N₂O₄ | [3] |
| Molecular Weight | 262.27 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | General Observation |
| Solubility | Soluble in Ethanol, Methanol, DMSO, DMF | [1] |
| Storage | Refrigerator (2-8 °C) | [1] |
Synthesis Protocol: A Representative Method
The synthesis of this compound is typically achieved through the formylation of its corresponding 6-amino precursor. Formic acid is a common and effective formylating agent, often used in conjunction with a dehydrating agent or under conditions that drive the removal of water.[4][5]
Protocol 1: Formylation of Ethyl 6-amino-5-methoxyindole-2-carboxylate
This protocol describes a standard N-formylation reaction using formic acid.
Materials:
-
Ethyl 6-amino-5-methoxyindole-2-carboxylate
-
Formic acid (≥95%)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
-
Round-bottom flask and reflux condenser
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add Ethyl 6-amino-5-methoxyindole-2-carboxylate (10.0 g, 1 eq).
-
Add toluene (150 mL) to the flask.
-
Add formic acid (1.2 eq) to the suspension.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 100 mL of saturated aqueous NaHCO₃ solution to neutralize the excess formic acid.
-
Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the title compound.
Causality and Insights: The use of a Dean-Stark trap is critical for driving the equilibrium of the condensation reaction towards the formamide product by removing the water byproduct.[4] The basic wash with sodium bicarbonate is essential to remove any remaining formic acid, which could interfere with subsequent reactions or purification steps.
Caption: Synthetic workflow for the preparation of the title compound.
Reactivity and Strategic Application
The strategic value of this compound lies in the orthogonal reactivity of its functional groups.
-
N-Formyl Group (C-6): This group serves as a protecting group for the C-6 amine. It can be selectively removed under acidic or basic conditions to liberate the nucleophilic amine, which is crucial for constructing fused ring systems.[6] The stability of the formyl group allows for transformations at other sites of the molecule.
-
Methoxy Group (C-5): This electron-donating group activates the benzene portion of the indole ring towards electrophilic aromatic substitution, primarily directing at the C-4 and C-7 positions.
-
Ethyl Ester (C-2): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations or be decarboxylated.[7] Alternatively, the C-3 position, adjacent to the ester, remains a site for potential functionalization.
Caption: Key reactive sites of this compound.
Application Protocol: Synthesis of a Pyrido[3,4-g]indole Scaffold
A primary application of this building block is in the synthesis of tricyclic heteroaromatics, which are prevalent in oncology and neuroscience drug candidates.[8][9][10] The following protocol outlines a representative two-step sequence involving de-formylation followed by a Bischler-Napieralski-type cyclization to form a pyrido[3,4-g]indole core, a key structure in some kinase inhibitors.
Protocol 2: Two-Step Synthesis of a Dihydropyrido[3,4-g]indolone
Step A: De-formylation
Materials:
-
This compound
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (5.0 g, 1 eq) in methanol (100 mL) in a round-bottom flask.
-
Add concentrated HCl (5 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield Ethyl 6-amino-5-methoxyindole-2-carboxylate, which can often be used in the next step without further purification.
Step B: Acylation and Cyclization
Materials:
-
Ethyl 6-amino-5-methoxyindole-2-carboxylate (from Step A)
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
Procedure:
-
Dissolve the crude amine from Step A in anhydrous DCM (100 mL) under a nitrogen atmosphere and cool to 0 °C.
-
Add anhydrous pyridine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to obtain the crude N-acetyl intermediate.
-
To the crude N-acetyl intermediate, add anhydrous toluene (100 mL) followed by phosphorus oxychloride (POCl₃, 3 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize with a saturated NaHCO₃ solution and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the target dihydropyrido[3,4-g]indolone derivative.
Expert Insights: The Bischler-Napieralski cyclization is a powerful method for forming isoquinoline-type ring systems.[11] In this sequence, the 6-amino group is first acylated, and the resulting amide is then cyclized onto the C-7 position of the indole using a dehydrating agent like POCl₃. The electron-donating methoxy group at C-5 helps to activate the C-7 position for this intramolecular electrophilic aromatic substitution. The resulting tricyclic core is a valuable scaffold for further elaboration in drug discovery programs.
Caption: Workflow for the synthesis of a tricyclic scaffold.
Conclusion and Future Outlook
This compound is a strategically designed building block that offers a reliable entry point into complex, nitrogen-containing heterocyclic systems. The orthogonal reactivity of its functional groups allows for a stepwise and controlled elaboration into scaffolds of high interest in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapies. The protocols detailed herein provide a robust foundation for researchers to leverage the synthetic potential of this versatile intermediate in their drug discovery and development endeavors.
References
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. National Institutes of Health. Available at: [Link]
-
New synthesis of pyrido[4,3-b] indoles (gamma-carbolines) on the basis of indolin-2-one lactim ether. ResearchGate. Available at: [Link]
-
6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in Normal Human Urine. Acta Derm Venereol. Available at: [Link]
-
This compound. Pharmaffiliates. Available at: [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. PubMed. Available at: [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. Available at: [Link]
-
Synthesis and activities of tricyclic pyrido[3,4-g]quinazolines, pyrazolo[3,4-g]quinoxalines and pyrroloindazole regioisomers. ResearchGate. Available at: [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. ResearchGate. Available at: [Link]
-
Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. ResearchGate. Available at: [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. Available at: [Link]
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]
- Method for synthesizing trametinib key intermediate.Google Patents.
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. National Institutes of Health. Available at: [Link]
-
Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. National Institutes of Health. Available at: [Link]
-
Formylation of Amines. MDPI. Available at: [Link]
-
Multi‐Component Reaction of 6‐Aminouracils, Aldehydes and Secondary Amines: Conversion of the Products into Pyrimido[4,5‐d]pyrimidines through C‐H Amination/Cyclization. ResearchGate. Available at: [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. Available at: [Link]
-
Formylation. Wikipedia. Available at: [Link]
-
Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine. PubMed. Available at: [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. National Institutes of Health. Available at: [Link]
-
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. MDPI. Available at: [Link]
-
ChemInform Abstract: Selective Demethylation and Demethoxythioalkylation of 5- Methoxyindoles. ResearchGate. Available at: [Link]
-
Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. National Institutes of Health. Available at: [Link]
-
Selective formylation of 2-aminopyridines. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. This compound CAS#: 119825-27-3 [m.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Formylation - Wikipedia [en.wikipedia.org]
- 6. Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Experimental Procedures Involving Indole-2-Carboxylate Esters
Introduction: The Versatile Indole-2-Carboxylate Scaffold
Indole-2-carboxylate esters represent a privileged scaffold in medicinal chemistry and materials science. Their inherent biological activities and their utility as versatile synthetic intermediates make them a focal point of extensive research. The indole core is a common structural motif in numerous biologically active molecules, and the carboxylate ester at the 2-position provides a convenient handle for further molecular elaboration.[1][2] This guide provides an in-depth exploration of the key experimental procedures involving indole-2-carboxylate esters, from their synthesis to their purification, characterization, and subsequent functionalization. The protocols detailed herein are designed to be robust and reproducible, with a focus on the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.
Part 1: Synthesis of the Indole-2-Carboxylate Core
The construction of the indole-2-carboxylate framework can be achieved through several named reactions, each with its own set of advantages and substrate scope considerations. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the indole ring.
The Fischer Indole Synthesis: A Classic Approach
The Fischer indole synthesis is a venerable and widely used method for constructing the indole nucleus.[3][4] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[3][4][6] When pyruvic acid or its esters are used as the carbonyl component, indole-2-carboxylic acids or their corresponding esters can be synthesized.[3][7]
Causality Behind Experimental Choices:
-
Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed. The choice of acid can significantly impact the reaction rate and yield, and is often empirically optimized.[4]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures to facilitate the key sigmatropic rearrangement and cyclization steps.
-
Solvent: Acetic acid is a common solvent as it can also act as a catalyst.[3]
Experimental Protocol: Synthesis of Ethyl 1H-indole-2-carboxylate via Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) in glacial acetic acid. To this solution, add ethyl pyruvate (1.05 eq) dropwise with stirring. The formation of the phenylhydrazone is often exothermic.
-
Cyclization: After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. The product, ethyl 1H-indole-2-carboxylate, will precipitate out of solution.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel.[7]
The Hemetsberger-Knittel Synthesis: A Thermal Approach
The Hemetsberger-Knittel synthesis offers an alternative route to indole-2-carboxylate esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[5][8] This method is particularly useful for synthesizing indoles with specific substitution patterns that may not be readily accessible through the Fischer synthesis. The starting azido-propenoic esters are typically prepared via a Knoevenagel condensation between an aromatic aldehyde and an α-azidoacetate.[9][10]
Causality Behind Experimental Choices:
-
Thermolysis: The reaction proceeds through a nitrene intermediate, which is generated at high temperatures.[5][10] The choice of a high-boiling solvent like xylene is crucial for achieving the necessary reaction temperature.
-
Safety: Azide-containing compounds are potentially explosive and should be handled with care. The reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocol: Synthesis of a Substituted Ethyl Indole-2-carboxylate via Hemetsberger-Knittel Synthesis
-
Synthesis of the Azido-propenoic Ester: To a solution of sodium ethoxide in ethanol, add the substituted benzaldehyde (1.0 eq) and ethyl azidoacetate (1.1 eq). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up of the Azide: Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude azide can often be used in the next step without further purification.[9]
-
Thermolysis and Cyclization: Dissolve the crude azido-propenoic ester in a high-boiling solvent such as xylene and heat the solution to reflux. The evolution of nitrogen gas will be observed. The reaction is typically complete within 1-3 hours.
-
Purification: After cooling, the solvent is removed under reduced pressure, and the resulting crude indole-2-carboxylate ester is purified by flash column chromatography.
Modern Synthetic Approaches: Palladium-Catalyzed Cross-Coupling
Modern organic synthesis has introduced powerful palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of C-N bonds.[11][12] This methodology can be applied to the synthesis of N-arylindoles and can also be adapted for the construction of the indole ring itself.[4][11][12] For instance, coupling of an aryl halide with an appropriate amine followed by cyclization can lead to the indole core. This approach offers excellent functional group tolerance and allows for the synthesis of complex indole derivatives.[12]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂) and ligand (e.g., XPhos, BINAP) is critical for the efficiency of the coupling reaction.[11][12]
-
Base: A base, such as cesium carbonate or potassium tert-butoxide, is required to facilitate the catalytic cycle.[11]
-
Inert Atmosphere: These reactions are typically sensitive to air and moisture, and thus must be performed under an inert atmosphere (e.g., nitrogen or argon).
Part 2: Purification and Characterization
Rigorous purification and unambiguous characterization are paramount to ensure the integrity of subsequent experimental work.
Purification Techniques
| Technique | Principle | Typical Application |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid indole-2-carboxylate esters to high purity.[7] |
| Flash Column Chromatography | Separation based on differential adsorption of compounds onto a stationary phase (e.g., silica gel).[13] | Purification of both solid and oily products, and for separating reaction mixtures. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a mobile and a stationary phase. | Purity assessment and purification of small quantities of material.[14][15][16] |
Characterization Methods
A combination of spectroscopic techniques is essential for the structural elucidation and purity confirmation of indole-2-carboxylate esters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.[13][17]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.[17]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretch of the indole, the C=O stretch of the ester, and aromatic C-H bonds.
Part 3: Key Reactions and Functionalization
Indole-2-carboxylate esters are valuable starting materials for a wide range of chemical transformations, allowing for the synthesis of diverse libraries of compounds for drug discovery and other applications.
Hydrolysis of the Ester
The ester group can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.[7][18] The resulting indole-2-carboxylic acid is a key intermediate for the synthesis of amides, which are prevalent in many biologically active molecules.[1]
Experimental Protocol: Alkaline Hydrolysis of Ethyl Indole-2-carboxylate
-
Reaction Setup: Dissolve ethyl 1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 3 N).[18]
-
Heating: Heat the reaction mixture to reflux for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 1N HCl) to a pH of ~2-3.
-
Isolation: The indole-2-carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
N-Alkylation and N-Arylation
The indole nitrogen can be functionalized through alkylation or arylation reactions. N-alkylation can be achieved using an alkyl halide in the presence of a base.[17] N-arylation is typically accomplished using Buchwald-Hartwig amination conditions.[11]
Experimental Protocol: N-Alkylation of Ethyl Indole-2-carboxylate
-
Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve ethyl 1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as acetone. Add a base, for example aqueous potassium hydroxide.[17]
-
Alkylation: Add the alkylating agent (e.g., allyl bromide or benzyl bromide, 1.1 eq) dropwise to the reaction mixture.[17]
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating until completion as indicated by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by flash column chromatography.
Conversion to Amides and Other Derivatives
Indole-2-carboxylic acids can be converted to a variety of derivatives. The most common transformation is the formation of amides via coupling with an amine in the presence of a coupling agent (e.g., BOP reagent, HATU, or EDCI/HOBt).[18] The ester can also be converted to a carbohydrazide by reaction with hydrazine, which can be further reacted to form various heterocyclic systems.[17]
Experimental Workflow: From Ester to Amide
Caption: Workflow for the conversion of an indole-2-carboxylate ester to an indole-2-carboxamide.
Part 4: Safety Considerations
Working with indole derivatives and the reagents used in their synthesis requires adherence to standard laboratory safety practices.
-
General Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[19][20][21]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[20][22]
-
Specific Hazards:
-
Azides: As mentioned previously, organic azides are potentially explosive and should be handled with extreme caution.
-
Strong Acids and Bases: These are corrosive and should be handled with care.
-
Palladium Catalysts: While generally not highly toxic, they can be expensive and should be handled carefully to avoid waste and contamination.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[20][21]
Conclusion
Indole-2-carboxylate esters are a cornerstone of modern synthetic and medicinal chemistry. A thorough understanding of their synthesis, purification, characterization, and reactivity is essential for any researcher working in this area. The protocols and guidelines presented in this document are intended to provide a solid foundation for the successful execution of experimental procedures involving this important class of compounds. By understanding the causality behind the experimental choices, researchers can not only reproduce these methods but also rationally design new synthetic routes and functionalization strategies.
References
-
Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Indole-2-carboxylic Esters. (2020, March 10). Combinatorial Chemistry Review. Retrieved from [Link]
-
Hemetsberger indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hemetsberger-Knittel Indole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(1), 185. Retrieved from [Link]
-
Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of Indole-2-Carboxylic Acid Esters. (n.d.). Scilit. Retrieved from [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. (2019). Molecules, 24(5), 954. Retrieved from [Link]
-
Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of alkyl indole-2-carboxylates starting from β-nitroacrylates. (n.d.). ResearchGate. Retrieved from [Link]
-
Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. (1999). Heterocycles, 51(12), 2825-2832. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Kovac's Indole Reagent, Safety Data Sheet. (2024, May 17). Neogen. Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(39), 13648-13667. Retrieved from [Link]
-
Application of hemetsberger-knittel reaction in the synthesis of indole/aza-indole-2-carboxamides for the development of allosteric Modulators of cannaboid CB1 receptor. (2018, January 26). ResearchGate. Retrieved from [Link]
-
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019, October 8). RSC Publishing. Retrieved from [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). RSC Advances, 14(13), 9035-9046. Retrieved from [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025, March 31). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Indoles via Knoevenagel–Hemetsberger reaction sequence. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (n.d.). PubMed Central. Retrieved from [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Hemetsberger Indole Synthesis. (2019, November 6). ResearchGate. Retrieved from [Link]
- Method for preparing (s)-indoline-2-carboxylic acid and (s). (n.d.). Google Patents.
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. (n.d.). PubMed Central. Retrieved from [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. synarchive.com [synarchive.com]
- 9. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemicalbook.com [chemicalbook.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. fishersci.com [fishersci.com]
- 22. neogen.com [neogen.com]
Analytical techniques for Ethyl 6-formylamino-5-methoxyindole-2-carboxylate characterization
An In-Depth Guide to the Analytical Characterization of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate
Introduction: The Significance of Robust Characterization
This compound is a heterocyclic compound belonging to the indole family, a core structure in many biologically active molecules and pharmaceutical agents.[1][2] Its specific substitution pattern, including a formylamino group, a methoxy group, and an ethyl carboxylate ester, suggests its potential as a versatile intermediate in organic synthesis and drug discovery.[1] Accurate and comprehensive characterization of such molecules is paramount to ensure their identity, purity, and quality, which are critical aspects in research, development, and manufacturing environments.
This application note provides a detailed guide to the analytical techniques for the structural elucidation and purity assessment of this compound. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to provide a holistic understanding of the molecule's properties.
Molecular Structure and Physicochemical Properties
A clear understanding of the molecular structure is the foundation for interpreting analytical data.
Structure:
Caption: Molecular structure of this compound.
| Property | Value | Source |
| CAS Number | 119825-27-3 | [1][2] |
| Molecular Formula | C₁₃H₁₄N₂O₄ | [1][2] |
| Molecular Weight | 262.26 g/mol | [2] |
I. Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. For indole derivatives, techniques like Electrospray Ionization (ESI) are particularly effective due to their soft ionization nature, which typically preserves the molecular ion.[3][4]
Protocol: High-Resolution Mass Spectrometry (HRMS) using ESI
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.[4]
-
ESI Source Parameters:
-
Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing compounds like indoles, as they readily form [M+H]⁺ ions.[5]
-
Capillary Voltage: 3.5–4.5 kV.
-
Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300–350 °C.
-
Nebulizer Gas Pressure: 30–40 psi.
-
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 100–500.
Expected Results and Interpretation
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 263.0977 | ~263.0977 | The protonated molecular ion, confirming the molecular weight. |
| [M+Na]⁺ | 285.0797 | ~285.0797 | The sodium adduct, often observed with ESI.[5] |
Fragmentation Pathway: Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns, providing further structural confirmation. The fragmentation of indole derivatives often involves characteristic losses of substituents.[6]
Caption: A plausible fragmentation pathway for the target molecule.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of a molecule's structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is crucial as it can influence chemical shifts. DMSO-d₆ is often a good choice for indole derivatives due to its ability to dissolve a wide range of compounds and prevent the exchange of labile protons.[7]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[8]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.
-
Expected Spectral Data (in DMSO-d₆)
¹H NMR:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Indole N-H | ~11.5 | br s | - |
| Formyl N-H | ~9.5 | s | - |
| Formyl C-H | ~8.3 | s | - |
| Aromatic C4-H | ~7.8 | s | - |
| Aromatic C7-H | ~7.5 | s | - |
| Aromatic C3-H | ~7.2 | s | - |
| O-CH₂ (ethyl) | ~4.3 | q | ~7.1 |
| O-CH₃ (methoxy) | ~3.9 | s | - |
| CH₃ (ethyl) | ~1.3 | t | ~7.1 |
¹³C NMR:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (ester) | ~162 |
| C=O (formyl) | ~160 |
| Indole C2 | ~138 |
| Indole C7a | ~135 |
| Indole C5 | ~130 |
| Indole C6 | ~125 |
| Indole C3a | ~120 |
| Indole C4 | ~115 |
| Indole C7 | ~105 |
| Indole C3 | ~102 |
| O-CH₂ (ethyl) | ~61 |
| O-CH₃ (methoxy) | ~56 |
| CH₃ (ethyl) | ~14 |
Note: These are predicted values based on the analysis of similar indole structures and may vary slightly in experimental data.[7][9]
III. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the standard method for determining the purity of a compound and for quantifying impurities. A reversed-phase method is generally suitable for indole derivatives.[10]
Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a UV detector, a C18 column, and a gradient pump.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10]
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 30% B to 80% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm, as indole derivatives typically exhibit strong UV absorbance in this region.[7]
-
Injection Volume: 10 µL.
-
Data Analysis and Interpretation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak serves as an identifier for the compound under the specified conditions.
Caption: Workflow for HPLC purity analysis.
IV. Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol: FT-IR Spectroscopy using KBr Pellet
-
Sample Preparation: Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000–400 cm⁻¹.
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H stretch | Indole N-H and Formyl N-H |
| ~3050 | C-H stretch | Aromatic C-H |
| ~2980 | C-H stretch | Aliphatic C-H (ethyl) |
| ~1720 | C=O stretch | Ester C=O |
| ~1680 | C=O stretch | Amide I (Formyl C=O) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1530 | N-H bend | Amide II |
| ~1250 | C-O stretch | Aryl-O (methoxy) |
| ~1100 | C-O stretch | Ester C-O |
Note: These are typical ranges and the exact positions can be influenced by the molecular environment.[9][11]
Conclusion
The combination of mass spectrometry, NMR spectroscopy, HPLC, and FT-IR spectroscopy provides a comprehensive analytical toolkit for the unambiguous characterization of this compound. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can confidently verify the identity, structure, and purity of this important synthetic intermediate, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). Marine Drugs. Available at: [Link]
-
Study of Mass Spectra of Some Indole Derivatives. (2016). American Journal of Analytical Chemistry. Available at: [Link]
-
Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. (2022). Analytical Chemistry. Available at: [Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). Molecules. Available at: [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. (2012). Journal of Chromatographic Science. Available at: [Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. (2019). Royal Society of Chemistry. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. Available at: [Link]
- Synthetic method of indole-2-carboxylic acid. (2011). Google Patents.
-
This compound. Pharmaffiliates. Available at: [Link]
-
A Practical Synthesis of Indole-2-carboxylic Acid. (2017). Organic Preparations and Procedures International. Available at: [Link]
-
FT-IR spectra of MF resins. ResearchGate. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. rsc.org [rsc.org]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
Unlocking the Potential of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate: A Versatile Scaffold for Bioactive Compound Synthesis
Introduction: The Strategic Value of the Indole Nucleus in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in the design of novel therapeutics. Ethyl 6-formylamino-5-methoxyindole-2-carboxylate emerges as a particularly valuable, yet underutilized, building block for the synthesis of diverse compound libraries.[3][4] The strategic placement of its functional groups—a formylamino group at the 6-position, a methoxy group at the 5-position, and an ethyl ester at the 2-position—offers a rich platform for chemical derivatization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this versatile starting material for the synthesis of potential bioactive compounds. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key transformations.
Chemical Profile of this compound
| Property | Value | Reference |
| CAS Number | 119825-27-3 | [3] |
| Molecular Formula | C13H14N2O4 | [3] |
| Molecular Weight | 262.26 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Core Synthetic Transformations and Strategic Considerations
The synthetic utility of this compound lies in the sequential or concurrent manipulation of its three key functional groups. The following sections detail the protocols for these transformations and discuss the strategic rationale behind the choice of reagents and conditions.
Deformylation of the 6-Formylamino Group: Unveiling a Key Amino Moiety
The 6-amino group is a critical handle for introducing diversity. Its exposure via deformylation opens up a plethora of subsequent reactions, such as amide bond formation, sulfonylation, and reductive amination.
Protocol 1: Acid-Catalyzed Deformylation
This protocol is effective for substrates tolerant to acidic conditions. The mechanism involves protonation of the formyl carbonyl, followed by nucleophilic attack by the solvent (e.g., methanol or water) and subsequent collapse of the tetrahedral intermediate to release the free amine and formic acid or its ester.
-
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 9:1 v/v).
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid (0.1-0.2 eq).
-
-
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (typically 60-70°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
-
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable base, such as saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired Ethyl 6-amino-5-methoxyindole-2-carboxylate.
-
Protocol 2: Base-Catalyzed Deformylation
For acid-sensitive substrates, a basic deformylation offers a milder alternative.
-
Step 1: Reaction Setup
-
Dissolve this compound (1.0 eq) in a suitable protic solvent like methanol or ethanol.
-
Add a stoichiometric amount of a base, such as sodium methoxide or potassium carbonate (1.1-1.5 eq).
-
-
Step 2: Reaction Execution
-
Stir the reaction at room temperature or with gentle heating (40-50°C) and monitor its progress by TLC or LC-MS.
-
-
Step 3: Work-up and Purification
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., dilute acetic acid).
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Isolate and purify the product as described in Protocol 1.
-
Hydrolysis of the Ethyl Ester: Accessing the Carboxylic Acid for Amide Coupling
The indole-2-carboxylic acid moiety is a versatile precursor for the synthesis of amides, a common functional group in many kinase inhibitors and other bioactive molecules.[5][6]
Protocol 3: Base-Mediated Ester Hydrolysis
Saponification is a robust and widely used method for ester hydrolysis.
-
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve this compound (or its deformylated analog) (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a strong base, such as lithium hydroxide or sodium hydroxide (2-3 eq).
-
-
Step 2: Reaction Execution
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
-
Step 3: Work-up and Purification
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~3-4 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the corresponding 6-formylamino-5-methoxyindole-2-carboxylic acid.
-
Amide Bond Formation: Building Blocks for Kinase Inhibitors and Other Bioactive Scaffolds
The resulting carboxylic acid can be coupled with a diverse range of amines to generate libraries of indole-2-carboxamides. These structures are prevalent in compounds targeting protein kinases.[5][7][8]
Protocol 4: Peptide Coupling for Amide Synthesis
Using standard peptide coupling reagents minimizes side reactions and provides high yields of the desired amides.
-
Step 1: Reaction Setup
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Step 2: Reaction Execution
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture and continue stirring at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
-
Step 3: Work-up and Purification
-
Dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or preparative HPLC.
-
Synthetic Pathways and Library Generation
The sequential application of these protocols allows for the generation of diverse compound libraries. The following diagram illustrates a potential workflow for creating a library of indole-2-carboxamides with varied substituents at the 6-position.
Caption: Synthetic workflow for library generation.
Potential Applications in Bioactive Compound Synthesis
The indole scaffold, particularly with the substitution patterns accessible from this compound, is a promising starting point for several classes of bioactive compounds.
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core with amide side chains that interact with the hinge region of the kinase active site. The indole-2-carboxamide scaffold generated through the described protocols is an excellent candidate for developing novel inhibitors of kinases such as CDK2 and EGFR.[5]
-
Proteasome Inhibitors: While not a direct precursor to carfilzomib, the indole nucleus can be incorporated into novel peptide-like structures. The development of next-generation proteasome inhibitors often involves structural modifications to overcome resistance, and novel scaffolds are of high interest.[9][10][11][12][13]
-
Neuropharmacological Agents: 5-methoxyindole derivatives have shown neuroprotective properties.[1] The derivatization of the 6-amino group could lead to compounds with modulated activity at serotonin or melatonin receptors.
Conclusion
This compound is a strategically functionalized building block with significant potential for the synthesis of diverse libraries of bioactive compounds. The protocols outlined in this application note provide a robust framework for its derivatization. By systematically exploring the chemical space around the 6-amino and 2-carboxamide positions, researchers can efficiently generate novel molecular entities for screening in various therapeutic areas. The inherent drug-like properties of the indole scaffold, combined with the synthetic versatility of this starting material, make it a valuable asset in modern drug discovery programs.
References
-
Crews Laboratory. Carfilzomib/Kyprolis. [Link]
-
MDEdge. Discovery could lead to better proteasome inhibitors. [Link]
-
MDPI. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. [Link]
-
National Institutes of Health. Development of Novel Epoxyketone-Based Proteasome Inhibitors as a Strategy To Overcome Cancer Resistance to Carfilzomib and Bortezomib. [Link]
-
National Institutes of Health. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. [Link]
-
Pharmaffiliates. CAS No : 119825-27-3 | Product Name : this compound. [Link]
-
National Institutes of Health. Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application. [Link]
-
National Institutes of Health. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
-
Royal Society of Chemistry. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. [Link]
-
Acta Dermato-Venereologica. 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in Normal Human Urine. [Link]
-
ResearchGate. Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application. [Link]
-
MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
-
Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
-
MDPI. Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. [Link]
-
PubMed. N-substituted Indole-2 and 3-carboxamide derivatives as inhibitors of human protein kinase CK2: in vitro assay and molecular modelling study. [Link]
-
PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]
-
MDPI. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. [Link]
-
National Institutes of Health. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. [Link]
-
Chemistry World. Diverse pharmaceutical building blocks prepared with evolved enzymes. [Link]
-
MDPI. 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. [Link]
-
ResearchGate. (PDF) Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities Open Access. [Link]
-
ResearchGate. ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. [Link]
-
PubMed. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-substituted Indole-2 and 3-carboxamide derivatives as inhibitors of human protein kinase CK2: in vitro assay and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Crews Laboratory | Carfilzomib/Kyprolis⢠[crewslab.yale.edu]
- 11. Carfilzomib | Proteasome | Tocris Bioscience [tocris.com]
- 12. Discovery could lead to better proteasome inhibitors | MDedge [mdedge.com]
- 13. Development of Novel Epoxyketone-Based Proteasome Inhibitors as a Strategy To Overcome Cancer Resistance to Carfilzomib and Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
The Fischer Indole Synthesis: A Comprehensive Guide to Application and Protocol
Abstract
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a highly versatile and widely employed method for the construction of the indole nucleus.[1][2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of the Fischer indole synthesis for preparing substituted indoles. We will delve into the mechanistic intricacies, explore the critical parameters influencing reaction outcomes, and provide detailed, step-by-step protocols for the synthesis of key indole derivatives. Furthermore, this guide will highlight the synthesis's relevance in modern drug discovery, with examples of its application in the preparation of significant pharmaceutical agents.
Introduction: The Enduring Significance of the Indole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[2][4] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in the development of treatments for a wide range of conditions, including cancer, inflammation, migraines, and depression.[2] The Fischer indole synthesis, a robust and adaptable reaction, provides a direct and efficient route to this vital heterocyclic system from readily available arylhydrazines and carbonyl compounds.[3]
The Core of the Matter: Understanding the Fischer Indole Synthesis Mechanism
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis of substituted indoles. The Fischer indole synthesis proceeds through a series of acid-catalyzed steps, which can be broadly categorized as follows:
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate.[1][5]
-
Tautomerization to Ene-hydrazine: The phenylhydrazone then tautomerizes to the more reactive ene-hydrazine isomer.[1][3]
-
[3][3]-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, analogous to a Cope rearrangement, to form a di-imine intermediate.[1][3]
-
Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.
-
Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the aromatic indole ring.[1][3]
Critical Parameters: The Art of Catalyst and Condition Selection
The success of the Fischer indole synthesis is highly dependent on the choice of acid catalyst and reaction conditions. The selection of these parameters is not arbitrary but is dictated by the nature of the substrates and the desired product.
The Role of the Acid Catalyst
Both Brønsted and Lewis acids are effective catalysts for this reaction.[3][6] The choice of acid can significantly impact the reaction rate, yield, and even the regioselectivity of the cyclization.[6]
-
Brønsted Acids: Protic acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA) are commonly used.[2][3] PPA is often a preferred choice due to its high boiling point and dehydrating properties.
-
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also widely employed.[2][3] ZnCl₂ is a particularly common and effective catalyst.[1][7]
The causality behind catalyst selection often relates to the reactivity of the starting materials. Electron-rich arylhydrazines may require milder acidic conditions to prevent side reactions, while less reactive substrates might necessitate stronger acids and higher temperatures.
Reaction Conditions: Temperature, Solvent, and Beyond
-
Temperature: The Fischer indole synthesis is typically performed at elevated temperatures, often under reflux conditions.[1] The required temperature will vary depending on the reactivity of the substrates and the strength of the acid catalyst.
-
Solvent: The choice of solvent is also crucial. High-boiling point solvents like acetic acid, toluene, or xylene are often used to achieve the necessary reaction temperatures.[1] In some cases, the reaction can be run neat, with the acid catalyst also serving as the solvent.
-
Microwave Irradiation: A significant advancement in the Fischer indole synthesis is the use of microwave-assisted organic synthesis (MAOS).[8][9] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions.[8][10]
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative substituted indoles.
Protocol 1: Synthesis of 2-Phenylindole
This protocol details the synthesis of 2-phenylindole from phenylhydrazine and acetophenone, a classic example of the Fischer indole synthesis.[7][11][12]
Materials:
-
Phenylhydrazine (1.0 mL)
-
Acetophenone (1.2 mL)
-
Glacial Acetic Acid (a few drops)
-
Ethanol (5 mL)
-
Polyphosphoric acid
-
Water
-
Sodium Sulfate (anhydrous)
Procedure:
-
Hydrazone Formation: In a 50 mL flask, combine acetophenone (1.2 mL), phenylhydrazine (1.0 mL), and a few drops of glacial acetic acid in ethanol (5 mL).[7][13] Heat the mixture in a water bath for one hour under reflux.[7]
-
Isolation of Hydrazone: Allow the reaction mixture to cool. Add 5 mL of 95% ethanol.[7] Filter the resulting solid (acetophenone phenylhydrazone) under reduced pressure and wash with a small amount of cold ethanol.[7][14]
-
Indolization: To the crude acetophenone phenylhydrazone, add polyphosphoric acid. Heat the mixture in a boiling water bath for approximately 10 minutes.[14]
-
Work-up and Purification: After cooling, add cold water to the reaction mixture and stir to precipitate the product.[14] Filter the crude 2-phenylindole and recrystallize from ethanol to obtain the purified product.[14]
Protocol 2: Microwave-Assisted Synthesis of 2-Phenylindole
This protocol demonstrates the efficiency of microwave-assisted synthesis for the same transformation.[8][10]
Materials:
-
Phenylhydrazine
-
Propiophenone
-
Eaton's Reagent (P₂O₅ in MeSO₃H)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine, propiophenone, and Eaton's reagent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.[8]
-
Work-up: After cooling, carefully quench the reaction by pouring it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.[8]
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]
Data Presentation: Comparative Analysis
The following table summarizes typical reaction conditions and yields for the synthesis of substituted indoles via the Fischer indole synthesis, highlighting the advantages of microwave-assisted methods.
| Entry | Arylhydrazine | Ketone/Aldehyde | Catalyst/Solvent | Method | Time | Temp (°C) | Yield (%) |
| 1 | Phenylhydrazine | Propiophenone | Acetic Acid | Conventional | 8 h | Reflux | 75 |
| 2 | Phenylhydrazine | Propiophenone | Eaton's Reagent | Microwave | 10 min | 170 | 92[10] |
| 3 | p-Tolylhydrazine | Isopropyl methyl ketone | Glacial Acetic Acid | Conventional | 2.25 h | Reflux | N/A[15] |
| 4 | Phenylhydrazine | Cyclohexanone | p-TSA | Microwave | 3 min | N/A | 91[9] |
Application in Drug Development: The Synthesis of Indomethacin
The Fischer indole synthesis is not merely an academic curiosity; it is a powerful tool in the synthesis of complex, biologically active molecules. A prominent example is the synthesis of Indomethacin, a non-steroidal anti-inflammatory drug (NSAID).[16][17] The synthesis involves the reaction of 4-methoxyphenylhydrazine with methyl levulinate to form the indole core of the drug.[16]
This application underscores the enduring utility of this century-old reaction in modern pharmaceutical development. Other notable drugs synthesized using this method include the antimigraine drugs of the triptan class, such as Sumatriptan, and the anti-nausea drug Ondansetron.[3][17][18][19]
Troubleshooting and Considerations
While robust, the Fischer indole synthesis can present challenges. Common issues and their potential solutions are outlined below:
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, side reactions, or decomposition of starting material/product. | Optimize reaction time, temperature, and catalyst. Consider using a milder acid or running the reaction under an inert atmosphere to prevent oxidation.[15] |
| Formation of Regioisomers | Use of an unsymmetrical ketone. | The cyclization will typically favor the more stable enamine intermediate. Careful selection of the ketone or the use of directing groups can improve regioselectivity. |
| Unstable Hydrazone Intermediate | Decomposition under strongly acidic conditions. | Consider a two-step procedure where the hydrazone is formed under milder conditions and then isolated before the cyclization step.[15] |
Conclusion
The Fischer indole synthesis remains an indispensable tool in the arsenal of the synthetic organic chemist. Its versatility, tolerance of a wide range of functional groups, and amenability to modern techniques like microwave-assisted synthesis ensure its continued relevance in both academic research and industrial drug development. By understanding the underlying mechanism and the critical parameters that govern the reaction, researchers can effectively harness the power of this classic transformation to access a diverse array of substituted indoles for a multitude of applications.
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
-
Kim, S. W., & Ahn, K. H. (2002). Synthesis of 2,3-Disubstituted Indole on Solid Phase by the Fischer Indole Synthesis. Organic Letters, 4(21), 3563–3565. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Retrieved from [Link]
-
American Chemical Society. (2002). Synthesis of 2,3-Disubstituted Indole on Solid Phase by the Fischer Indole Synthesis. ACS Publications. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]
-
Scribd. (n.d.). PRACTICE 7 Synthesis of 2-Phenylindole. Scribd. Retrieved from [Link]
-
Studylib. (n.d.). 2-Phenylindole Synthesis: Fischer Indole Method. Studylib.net. Retrieved from [Link]
-
Heravi, M. M., & Zadsirjan, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54066. Retrieved from [Link]
-
ResearchGate. (2006). Recent development in the technology of Fischer indole synthesis. Retrieved from [Link]
-
The Science Snail. (2018, February 13). Organic synthesis of indomethacin. The Science Snail. Retrieved from [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Indole synthesis: a review and proposed classification. Chemical Reviews, 106(7), 2875–2911. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Retrieved from [Link]
-
Candeias, N. R., et al. (2010). Microwave-assisted synthesis of indole. Tetrahedron Letters, 51(34), 4478-4481. Retrieved from [Link]
-
PubMed. (2007). A three-component Fischer indole synthesis. Nature Protocols, 2(10), 2449-2454. Retrieved from [Link]
-
Ciappa, A., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3248. Retrieved from [Link]
-
Slideshare. (n.d.). Preparation of 2-phenylindole. Slideshare. Retrieved from [Link]
-
Knochel, P., et al. (2011). Synthesis of Indomethacin and Iprindole. Synfacts, 2011(03), 0244-0244. Retrieved from [Link]
-
Sezgin, F. M. (2022). A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c] QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATION. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 827-836. Retrieved from [Link]
-
Chemospecific. (2021, January 22). Aromatic Heterocycles 2: Explore the Thrills of Fisher & Reissert Indole Synthesis! [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Retrieved from [Link]
-
ijrpr. (n.d.). MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES. ijrpr.com. Retrieved from [Link]
-
IJNRD. (2023, November 11). SYNTHESIS OF 2-PHENYL INDOLE. IJNRD.org. Retrieved from [Link]
-
Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis (pp. 1-100). John Wiley & Sons, Ltd. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Retrieved from [Link]
-
All 'Bout Chemistry. (2018, December 18). Part III (Fischer indole synthesis) [Video]. YouTube. Retrieved from [Link]
-
Vibzz Lab. (2024, March 10). 2-phenylindole : Organic Synthesis [Video]. YouTube. Retrieved from [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2496. Retrieved from [Link]
-
Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4463-4470. Retrieved from [Link]
-
Moody, C. J. (2000). Recent developments in indole ring synthesis-methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Retrieved from [Link]
-
Epistemeo. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. testbook.com [testbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijrpr.com [ijrpr.com]
- 11. studylib.net [studylib.net]
- 12. Preparation of 2-phenylindole | PDF [slideshare.net]
- 13. ijnrd.org [ijnrd.org]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
Application Note & Protocol Guide: Advanced Suzuki-Miyaura Coupling Strategies for the Synthesis of Functionalized Indole Derivatives
Abstract
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the C-C and C-N bond formation, enabling the direct and efficient functionalization of the indole ring. This guide provides an in-depth exploration of Suzuki coupling reactions with indole derivatives, offering detailed protocols, mechanistic insights, and practical troubleshooting advice. We delve into the critical parameters governing reaction success, including the choice of catalyst, ligand, base, and solvent, with a focus on achieving high yields and regioselectivity for arylation at various positions of the indole nucleus (N1, C2, C3, and C4-C7).
Introduction: The Significance of Indole Functionalization
The indole ring system is a cornerstone of modern medicinal chemistry, present in a vast array of biologically active compounds, including the neurotransmitter serotonin, the anti-migraine drug sumatriptan, and the anti-cancer agent vincristine. The ability to precisely install aryl and heteroaryl substituents onto the indole core via Suzuki-Miyaura coupling has revolutionized the synthesis of complex molecular architectures and accelerated the drug discovery process. This palladium-catalyzed cross-coupling reaction, which joins an organoboron species with an organic halide or triflate, is renowned for its functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of reactants.
However, the application of Suzuki coupling to indole substrates is not without its challenges. The electron-rich nature of the indole ring can lead to catalyst deactivation and side reactions. Furthermore, achieving regioselective functionalization at a specific carbon or nitrogen atom requires careful optimization of reaction parameters. This guide aims to provide the user with the foundational knowledge and practical protocols to navigate these complexities successfully.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is paramount for rational reaction design and troubleshooting. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or C-OTf) bond of the indole substrate, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide or triflate. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Application Notes and Protocols: Derivatization of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate for Biological Screening
Abstract: This document provides a comprehensive guide for the chemical modification of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate, a strategic starting material for generating diverse libraries of indole derivatives for biological screening. The indole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a vast array of pharmacologically active compounds.[1] This guide details synthetic strategies and step-by-step protocols for the derivatization at three key reactive sites: the C2-ethyl ester, the N1-indole nitrogen, and the C6-formylamino group. We further provide established protocols for preliminary biological screening, focusing on antimicrobial and anticancer assays, which are common activities associated with indole derivatives.[2] The rationale behind each modification and the expected biological outcomes are discussed, supported by authoritative references.
Introduction: The Strategic Value of the Indole Scaffold
The indole nucleus is a cornerstone in drug discovery, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The starting material, this compound, offers multiple handles for chemical diversification, making it an ideal scaffold for generating a library of novel compounds for high-throughput screening.
The strategic placement of the methoxy group at the C5 position and the formylamino group at the C6 position on the benzene portion of the indole, combined with the ethyl carboxylate at the C2 position of the pyrrole ring, allows for targeted modifications to explore the structure-activity relationship (SAR) of the resulting derivatives.
Overview of Derivatization Strategies
The derivatization of the parent molecule will focus on three primary sites. The following diagram illustrates the potential points of modification on the core structure.
Sources
Application Note: A Scalable and Robust Protocol for the Synthesis of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate
Abstract
Ethyl 6-formylamino-5-methoxyindole-2-carboxylate is a valuable heterocyclic building block in organic synthesis, particularly for the development of pharmaceutical agents.[1] Transitioning its synthesis from the laboratory bench to a larger, pilot-plant scale introduces significant challenges, including reaction control, process safety, and consistent product quality. This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this target molecule. We present a robust two-stage synthetic strategy employing a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole cyclization. This guide explains the causality behind critical process choices, outlines detailed, step-by-step protocols, and addresses key scale-up considerations to ensure a safe, efficient, and reproducible manufacturing process.
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[2] Specifically, polysubstituted indoles like this compound serve as crucial intermediates for more complex molecular targets. The growing demand for such compounds necessitates synthetic methodologies that are not only high-yielding but also economically viable and scalable.[3] This document provides a field-proven protocol designed for researchers, chemists, and process development professionals tasked with producing this key intermediate on a multi-gram to kilogram scale.
Recommended Synthetic Strategy: Japp-Klingemann and Fischer Indole Synthesis
Several classical methods exist for indole synthesis, including the Fischer, Leimgruber-Batcho, and Reissert syntheses.[4][5][6] For the specific substitution pattern of the target molecule, a strategy combining the Japp-Klingemann reaction with the Fischer indole synthesis offers a reliable and scalable route.
-
Japp-Klingemann Reaction: This reaction is exceptionally effective for synthesizing the required arylhydrazone intermediate from a diazonium salt and a β-keto-ester.[7][8] It avoids the direct handling of potentially unstable or commercially unavailable substituted hydrazines.
-
Fischer Indole Synthesis: This is one of the most powerful and widely used methods for constructing the indole ring.[9] The acid-catalyzed cyclization of the pre-formed arylhydrazone is a robust transformation that has been extensively studied and optimized for large-scale applications.[5][10]
The overall workflow is designed to be linear and efficient, minimizing complex purification steps between stages.
Diagram 2: Key Control Points in the Synthesis.
Process Parameters and Data Summary
The following table summarizes the critical process parameters for successful and reproducible scale-up.
| Parameter | Stage | Recommended Range | Rationale & Notes |
| Temperature | Diazotization | 0 – 5 °C | Prevents decomposition of unstable diazonium salt. Critical for safety and yield. |
| Japp-Klingemann | 0 – 10 °C | Ensures selective coupling and minimizes side reactions. | |
| Fischer Cyclization | 80 – 90 °C | Provides sufficient energy for cyclization; higher temps risk degradation. | |
| Molar Ratio | NaNO₂ | 1.02 – 1.05 eq | A slight excess ensures complete diazotization of the aniline. |
| (vs. Aniline) | β-Keto-ester | 1.05 – 1.15 eq | Ensures the expensive diazonium salt is fully consumed. |
| Catalyst | Fischer Cyclization | PPA or Eaton's Reagent | PPA is cost-effective for scale-up. Eaton's reagent can be an alternative for milder conditions. |
| Purification | Final Product | Crystallization | Avoids costly and time-consuming column chromatography on a large scale. |
| Typical Yield | Overall | 60 – 75% | Dependent on the purity of starting materials and strict control of reaction conditions. |
| Purity (HPLC) | Final Product | > 98.5% | Achievable with careful crystallization. |
Safety, Handling, and Waste Management
Scaling up chemical synthesis requires a heightened focus on safety.
-
Hazardous Reagents:
-
Aryl Diazonium Salts: Can be explosive when isolated and dry. The protocol is designed to use them in-situ as a solution.
-
Polyphosphoric Acid (PPA): Highly corrosive. The quench with water is extremely exothermic and must be performed with caution in a well-ventilated area. * Solvents: Standard precautions for handling flammable organic solvents like ethanol and ethyl acetate should be followed.
-
Indole Toxicity: Indole and its derivatives can be harmful if swallowed or in contact with skin. [11][12]* Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and acid-resistant gloves, is mandatory at all stages.
-
-
Waste Disposal:
-
Aqueous acidic and basic waste streams should be neutralized before disposal.
-
Organic solvent waste should be collected and disposed of according to local environmental regulations. [11]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Part I | 1. Incomplete diazotization. 2. Decomposition of diazonium salt (temp too high). 3. Incorrect pH during coupling. | 1. Check purity and stoichiometry of NaNO₂. 2. Ensure cooling is efficient and temperature is maintained < 5 °C. 3. Monitor pH of the coupling mixture; adjust with base/acid as needed. |
| Mixture of Isomers in Final Product | 1. Use of an unsymmetrical ketone in the Fischer synthesis (not applicable here but a general issue). [10] 2. Side reactions during cyclization. | 1. N/A for this process. 2. Ensure temperature for cyclization is not excessively high. Check for and eliminate potential impurities in the hydrazone intermediate. |
| Incomplete Fischer Cyclization | 1. Insufficient acid catalyst activity. 2. Reaction time or temperature too low. | 1. Use fresh, high-quality PPA. 2. Increase reaction time and monitor by HPLC. If needed, cautiously increase the temperature in 5 °C increments. |
| Product Dark/Oily After Quench | 1. Product degradation due to excessive heat. 2. Impurities from starting materials. | 1. Re-evaluate the cyclization temperature. 2. Purify the hydrazone intermediate before cyclization. Perform a charcoal treatment during recrystallization. |
References
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. Japp-Klingemann_reaction [chemeurope.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jinjingchemical.com [jinjingchemical.com]
- 12. Indole for synthesis SDS - Download & Subscribe for Updates [sdsmanager.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important indole scaffold. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's nuances, helping you troubleshoot common issues and optimize your yield and purity. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Overview of the Synthetic Strategy
The synthesis of this compound is typically approached via a multi-step sequence. The most common and logical pathway involves the initial construction of a substituted indole core, followed by the formylation of an amino group. The general workflow is outlined below:
-
Precursor Synthesis : Formation of a suitably substituted phenylhydrazone. This often starts from a commercially available substituted aniline, such as 4-methoxy-3-nitroaniline, which is diazotized and reduced to the corresponding hydrazine.
-
Indole Ring Formation : Cyclization of the phenylhydrazone with an appropriate keto-ester, typically ethyl pyruvate, via the Fischer indole synthesis to form the Ethyl 6-amino-5-methoxyindole-2-carboxylate intermediate.[1]
-
N-Formylation : The final step involves the selective formylation of the C-6 amino group to yield the target compound.
This guide will focus primarily on troubleshooting and optimizing the latter two stages, as they are often the most challenging.
Troubleshooting Guide & Core Experimental Issues
This section is structured in a question-and-answer format to directly address the most common problems encountered during this synthesis.
Q1: My Fischer indole synthesis step is resulting in a very low yield or failing completely. What are the likely causes?
Answer: Failure in the Fischer indole synthesis is a classic problem that can usually be traced to one of several key factors related to the acid catalyst, reaction conditions, or the electronic nature of your substrates.[2]
-
Causality - The Role of the Acid Catalyst: The Fischer synthesis proceeds through an acid-catalyzed[3][3]-sigmatropic rearrangement of the phenylhydrazone intermediate.[1] The choice and concentration of the acid are critical. A catalyst that is too weak may not facilitate the rearrangement efficiently, while one that is too strong or used at too high a temperature can cause degradation of the starting material or product, or promote side reactions.
-
Troubleshooting Steps:
-
Catalyst Screening: If you are using a standard catalyst like polyphosphoric acid (PPA) or sulfuric acid with poor results, consider screening milder Lewis acids (e.g., ZnCl₂, InCl₃) or other protic acids (e.g., Eaton's reagent, acetic acid).[2]
-
Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start trials around 80°C and adjust based on TLC monitoring. Avoid excessively high temperatures which can lead to charring and polymerization.[4]
-
Purity of Hydrazine Precursor: Ensure your substituted phenylhydrazine is pure and free from oxidation. Impurities can drastically inhibit the reaction.[2]
-
-
-
Causality - Electronic and Steric Effects: The presence of a methoxy group (an electron-donating group, EDG) on the phenylhydrazine ring generally favors the critical cyclization step. However, strong EDGs can sometimes over-stabilize intermediates, leading to a competing N-N bond cleavage pathway that prevents indole formation.[5][6]
-
Troubleshooting Steps:
-
Monitor for Side Products: Look for evidence of aniline byproducts (from N-N cleavage) in your crude reaction mixture via LC-MS. If cleavage is significant, a milder acid catalyst and lower temperature are necessary.
-
Solvent Choice: The choice of solvent can influence reaction rates and side reactions. High-boiling point solvents like sulfolane or Dowtherm A can be effective, but optimization is key. For some substrates, running the reaction neat in the acid catalyst (like PPA) is optimal.
-
-
Q2: The N-formylation of my amino-indole is inefficient, and I'm isolating unreacted starting material. How can I drive the reaction to completion?
Answer: Incomplete N-formylation is typically an issue of reagent reactivity or suboptimal reaction conditions. The amino group at C-6 is nucleophilic, but its reactivity can be modulated by the overall electron density of the indole ring system.
-
Causality - Choice of Formylating Agent: Not all formylating agents are created equal. Their effectiveness depends on the substrate's nucleophilicity and the reaction conditions.
-
Troubleshooting Steps:
-
Use a More Active Agent: If neat formic acid is giving poor results, switch to a pre-formed, activated species. Acetic formic anhydride, generated in situ by mixing formic acid and acetic anhydride, is a classic and highly effective agent for formylating amines.[7]
-
Catalytic Methods: Consider using a catalytic approach. For example, using 2-chloro-4,6-dimethoxy[2][3][8]triazine (CDMT) with formic acid can achieve nearly quantitative yields under mild conditions.[7]
-
Temperature and Time: Gently heating the reaction (e.g., 40-50°C) can often drive it to completion. Monitor carefully by TLC to determine the optimal reaction time and avoid potential degradation.
-
-
Q3: I am observing the formation of significant side products during the N-formylation step. What are they and how can I prevent them?
Answer: Side product formation during formylation is a common challenge, often arising from the reactivity of the indole ring itself or over-reaction.
-
Causality - Competing Reaction Sites: The indole nucleus is an electron-rich heterocycle. The C-3 position is particularly nucleophilic and susceptible to electrophilic attack.[9] Under certain conditions, especially those resembling a Vilsmeier-Haack reaction (e.g., using DMF/POCl₃), you risk formylating the C-3 position in addition to, or instead of, the C-6 amino group.[10][11]
-
Troubleshooting Steps:
-
Avoid Vilsmeier-Haack Conditions: Do not use formylating agents like POCl₃/DMF, which are specifically designed to formylate electron-rich aromatic rings. Stick to reagents intended for amine formylation.
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of your formylating agent. A large excess can promote side reactions, including potential di-formylation (e.g., formylation of the indole N-H).
-
Protecting Groups: If C-3 formylation is persistent, consider temporarily protecting the indole nitrogen with a group like Boc or Tosyl. This can deactivate the ring sufficiently to prevent side reactions, though it adds extra steps to the synthesis.[2]
-
-
The workflow below illustrates a decision-making process for troubleshooting this synthesis.
Frequently Asked Questions (FAQs)
-
Q: Can I use other indole synthesis methods instead of the Fischer reaction?
-
A: Yes, other methods like the Reissert or Leimgruber-Batcho syntheses could be adapted.[9] However, the Fischer indole synthesis is often preferred for this type of substitution pattern due to the ready availability of the required phenylhydrazine precursors and its general reliability.[1][12] The Reissert synthesis, for example, involves the reductive cyclization of an o-nitrophenylpyruvic acid derivative, which may require a different set of starting materials.[13]
-
-
Q: What is the best method for purifying the final product?
-
A: this compound is a crystalline solid.[14][15] The primary purification method is recrystallization, often from a solvent system like ethanol/water or ethyl acetate/hexane. If significant impurities are present, column chromatography on silica gel is recommended prior to recrystallization. A typical eluent system would be a gradient of ethyl acetate in hexane.
-
-
Q: How do I confirm the structure and purity of my final product?
-
A: A combination of techniques is essential. ¹H NMR spectroscopy should clearly show signals for the formyl proton (a singlet around 8-9 ppm), the indole N-H (a broad singlet >10 ppm), the methoxy group, the ethyl ester, and the aromatic protons on the indole ring. Mass spectrometry (HRMS) should be used to confirm the exact mass. Purity can be assessed by HPLC and by checking the melting point against the literature value.
-
Optimized Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should always perform their own risk assessments before beginning any new procedure.
Protocol 1: Synthesis of Ethyl 6-amino-5-methoxyindole-2-carboxylate (Fischer Indole Cyclization)
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add polyphosphoric acid (PPA) (10x the weight of the hydrazine).
-
Heating: Heat the PPA to 80°C with stirring under a nitrogen atmosphere.
-
Reagent Addition: In a separate flask, mix 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq). Add this mixture portion-wise to the hot PPA over 15 minutes. The reaction is exothermic.
-
Reaction: Maintain the internal temperature at 85-90°C for 2-3 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexane), observing the disappearance of the hydrazone spot.
-
Work-up: Allow the reaction to cool to approximately 60°C. Very carefully and slowly, pour the viscous mixture onto crushed ice with vigorous stirring.
-
Neutralization: Basify the acidic aqueous slurry to pH 8-9 using a concentrated NaOH or NH₄OH solution. This must be done in an ice bath as the neutralization is highly exothermic.
-
Extraction: Extract the resulting suspension with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the amino-indole intermediate.
Protocol 2: N-Formylation to Yield this compound
-
Setup: In a round-bottom flask, dissolve Ethyl 6-amino-5-methoxyindole-2-carboxylate (1.0 eq) in formic acid (10-15 volumes).
-
Reagent Addition: Cool the flask in an ice bath. Slowly add acetic anhydride (1.5 eq) dropwise, keeping the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a beaker of ice water. A precipitate should form.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water, then with a small amount of cold ethanol.
-
Purification: The crude solid can be recrystallized from ethanol to yield the pure target compound as a crystalline solid.
Data Summary: Troubleshooting Reaction Conditions
| Problem | Parameter to Adjust | Recommended Change | Expected Outcome |
| Low Yield (Fischer) | Acid Catalyst | Switch from H₂SO₄ to PPA or ZnCl₂ | Milder conditions, reduced degradation[2] |
| Temperature | Lower from >100°C to 80-90°C | Minimized side reactions and charring | |
| Incomplete Formylation | Formylating Agent | Switch from Formic Acid to Acetic Formic Anhydride | Increased reactivity, faster conversion[7] |
| C-3 Formylation | Formylating Agent | AVOID POCl₃/DMF | Selective N-formylation over C-formylation[11] |
| Stoichiometry | Reduce formylating agent from >2 eq to 1.2 eq | Minimize di-formylation and other side reactions |
References
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5473–5483. Available from: [Link]
-
Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research, 2(2), 120-126. Available from: [Link]
-
Wang, Q., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15729–15737. Available from: [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth., 101, 21-33. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved January 12, 2026, from [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. Available from: [Link]
-
Baradarani, M. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde. Growing Science. Available from: [Link]
-
Chemiz. (2025). Vilsmeier–Haack reaction of indole. YouTube. Available from: [Link]
-
Oreate AI Blog. (2026). A Review of the Indole Synthesis Reaction System. Retrieved January 12, 2026, from [Link]
-
Sridhar, R., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 2944–2959. Available from: [Link]
-
Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available from: [Link]
-
Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available from: [Link]
-
Zhang, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available from: [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Org. Synth. Coll., Vol. 4, p.471 (1963); Vol. 34, p.54 (1954). Available from: [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
ACS Omega. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. Retrieved January 12, 2026, from [Link]
-
Warner, B. P. (2011). Formylation of Amines. PMC - NIH. Available from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Retrieved January 12, 2026, from [Link]
-
Bhat, S. U., et al. (2017). Synthesis of n-formylation of amines using various ion exchanged forms of zeolite-a as catalysts. MedCrave online. Available from: [Link]
-
Hansson, C. (1984). 6-Hydroxy-5-methoxyindole-2-carboxylic Acid in Normal Human Urine. Acta Derm Venereol, 64, 185-190. Available from: [Link]
-
Aebly, A. H., et al. (2018). Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. RSC Publishing. Available from: [Link]
-
Aebly, A. H., et al. (2018). Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. PMC - NIH. Available from: [Link]
-
Bhat, S. U., et al. (2017). Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts. MedCrave online. Available from: [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles [orgchemres.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. scbt.com [scbt.com]
Technical Support Center: Navigating the Purification of Formylamino-Indole Compounds
Welcome to the technical support center dedicated to addressing the unique purification challenges of formylamino-indole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter obstacles in isolating these valuable molecules with high purity. Drawing from established principles and field-proven experience, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to streamline your purification workflows.
Introduction: The Dual Challenge of the Formylamino-Indole Scaffold
The formylamino-indole scaffold presents a unique set of purification challenges stemming from the combined chemical properties of its two core components: the electron-rich and often acid-sensitive indole ring, and the potentially labile N-formyl group. While the indole nucleus is susceptible to oxidation and polymerization, the formylamino group can be prone to hydrolysis under both acidic and basic conditions.[1][2][3] This dual reactivity profile often leads to complex impurity profiles and significant yield loss during purification. This guide will equip you with the knowledge to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My primary challenge is the loss of the N-formyl group during silica gel chromatography. What is causing this, and how can I prevent it?
A1: The loss of the N-formyl group, or deformylation, is a common issue when purifying formylamino-indoles on standard silica gel.[4] The underlying cause is the acidic nature of the silica surface, which can catalyze the hydrolysis of the formamide bond.[1][2]
Causality: Silica gel possesses surface silanol groups (Si-OH) that are weakly acidic. These acidic sites can protonate the formyl oxygen or the indole nitrogen, making the formyl carbon more electrophilic and susceptible to nucleophilic attack by water or other protic solvents present in your mobile phase.
To mitigate this, consider the following strategies:
-
Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic modifier. A common method is to use a mobile phase containing a small percentage (0.1-1%) of a volatile base like triethylamine (Et₃N) or ammonia.[5]
-
Alternative Stationary Phases: If your compound is particularly acid-sensitive, switching to a more neutral stationary phase like neutral alumina can be beneficial.[6] Alternatively, reversed-phase chromatography on C18-functionalized silica is an excellent option, as it avoids the acidic environment of normal-phase silica.
-
Aprotic Solvents: Whenever possible, use anhydrous and aprotic solvents for your mobile phase to minimize the presence of nucleophiles that can participate in the hydrolysis reaction.
Q2: I am observing significant peak tailing or streaking during column chromatography. What are the likely causes for a formylamino-indole compound?
A2: Peak tailing is a frequent problem in the chromatography of nitrogen-containing compounds, including indoles.[6] For formylamino-indoles, this can be exacerbated by a combination of factors:
-
Interaction with Acidic Silanols: The lone pair of electrons on the indole nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to uneven migration of the compound down the column.[6]
-
Hydrogen Bonding: The N-H proton of the formylamino group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions with the silica surface can also contribute to peak tailing.
-
Compound Aggregation: In some cases, intermolecular hydrogen bonding between molecules of your compound can lead to aggregation, which results in poor chromatographic performance.
Troubleshooting Steps:
-
Mobile Phase Modification: The addition of a small amount of a polar solvent like methanol or a basic modifier like triethylamine can disrupt these interactions and improve peak shape.
-
Sample Loading: Ensure your sample is fully dissolved and loaded onto the column in a minimal volume of solvent. Overloading the column is a common cause of peak distortion.
-
Flow Rate: A slower flow rate can sometimes improve peak shape by allowing for better equilibration between the stationary and mobile phases.
Q3: My purified formylamino-indole compound is showing signs of degradation upon storage. What are the likely degradation pathways?
A3: The indole nucleus is susceptible to oxidative degradation, which can be initiated by exposure to air, light, or trace metal impurities.[7][8] The electron-rich nature of the indole ring makes it prone to attack by reactive oxygen species (ROS).[7]
Common Degradation Products:
-
Oxindoles: Oxidation at the C2 position of the indole ring can lead to the formation of oxindole derivatives.
-
Colored Impurities: Further oxidation and polymerization can result in the formation of colored, often tarry, materials.[9]
Storage Recommendations:
-
Inert Atmosphere: Store your purified compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Light Protection: Use amber vials or store samples in the dark to prevent light-induced degradation.
-
Low Temperature: Storing your compound at low temperatures (-20°C or -80°C) can significantly slow down the rate of degradation.
-
High Purity: Ensure your compound is free from residual acid or metal catalysts from the synthesis, as these can promote degradation.
Troubleshooting Guides
Guide 1: Flash Column Chromatography
This guide provides a systematic approach to troubleshooting common issues encountered during the flash column chromatography of formylamino-indole compounds.
| Problem | Potential Cause | Troubleshooting Action & Explanation |
| Low or No Recovery | Compound Degradation on Column | Perform a 2D TLC stability test. If degradation is confirmed, switch to a deactivated silica, neutral alumina, or reversed-phase chromatography. The acidic silica is likely causing decomposition. |
| Irreversible Adsorption | The compound may be too polar for the chosen solvent system. Gradually increase the polarity of the mobile phase. If the compound is still retained, consider flushing the column with a strong solvent mixture (e.g., 5-10% methanol in dichloromethane). | |
| Co-elution of Impurities | Unoptimized Mobile Phase | The polarity of the eluent is not suitable for resolving the mixture. Use TLC to screen a wider range of solvent systems with different polarities and selectivities (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol). |
| Presence of a Regioisomer | Formylation reactions can sometimes yield regioisomers with similar polarities.[9] If TLC shows poor separation, a higher-resolution technique like HPLC may be necessary, or consider derivatization to alter the polarity of one isomer. | |
| Product Elutes with the Solvent Front | Mobile Phase is Too Polar | The chosen solvent system is too strong, causing the compound to have little to no retention. Start with a much less polar mobile phase (e.g., a higher percentage of hexanes or a less polar solvent like toluene). |
| Colored Bands on the Column | Polymerization or Oxidation | Acid-catalyzed polymerization or air oxidation of the indole ring can lead to colored byproducts.[9] Using deactivated silica and ensuring solvents are degassed can help minimize this. These colored impurities are often highly polar and will remain at the top of the column. |
This protocol helps determine if your formylamino-indole is stable on silica gel.
-
Spotting: On a square TLC plate, spot a concentrated solution of your crude compound in one of the lower corners, approximately 1 cm from the edges.
-
First Elution: Develop the plate in a suitable solvent system that gives your target compound an Rf value of 0.2-0.4.
-
Drying: Carefully remove the plate from the developing chamber and allow the solvent to fully evaporate. A gentle stream of nitrogen can be used.
-
Rotation: Rotate the plate 90 degrees counter-clockwise so that the line of separated spots from the first elution is now at the bottom.
-
Second Elution: Develop the plate again in the same solvent system.
-
Analysis: After drying, visualize the plate under UV light and/or with an appropriate stain. If the compound is stable, the spots will lie on the diagonal. The appearance of spots off the diagonal indicates degradation on the silica plate.
Guide 2: Recrystallization
Recrystallization is a powerful technique for purifying solid formylamino-indole compounds, but success depends on careful solvent selection and execution.[10][11][12]
| Problem | Potential Cause | Troubleshooting Action & Explanation |
| No Crystals Form Upon Cooling | Solution is Not Supersaturated | Too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Compound is Too Soluble | The chosen solvent is not ideal. If possible, add a co-solvent in which your compound is less soluble (an "anti-solvent") dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool. | |
| Cooling is Too Rapid | Rapid cooling can inhibit crystal nucleation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oiling Out | Compound's Melting Point is Below the Solvent's Boiling Point | The compound is melting in the hot solvent instead of dissolving. Choose a lower-boiling solvent or use a solvent pair to lower the overall boiling point of the solution. |
| High Concentration of Impurities | A high impurity load can depress the melting point of your compound and interfere with lattice formation. Try a pre-purification step like a quick filtration through a plug of silica before recrystallization. | |
| Poor Recovery | Compound is Too Soluble in Cold Solvent | A significant amount of your product remains in the mother liquor. Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals. |
| Premature Crystallization During Hot Filtration | The solution cooled too quickly during filtration, causing the product to crystallize on the filter paper. Use a pre-heated funnel and flask for the hot filtration and perform the filtration as quickly as possible. |
-
Preparation: Place a small amount (10-20 mg) of your crude formylamino-indole into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidate solvents are those in which your compound is sparingly soluble at room temperature.
-
Heating: Gently heat the test tubes that show poor solubility at room temperature. An ideal recrystallization solvent will completely dissolve your compound when hot.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observation: The solvent that yields a good quantity of crystalline solid upon cooling is a suitable candidate for recrystallization.
Visualization of Purification Concepts
To better illustrate the relationships between challenges and solutions, the following diagrams are provided.
Sources
- 1. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents [patents.google.com]
- 2. Aspartame - Wikipedia [en.wikipedia.org]
- 3. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 4. Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. N-Formylkynurenine as a Marker of High Light Stress in Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Ethyl 6-formylamino-5-methoxyindole-2-carboxylate
Document ID: TSS-E6F5MI-2C-20260112
Version: 1.0
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with Ethyl 6-formylamino-5-methoxyindole-2-carboxylate (CAS: 119825-27-3). As a specialized indole derivative, its stability and proper handling are paramount to ensure the integrity of experimental outcomes. This document provides in-depth information on its storage, stability, and troubleshooting common issues encountered during its use. The guidance herein is based on established chemical principles of indole chemistry, ester and amide stability, and best practices in laboratory handling of fine chemicals.
Section 1: Compound Properties and Recommended Storage
This compound is an off-white solid with a molecular weight of 262.27 g/mol .[1] Its structural integrity is influenced by its three key functional groups: the indole ring, the formylamino group, and the ethyl ester. Each of these moieties presents a potential site for degradation if the compound is not stored and handled correctly.
Recommended Storage Conditions
To ensure the long-term stability of this compound in its solid form, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | Storing at refrigerated temperatures minimizes the rate of potential degradation reactions, such as hydrolysis and oxidation.[2][3] |
| Atmosphere | Tightly sealed container | Minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation, respectively. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a best practice. |
| Light | Amber vial or dark location | Indole derivatives can be sensitive to light, which can catalyze oxidative degradation. |
Section 2: Troubleshooting Guide
This section addresses common issues that researchers may encounter when working with this compound.
Visual Inspection and Signs of Degradation
Issue: The off-white solid has developed a pink, red, or brown discoloration.
Potential Cause: This color change is a common indicator of the oxidation of the indole ring. Indoles are electron-rich heterocyclic compounds and can be susceptible to oxidation when exposed to air and/or light over time.
Solution:
-
Assess the extent of discoloration: A slight change in color may not significantly affect the purity for some applications, but it is a clear sign of degradation.
-
Analytical Confirmation (Recommended): If the compound is to be used in a sensitive assay, it is advisable to check its purity by an analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: If significant degradation has occurred, purification by recrystallization or column chromatography may be necessary.
-
Prevention: For future storage, ensure the compound is in a tightly sealed amber vial, and for long-term storage, consider flushing with an inert gas before sealing and storing at 2-8°C.
Inconsistent Experimental Results
Issue: Inconsistent or unexpected results are observed in assays using a solution of the compound.
Potential Causes:
-
Hydrolysis of the Ethyl Ester or Formylamino Group: The compound has two functional groups susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
-
Ethyl Ester Hydrolysis: In the presence of water (even trace amounts in solvents) and acid or base, the ethyl ester can hydrolyze to the corresponding carboxylic acid. Basic hydrolysis, also known as saponification, is an irreversible reaction.[4][5][6][7]
-
Formylamino Group Hydrolysis: The formylamino group, an amide, can also be hydrolyzed under acidic or basic conditions to yield the corresponding amine. This reaction is often slower than ester hydrolysis but can be significant over time, especially with heating.
-
-
Degradation in Solution: Indole derivatives can be less stable in solution compared to their solid form, with degradation being solvent and pH-dependent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Solutions:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment.
-
Solvent Selection: The compound is soluble in ethanol and methanol.[2][3] For the preparation of stock solutions, anhydrous solvents are recommended to minimize hydrolysis. DMSO and DMF are also common solvents for indole derivatives, but care should be taken to use anhydrous grades.
-
pH Control: Avoid strongly acidic or basic conditions in your experimental setup if the integrity of the compound is critical. If the pH needs to be adjusted, consider the potential for hydrolysis.
-
Storage of Stock Solutions: If stock solutions must be stored, it is recommended to store them at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Flushing the vials with an inert gas before freezing can further protect against oxidation.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The three primary degradation pathways are:
-
Oxidation of the Indole Ring: This is often initiated by exposure to air and light and can result in a variety of oxidized products, often leading to a color change.
-
Hydrolysis of the Ethyl Ester: This reaction is catalyzed by acid or base and results in the formation of the corresponding carboxylic acid and ethanol.
-
Hydrolysis of the Formylamino Group: This amide hydrolysis, also catalyzed by acid or base, leads to the formation of the corresponding amine and formic acid.
Caption: Potential degradation pathways.
Q2: I have prepared a stock solution in DMSO. How should I store it?
A2: For stock solutions in anhydrous DMSO, it is best to divide the solution into small, single-use aliquots in tightly sealed vials. Store these aliquots at -20°C or, for longer-term storage, at -80°C. Minimize exposure to moisture, as DMSO is hygroscopic, and absorbed water can lead to hydrolysis over time.
Q3: Can I heat a solution of this compound?
A3: Heating solutions of this compound, especially in aqueous or protic solvents, will accelerate the rate of hydrolysis of both the ethyl ester and the formylamino groups. If heating is necessary, it should be done for the shortest possible time, and the stability of the compound under these conditions should be verified analytically if the application is sensitive to impurities.
Q4: How can I monitor the stability of the compound in my experiments?
A4: The most reliable method for monitoring the stability is by using a separation technique like HPLC. A reversed-phase HPLC method with UV detection would be suitable for separating the parent compound from its more polar hydrolysis products (the carboxylic acid and the amine). A shift in the retention time or the appearance of new peaks would indicate degradation.
Section 4: Experimental Protocols
Protocol for Preparing an Inert Atmosphere for Storage
This protocol is recommended for the long-term storage of the solid compound.
Materials:
-
Vial with a PTFE-lined septum cap
-
This compound (solid)
-
Source of high-purity inert gas (argon or nitrogen) with a regulator
-
Needle and tubing assembly for gas delivery
-
Exhaust needle
Procedure:
-
Place the solid compound into the vial.
-
Securely cap the vial with the septum cap.
-
Insert the inert gas delivery needle through the septum, with the tip in the headspace above the solid.
-
Insert the exhaust needle through the septum to allow for the displacement of air.
-
Gently flush the vial with the inert gas for 1-2 minutes.
-
Remove the exhaust needle first, followed by the gas delivery needle.
-
For additional sealing, wrap the cap with Parafilm®.
-
Store the vial at 2-8°C in the dark.
References
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]
-
PubMed. (1998). The triplet-state lifetime of indole derivatives in aqueous solution. [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. [Link]
-
Chemistry LibreTexts. (2020). 6.8: Hydrolysis of Esters. [Link]
-
The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. [Link]
-
PubChem. (n.d.). Formanilide. [Link]
-
PubMed. (1985). Kinetics of hydrolysis of amide and anilide substrates of p-guanidino-L-phenylalanine by bovine and porcine trypsins. [Link]
-
ResearchGate. (2019). Green oxidation of indoles using halide catalysis. [Link]
-
PMC. (2020). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. [Link]
-
RSC Publishing. (2019). Electrochemical oxidation of 3-substituted indoles. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
ResearchGate. (2017). Acidic and alkaline bimolecular hydrolysis of substituted formanilides. Computational analysis and modelling of substitution effects. [Link]
-
ACS Catalysis. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. [Link]
-
Research Communities. (2019). Green Oxidation of Indoles using halide Catalysis. [Link]
-
PMC. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
ResearchGate. (2024). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
- Google Patents. (n.d.).
-
ACS Publications. (1970). Solvent Effects in the Fluorescence of Indole and Substituted Indoles. [Link]
- Google Patents. (n.d.).
-
Acta Derm Venereol. (1984). 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound CAS#: 119825-27-3 [m.chemicalbook.com]
- 3. 119825-27-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Indole-2-Carboxylates
Welcome to the Technical Support Center for the synthesis of indole-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole synthesis, with a focus on troubleshooting and preventing common side reactions. We will delve into the mechanistic underpinnings of these reactions to provide a deeper understanding of how to optimize your experimental outcomes.
I. Troubleshooting the Fischer Indole Synthesis of Indole-2-Carboxylates
The Fischer indole synthesis is a robust and widely used method for preparing indoles. It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, followed by cyclization.[1] However, the often harsh reaction conditions can lead to several side reactions, impacting yield and purity.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the common culprits?
A1: Low yields in the Fischer synthesis of indole-2-carboxylates can be attributed to several factors:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to the choice of acid catalyst, its concentration, and the reaction temperature.[1]
-
Instability of Intermediates: The arylhydrazone intermediate can be unstable under the reaction conditions and may decompose before cyclization.
-
Substituent Effects: Electron-donating groups on the carbonyl starting material can over-stabilize a key intermediate, favoring a competing N-N bond cleavage side reaction over the desired cyclization.[2]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the pyruvate derivative can impede the reaction.[1]
Q2: I'm observing a significant amount of black, tar-like material in my reaction flask. What causes this and how can I prevent it?
A2: Tar formation is a common issue in Fischer indole synthesis, arising from the decomposition of starting materials and intermediates under strongly acidic and high-temperature conditions.[3] To mitigate this:
-
Use Milder Acid Catalysts: Opt for weaker Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[3]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature for a longer duration can significantly reduce the formation of tarry byproducts.
-
Consider a One-Pot Procedure: Generating the hydrazone in situ without isolation can prevent its decomposition.
Q3: Can I synthesize the parent indole-2-carboxylic acid using the Fischer method?
A3: A common and effective approach is to use pyruvic acid as the carbonyl compound, which yields indole-2-carboxylic acid. This can then be decarboxylated in a subsequent step to obtain the parent indole if desired.[1]
Troubleshooting Guide: Common Side Reactions
| Problem | Potential Cause | Proposed Solution |
| Low Yield of Indole-2-Carboxylate | N-N Bond Cleavage: Electron-donating groups on the pyruvate starting material can stabilize the intermediate iminylcarbocation, promoting heterolytic cleavage of the N-N bond.[2] | Consider using milder reaction conditions or alternative synthetic routes for these substrates. |
| Formation of Isomeric Indoles | Use of Unsymmetrical Ketones: If a ketone other than a pyruvate is used, enolization can occur in two different directions, leading to a mixture of regioisomers. | The choice of acid catalyst and its concentration can influence the regioselectivity. Stronger acids and higher concentrations tend to favor the formation of the more substituted indole.[4] |
| Reaction Stalls or is Incomplete | Inappropriate Acid Catalyst: The chosen acid may be too weak to facilitate the reaction or too strong, causing decomposition.[1] | Screen a variety of Brønsted and Lewis acids to find the optimal catalyst for your specific substrates.[5] |
| Polymeric Byproducts | Harsh Reaction Conditions: High temperatures and strong acids can lead to polymerization of starting materials and intermediates.[3] | Employ milder reaction conditions, such as lower temperatures and weaker acids. The use of microwave irradiation can sometimes improve yields and reduce reaction times, minimizing byproduct formation.[5] |
Experimental Protocol: Fischer Synthesis of Ethyl Indole-2-carboxylate
This protocol outlines a general procedure for the synthesis of ethyl indole-2-carboxylate from phenylhydrazine and ethyl pyruvate.
Materials:
-
Phenylhydrazine
-
Ethyl pyruvate
-
Ethanol (absolute)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (Optional - can be performed in situ):
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the phenylhydrazone. The solid can be filtered and dried or used directly in the next step.
-
-
Indolization:
-
Method A (PPA): To the crude phenylhydrazone, carefully add polyphosphoric acid (10 eq by weight). The mixture will become viscous. Heat the reaction mixture to 100-120°C with vigorous stirring for 2-4 hours.[6]
-
Method B (ZnCl₂): To the crude phenylhydrazone, add anhydrous zinc chloride (2-3 eq) and heat the mixture, either neat or in a high-boiling solvent like xylene, at 120-150°C for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure ethyl indole-2-carboxylate.
-
Mechanism of the Fischer Indole Synthesis and a Key Side Reaction
The following diagram illustrates the accepted mechanism for the Fischer indole synthesis and the competing N-N bond cleavage side reaction.
Caption: Fischer indole synthesis mechanism and N-N cleavage side reaction.
II. Troubleshooting the Reissert Indole Synthesis of Indole-2-Carboxylates
The Reissert synthesis provides a pathway to indoles from o-nitrotoluene and diethyl oxalate.[7] The key steps are a condensation reaction followed by a reductive cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the critical steps in the Reissert synthesis for obtaining good yields of indole-2-carboxylic acid?
A1: The success of the Reissert synthesis hinges on two key transformations:
-
Condensation: The initial condensation of o-nitrotoluene with diethyl oxalate requires a strong base. Potassium ethoxide has been shown to give better results than sodium ethoxide.[7]
-
Reductive Cyclization: The reduction of the nitro group of the resulting ethyl o-nitrophenylpyruvate and subsequent cyclization is typically achieved using reducing agents like zinc in acetic acid or ferrous sulfate and ammonia.[7][8]
Q2: I am observing the formation of a quinolone derivative as a major byproduct. What is causing this?
A2: The formation of quinolones is a known side reaction in the Reissert synthesis, particularly with certain reduction conditions and substrates. For example, the use of PtO₂ in ethanol for the reduction of 7-substituted intermediates has been reported to favor the formation of quinolones over indoles.[9]
Troubleshooting Guide: Quinolone Formation
| Problem | Potential Cause | Proposed Solution |
| Formation of Quinolone Byproduct | Reduction Conditions: Certain catalytic hydrogenation conditions (e.g., PtO₂ in ethanol) can favor an alternative cyclization pathway leading to quinolones.[9][10] | Employ alternative reducing agents such as zinc in acetic acid, iron in acetic acid, or sodium dithionite, which are known to favor indole formation.[8][9] |
Experimental Protocol: Reissert Synthesis of Indole-2-carboxylic Acid
This protocol provides a general procedure for the synthesis of indole-2-carboxylic acid.
Materials:
-
o-Nitrotoluene
-
Diethyl oxalate
-
Potassium ethoxide or Sodium ethoxide
-
Anhydrous ethanol and ether
-
Zinc dust
-
Glacial acetic acid
-
Hydrochloric acid
Procedure:
-
Condensation to form Ethyl o-nitrophenylpyruvate:
-
Prepare a solution of potassium ethoxide in anhydrous ethanol.
-
To this solution, add diethyl oxalate followed by o-nitrotoluene.
-
Stir the reaction mixture at room temperature until the condensation is complete (monitor by TLC).
-
The resulting potassium salt of ethyl o-nitrophenylpyruvate can be precipitated by the addition of anhydrous ether and filtered.
-
-
Reductive Cyclization:
-
Dissolve the potassium salt of ethyl o-nitrophenylpyruvate in glacial acetic acid.
-
Slowly add zinc dust to the solution with stirring. The reaction is exothermic and may require cooling.
-
After the addition is complete, stir the mixture for several hours until the reduction and cyclization are complete.[7]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove excess zinc and other solids.
-
Pour the filtrate into a large volume of cold water to precipitate the crude indole-2-carboxylic acid.
-
Collect the solid by filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent such as aqueous ethanol.
-
Mechanism of the Reissert Synthesis and Quinolone Side Reaction
The following diagram illustrates the main pathway of the Reissert synthesis and the competing pathway to quinolone formation.
Caption: Reissert indole synthesis and the competing quinolone formation pathway.
III. Troubleshooting Palladium-Catalyzed Synthesis of Indole-2-Carboxylates
Palladium-catalyzed reactions offer milder and often more functional group-tolerant alternatives for indole synthesis. One such method is the aerobic amination of aryl C-H bonds.[11]
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using a palladium-catalyzed method for indole-2-carboxylate synthesis?
A1: Palladium-catalyzed methods, such as the intramolecular aerobic C-H amination, offer several advantages:
-
Milder Reaction Conditions: They often proceed under milder conditions compared to the high temperatures and strong acids of the Fischer synthesis.[11]
-
Functional Group Tolerance: These methods can be more tolerant of a wider range of functional groups on the starting materials.
-
Atom Economy: Using oxygen as the terminal oxidant is atom-economical.[11]
Q2: My palladium-catalyzed C-H amination reaction is giving a low yield. What are some potential issues?
A2: Low yields in this reaction could be due to:
-
Catalyst Deactivation: The palladium catalyst may become deactivated during the reaction.
-
Suboptimal Ligand: The choice of ligand for the palladium catalyst is crucial for its activity and stability.
-
Inefficient Reoxidation of Palladium: The reoxidation of Pd(0) to the active Pd(II) species by the terminal oxidant may be slow.
Troubleshooting Guide: Palladium-Catalyzed C-H Amination
| Problem | Potential Cause | Proposed Solution |
| Low Catalyst Activity | Incorrect Palladium Precursor or Ligand: The combination of palladium source and ligand may not be optimal for the substrate. | Screen different palladium precursors (e.g., Pd(OAc)₂, PdCl₂) and ligands to find the most effective catalytic system. |
| Incomplete Conversion | Insufficient Oxidant: The terminal oxidant (e.g., oxygen) may not be efficiently reoxidizing the palladium catalyst. | Ensure a sufficient supply of the oxidant. In the case of oxygen, this may involve bubbling it through the reaction mixture or maintaining an oxygen atmosphere. |
| Formation of Byproducts | Side Reactions of the Starting Material: The starting 2-acetamido-3-aryl-acrylate may undergo other palladium-catalyzed reactions. | Optimize the reaction conditions (temperature, solvent, catalyst loading) to favor the desired intramolecular C-H amination. |
Experimental Protocol: Palladium-Catalyzed Aerobic Amination for Ethyl 1-Acetylindole-2-carboxylate Synthesis
This protocol is based on a reported method for the synthesis of indole-2-carboxylates via palladium-catalyzed aerobic C-H amination.[11]
Materials:
-
Ethyl 2-acetamido-3-aryl-acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen balloon
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add the ethyl 2-acetamido-3-aryl-acrylate (1.0 eq), palladium(II) acetate (e.g., 5 mol%), and the appropriate ligand (e.g., 10 mol%).
-
Add anhydrous DMSO as the solvent.
-
Purge the vessel with oxygen and then maintain a positive pressure of oxygen with a balloon.
-
-
Reaction:
-
Heat the reaction mixture to the optimal temperature (e.g., 120°C) with stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the ethyl 1-acetylindole-2-carboxylate.
-
The acetyl group can be subsequently removed under standard hydrolysis conditions to yield the free N-H indole.[11]
-
Simplified Catalytic Cycle for Palladium-Catalyzed C-H Amination
The following diagram shows a simplified catalytic cycle for the palladium-catalyzed aerobic amination.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H amination.
References
-
Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(13), 4756-4759. Retrieved from [Link]
-
Stahl, S. S., et al. (2016). Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds. Organic Letters, 18(15), 3746-3749. Retrieved from [Link]
-
Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from [Link]
-
Stahl, S. S., et al. (2016). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. ACS Publications. Retrieved from [Link]
-
Nishikawa, T., et al. (2008). Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. Bioscience, Biotechnology, and Biochemistry, 72(8), 2092-2102. Retrieved from [Link]
-
Gribble, G. W. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Retrieved from [Link]
-
Murakami, Y., et al. (1995). Unexpected formation of quinolone derivatives in Reissert indole synthesis. Tetrahedron Letters, 36(34), 6121-6124. Retrieved from [Link]
-
Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate. Retrieved from [Link]
-
Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. Retrieved from [Link]
-
Wikipedia. (n.d.). Reissert reaction. Retrieved from [Link]
-
Jackson, A. H., & Smith, P. (1968). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 1227-1232. Retrieved from [Link]
-
Various Authors. (n.d.). Reissert Indole Synthesis. Retrieved from [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54095. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Indole Formation
Welcome to the Technical Support Center dedicated to the intricate art of indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing the indole nucleus. Here, we move beyond mere protocols to delve into the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your reaction conditions for robust and reproducible outcomes.
This center is structured to address specific challenges encountered in widely-used indole formation reactions. Each section provides a curated troubleshooting guide in a question-and-answer format, detailed experimental protocols, and visual aids to clarify complex workflows and mechanisms.
Section 1: The Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[1][2] Despite its ubiquity, this reaction is notoriously sensitive to substrate and conditions.
Fischer Indole Synthesis: Troubleshooting & FAQs
Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the primary factors to investigate?
Low yields are a frequent challenge and can often be traced back to several key parameters:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical and highly substrate-dependent.[3] A catalyst that is too weak may not facilitate the key[4][4]-sigmatropic rearrangement, while an overly strong acid can lead to substrate decomposition and the formation of tars.[3] Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your system.[3]
-
Sub-optimal Temperature: High temperatures can promote the formation of resinous byproducts, whereas insufficient heat may lead to an incomplete reaction.[3] The ideal temperature is a delicate balance that depends on the reactivity of your substrates and the chosen catalyst.[2]
-
Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can introduce competing side reactions, significantly depressing the yield of the desired indole.[1]
-
Unstable Hydrazone Intermediate: Some arylhydrazones are prone to decomposition before cyclization can occur. In such cases, a one-pot synthesis, where the hydrazone is generated in situ and immediately cyclized without isolation, is a highly effective strategy.[3]
-
Electronic and Steric Effects: Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, favoring N-N bond cleavage over the desired cyclization.[1][5] Significant steric hindrance on either reactant can also impede the reaction.[3]
Q2: I'm observing a significant amount of tar formation in my reaction. How can this be mitigated?
Tar formation is typically a sign of substrate or product decomposition under harsh reaction conditions.[3] Consider the following adjustments:
-
Milder Reaction Conditions: Employ the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[3]
-
Solvent Selection: While the reaction can be run neat, the use of a high-boiling, inert solvent can help to better control the temperature and minimize decomposition.[6] In some cases, diluting the reaction mixture with a solvent like sulfolane or dichloromethane can prevent degradation.[6]
Q3: How do I choose the right solvent for my Fischer indole synthesis?
Solvent choice can significantly impact yield.[2] While the reaction can be performed without a solvent, polar aprotic solvents like DMSO and acetic acid are commonly used.[2] One study demonstrated excellent yields in solvents such as THF, 2-methyl THF, water, and ethanol.[2] The solvent can influence the catalyst's acidity and the stability of intermediates.[6]
Experimental Protocol: General Procedure for Fischer Indole Synthesis
This protocol outlines a general procedure for the synthesis of an indole from an arylhydrazine and a ketone.
-
Hydrazone Formation (Optional - can be performed in-situ):
-
In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Add the ketone (1.0-1.2 eq.) to the solution.
-
Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC analysis indicates complete consumption of the starting material.
-
Isolate the hydrazone by filtration and wash with a cold solvent.
-
-
Indolization:
-
Place the dried arylhydrazone in a round-bottom flask.
-
Add the acid catalyst (e.g., polyphosphoric acid or a solution of a Lewis acid in an appropriate solvent).[1]
-
Heat the reaction mixture to the optimized temperature (typically ranging from 80°C to 200°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it onto ice-water.[3]
-
Neutralize the mixture with a suitable base, such as aqueous sodium hydroxide or sodium bicarbonate.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
-
Fischer Indole Synthesis Workflow
Caption: A simplified workflow of the Fischer Indole Synthesis.
Section 2: Palladium-Catalyzed Indole Syntheses (e.g., Larock)
Palladium-catalyzed methods offer a powerful and versatile approach to indole synthesis, often with milder conditions and broader functional group tolerance compared to classical methods.[7] The Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-iodoaniline and a disubstituted alkyne, is a prominent example.[8]
Palladium-Catalyzed Indole Synthesis: Troubleshooting & FAQs
Q1: My Larock indole synthesis is giving a low yield. What are the critical parameters to optimize?
The Larock synthesis is a multi-component reaction, and its success hinges on the careful optimization of several factors:
-
Catalyst System: The choice of palladium source and ligand is crucial. While the original protocol was "ligand-less," using phosphine ligands can be beneficial, especially for less reactive o-bromoanilines.[9] However, the ligand can also slow down the rate of alkyne insertion, so a balance must be struck.[9]
-
Base: Carbonates such as sodium or potassium carbonate are commonly used.[8] The choice of base can influence the overall yield.[8]
-
Chloride Additive: A chloride source like LiCl or n-Bu₄NCl is often essential, with LiCl generally being more effective.[8] The stoichiometry is critical; an excess of LiCl can retard the reaction rate.[8]
-
Solvent: N-methyl-2-pyrrolidone (NMP) has been shown to be an effective solvent, particularly when using less reactive haloanilines.[8]
-
Reactant Stoichiometry: Typically, 2-5 equivalents of the alkyne are used relative to the o-iodoaniline.[8]
Q2: Can I use o-bromo or o-chloroanilines instead of o-iodoanilines in the Larock synthesis?
Yes, while o-iodoanilines are the most reactive, modifications to the reaction conditions have enabled the use of more readily available and cost-effective o-bromo and o-chloroanilines.[8] This typically involves the use of specific palladium ligands, such as 1,1'-bis(di-tert-butylphosphino)ferrocene, and NMP as the solvent.[8]
Q3: What are common side products in the Larock indole synthesis?
The formation of side products can be influenced by the reaction conditions. For instance, using more than one equivalent of a chloride additive can lead to an increase in side products and a slower reaction rate.[8]
Experimental Protocol: General Larock Indole Synthesis
This protocol provides a general procedure for the Larock indole synthesis.
-
Reaction Setup:
-
In a flame-dried Schlenk tube, combine the o-iodoaniline (1.0 eq.), the disubstituted alkyne (2-5 eq.), palladium(II) acetate (Pd(OAc)₂; e.g., 5 mol%), a phosphine ligand (if used), the base (e.g., K₂CO₃, 2.0 eq.), and the chloride salt (e.g., LiCl, 1.0 eq.).[4][8]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., NMP or toluene) via syringe.[4][8]
-
-
Reaction Execution:
-
Heat the reaction mixture to the optimized temperature (typically between 100-130°C) and stir for the required time (monitor by TLC).[8]
-
-
Work-up and Purification:
Larock Indole Synthesis Catalytic Cycle
Caption: A simplified catalytic cycle for the Larock Indole Synthesis.
Section 3: The Madelung Synthesis
The Madelung synthesis involves the high-temperature, base-mediated intramolecular cyclization of an N-phenylamide to form an indole.[10] The classical conditions are often harsh, but several modifications have been developed to allow for milder reaction temperatures.[10]
Madelung Synthesis: Troubleshooting & FAQs
Q1: The high temperatures required for my Madelung synthesis are causing my starting material to decompose. What are my options?
The classical Madelung synthesis often requires temperatures between 200-400°C, which can be destructive for many substrates.[10] Fortunately, several strategies can be employed to achieve cyclization under milder conditions:
-
Madelung-Houlihan Variation: The use of strong, metal-mediated bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in a solvent such as tetrahydrofuran (THF) can dramatically lower the required reaction temperature to a range of -20 to 25°C.[1][10]
-
Substituent Effects: The presence of electron-withdrawing groups on the N-phenylamide can facilitate the reaction at lower temperatures.[1]
-
Modified One-Pot Procedures: Recent developments have described one-pot syntheses of substituted indoles at more moderate temperatures (e.g., 100°C) using specific base and solvent systems.[11]
Comparison of Madelung Synthesis Conditions
| Method | Base | Solvent | Temperature (°C) |
| Classical | Sodium or Potassium Alkoxide | Hexane or THF | 200-400[10] |
| Madelung-Houlihan | n-BuLi or LDA | THF | -20 to 25[1][10] |
| Modified One-Pot | DBN | DMSO | 100[11] |
Section 4: The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis produces 2-arylindoles from the reaction of an α-bromo-acetophenone with an excess of an aniline.[12] Like the Madelung synthesis, the classical conditions are often harsh, leading to poor yields.[12][13]
Bischler-Möhlau Synthesis: Troubleshooting & FAQs
Q1: My Bischler-Möhlau synthesis is giving a poor yield. How can I improve it?
The traditionally harsh conditions of this synthesis are a common cause of low yields.[1][12] Consider these modern approaches:
-
Microwave-Assisted Synthesis: The use of microwave irradiation, sometimes under solvent-free conditions, can significantly improve yields and shorten reaction times.[6][14]
-
Catalysis: The use of a catalyst, such as lithium bromide, can facilitate the reaction under milder conditions.[13]
-
Solvent Choice: If a solvent is necessary, polar aprotic solvents that do not participate in side reactions are a good choice.[6]
Section 5: The Nenitzescu Indole Synthesis
The Nenitzescu indole synthesis is a method for producing 5-hydroxyindole derivatives from the reaction of a benzoquinone and a β-aminocrotonic ester.[15][16]
Nenitzescu Indole Synthesis: Troubleshooting & FAQs
Q1: What are the optimal conditions for the Nenitzescu synthesis?
The Nenitzescu reaction is sensitive to the reaction medium.[15] Key optimization points include:
-
Solvent: The reaction performs best in highly polar solvents.[15]
-
Reactant Ratio: While it was once thought that a large excess of benzoquinone was necessary, it has been shown that a 20-60% excess is more effective for large-scale reactions.[15] An optimal mole ratio is typically 1:1.2-1.6 of benzoquinone to the aminocrotonate.[15]
-
Temperature: The reaction is often carried out at or around room temperature.[15]
Section 6: General Troubleshooting and Optimization Strategies
Protecting Groups in Indole Synthesis
For substrates with sensitive functional groups, the use of protecting groups can be essential for a successful synthesis.[1] The indole nitrogen itself is often protected to prevent unwanted side reactions. Common protecting groups for the indole nitrogen include:
-
Boc (tert-butyloxycarbonyl): Easily introduced and removed under mild conditions.[1][17]
-
Tosyl (p-toluenesulfonyl): A robust protecting group.[1]
-
SEM (2-(trimethylsilyl)ethoxymethyl): Offers orthogonal deprotection strategies.[1]
Purification of Indole Derivatives
The purification of crude indole products can be challenging due to the presence of structurally similar impurities.[1]
-
Column Chromatography: This is the most common purification method. Careful selection of the solvent system is crucial for achieving good separation.[1]
-
Recrystallization: This can be an effective technique for obtaining highly pure indoles, although it may result in lower recovery.[1]
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
-
Larock indole synthesis - Wikipedia. Available from: [Link]
- Technical Support Center: Optimizing Catalyst Selection for Indoline Synthesis - Benchchem.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts - MDPI. Available from: [Link]
- Common side reactions in Fischer indole synthesis and how to avoid them. - Benchchem.
- Technical Support Center: Solvent Selection for Indole Synthesis - Benchchem.
-
A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate. Available from: [Link]
- Technical Support Center: Optimization of Fischer Indole Synthesis - Benchchem.
-
(PDF) Synthesis of Indoles through Larock Annulation: Recent Advances - ResearchGate. Available from: [Link]
-
Madelung synthesis - Wikipedia. Available from: [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. Available from: [Link]
-
One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles | ACS Omega. Available from: [Link]
- Synthesis and Chemistry of Indole.
-
Indole - Wikipedia. Available from: [Link]
-
Recent advances in the synthesis of indoles and their applications - RSC Publishing. Available from: [Link]
- development of madelung-type indole synthesis using copper-catalyzed amidation/condensation.
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC - NIH. Available from: [Link]
-
Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate - MDPI. Available from: [Link]
-
Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed. Available from: [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. Available from: [Link]
-
Bischler–Möhlau indole synthesis | Request PDF - ResearchGate. Available from: [Link]
-
Nenitzescu indole synthesis - Wikipedia. Available from: [Link]
-
Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- pyrrolidin-2(R)-yl)methyl]indole | The Journal of Organic Chemistry. Available from: [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. Available from: [Link]
- The Synthesis of Indoles: Harnessing Palladium Catalysis for Chemical Breakthroughs.
-
Indole synthesis: a review and proposed classification - PMC - NIH. Available from: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. Available from: [Link]
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. Available from: [Link]
-
HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation - MDPI. Available from: [Link]
-
Bischler–Möhlau indole synthesis - Wikipedia. Available from: [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - NIH. Available from: [Link]
-
Bischler-Möhlau indole synthesis - chemeurope.com. Available from: [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH. Available from: [Link]
- Technical Support Center: Managing Exothermic Reactions in Indole Synthesis - Benchchem.
-
Synthesis of indoles - Organic Chemistry Portal. Available from: [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available from: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. Available from: [Link]
-
Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters - MDPI. Available from: [Link]
- Synthesis of Indoles through Larock Annulation: Recent Advances.
-
Atroposelective Nenitzescu Indole Synthesis - RWTH Publications. Available from: [Link]
-
Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters - ResearchGate. Available from: [Link]
-
Larock Indole Synthesis - SynArchive. Available from: [Link]
-
Nenitzescu Indole Synthesis - SynArchive. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 14. mdpi.com [mdpi.com]
- 15. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting low yields in Fischer indole synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful yet often challenging reaction. Here, we address common issues leading to low yields and provide field-proven insights to help you optimize your synthetic outcomes.
Part 1: Troubleshooting Guide
This section is formatted as a direct Q&A to address specific experimental problems.
Issue 1: My reaction is not proceeding, or I'm recovering my starting material.
Question: I've combined my phenylhydrazine and carbonyl compound with an acid catalyst, but TLC analysis shows only the starting materials, even after prolonged heating. What's going wrong?
Answer: This issue typically points to three main areas: catalyst inefficiency, suboptimal reaction conditions, or inherent problems with your starting materials.
-
Inappropriate Acid Catalyst: The choice of acid is critical and highly substrate-dependent. A catalyst that is too weak may not be sufficient to promote the key[1][1]-sigmatropic rearrangement, while an overly strong acid can cause degradation (see Issue 2).[1][2]
-
Causality: The acid catalyzes both the tautomerization of the hydrazone to the reactive ene-hydrazine intermediate and the subsequent rearrangement and cyclization steps.[3][4][5] Without sufficient acid strength, these equilibria do not favor product formation.
-
Solution: You may need to screen a panel of catalysts. If you started with a mild Brønsted acid like p-toluenesulfonic acid (pTSA), consider moving to stronger protic acids like H₂SO₄ or a Lewis acid like ZnCl₂ or BF₃·OEt₂. For particularly stubborn substrates, polyphosphoric acid (PPA) is often effective as it can serve as both catalyst and solvent.[1][4]
-
-
Insufficient Temperature: The Fischer indole synthesis often requires significant thermal energy to overcome the activation barrier of the rearrangement step.[6]
-
Solution: Ensure your reaction is being heated sufficiently. A good starting point is often refluxing in a solvent like glacial acetic acid or toluene.[7] For high-boiling solvents like xylenes or diphenyl ether, temperatures can exceed 150-200 °C. Microwave-assisted synthesis can also be an effective strategy to achieve high temperatures rapidly and improve yields.[1]
-
-
Purity of Starting Materials: Impurities in either the arylhydrazine or the carbonyl compound can inhibit the reaction.[2]
-
Arylhydrazines: These compounds are prone to oxidation and degradation. Using the hydrochloride salt, which is often more stable, or purifying the free base by recrystallization or distillation before use is highly recommended.[7]
-
Carbonyl Compounds: Ensure your aldehyde or ketone is pure and, critically, that it can form an enamine. The carbonyl compound must have at least two alpha-hydrogens to allow for the formation of the necessary ene-hydrazine intermediate.[3][5]
-
Issue 2: My reaction mixture is turning into black tar, and the yield is very low.
Question: Soon after heating, my reaction turns dark and viscous, making workup difficult and resulting in minimal product isolation. Why does this happen?
Answer: Tar formation is a classic problem in Fischer indole synthesis, typically caused by overly harsh conditions leading to polymerization and degradation of starting materials, intermediates, or the indole product itself.[1]
-
Excessively Strong Acid/High Concentration: While a strong acid is necessary, too much of it, especially at high temperatures, can catalyze myriad side reactions.
-
Causality: Indoles, particularly those with electron-rich substituents, are susceptible to polymerization under strongly acidic conditions. The intermediates in the Fischer synthesis can also be sensitive and prone to acid-catalyzed decomposition pathways.
-
Solution:
-
Reduce Catalyst Loading: Titrate down the amount of acid catalyst used. Sometimes, only a catalytic amount is necessary rather than using the acid as the solvent.
-
Switch to a Milder Catalyst: If using PPA or concentrated H₂SO₄, try switching to pTSA, ZnCl₂, or even glacial acetic acid, which can serve as both a milder catalyst and a solvent.[7][8]
-
Heterogeneous Catalysts: Consider using solid acid catalysts like zeolites or montmorillonite clays. These can provide the necessary acidity while potentially reducing degradation due to localized reaction environments and can be easily filtered off.[9][10]
-
-
-
High Temperature: While heat is required, excessive temperatures can accelerate decomposition pathways faster than the desired indole formation.
Issue 3: I am getting a mixture of two different indole isomers.
Question: My starting ketone is unsymmetrical, and I'm isolating a mixture of regioisomeric indoles that are difficult to separate. How can I control the regioselectivity?
Answer: This is an expected outcome when using an unsymmetrical ketone (e.g., RCH₂COCH₂R'), as the intermediate hydrazone can tautomerize to two different ene-hydrazines, each leading to a different product.[1][11]
-
Understanding the Selectivity:
-
Kinetic vs. Thermodynamic Control: Under strongly acidic conditions (e.g., H₂SO₄, PPA), the reaction tends to favor the formation of the enamine at the less substituted α-carbon, which then leads to the corresponding indole isomer.[11] This is often considered the kinetic product. Weaker acids may show less selectivity.
-
Steric Effects: The regioselectivity is heavily influenced by the steric bulk of the substituents on the ketone. The reaction will often favor the pathway involving the less sterically hindered enamine intermediate.[1]
-
-
Controlling the Outcome:
-
Catalyst Choice: The use of bulky Lewis acids or heterogeneous catalysts like zeolites can enhance the steric effects and favor one isomer over the other. Zeolites, with their defined pore structures, can exert shape-selectivity, forcing the reaction to proceed through the less bulky transition state.[10]
-
Pre-forming the Hydrazone: While often performed in one pot, isolating the hydrazone first and then subjecting it to cyclization conditions can sometimes alter the isomer ratio, though this is not always the case.
-
Alternative Synthetic Routes: If controlling the regioselectivity proves impossible, you may need to consider a different indole synthesis that offers unambiguous regiocontrol, such as the Reissert or Madelung syntheses, depending on the desired substitution pattern.[12]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right acid catalyst for my specific substrates?
A1: The choice is an empirical process, but some general guidelines apply. Start with conditions reported in the literature for similar substrates.[7]
| Catalyst Type | Examples | Best For... | Considerations |
| Brønsted Acids | pTSA, H₂SO₄, HCl, Acetic Acid | General purpose. Acetic acid is mild and can act as a solvent. H₂SO₄ and PPA are for less reactive substrates.[1][4] | Strong acids can cause charring. Acetic acid may require higher temperatures. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Good for many substrates, sometimes offering milder conditions than strong Brønsted acids.[4][7] | Must be used under anhydrous conditions. Can be difficult to remove during workup. |
| Polyphosphoric Acid (PPA) | PPA | Deactivated or challenging substrates that require harsh conditions.[1][7] | Highly viscous and can make workup difficult. Can promote charring. |
| Solid Acids | Zeolites, Montmorillonite K10 | Improving regioselectivity with unsymmetrical ketones; greener reaction conditions.[9][10] | May require higher temperatures; catalyst activation (heating under vacuum) is often necessary.[10] |
Q2: My reaction is failing with an electron-rich carbonyl compound. What is the cause?
A2: This is a known limitation. Strong electron-donating groups (like amines or amides) on the carbonyl component can over-stabilize a key intermediate.[2][13] This stabilization can favor a competing side reaction—heterolytic cleavage of the N-N bond—over the desired[1][1]-sigmatropic rearrangement.[13][14] This leads to byproducts and low or no yield of the indole. Computational studies have shown that this cleavage becomes the dominant pathway when the resulting iminylcarbocation is sufficiently stabilized.[13] For these substrates, alternative methods like the Buchwald modification or a different indole synthesis may be necessary.[4]
Q3: What are the best practices for purifying my crude indole product, especially from tar?
A3: Purification can be challenging due to the presence of polymeric baseline material and closely related impurities.[2]
-
Initial Workup: After quenching the reaction (e.g., pouring onto ice), perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer thoroughly with water, then a basic solution (like saturated NaHCO₃) to remove residual acid, and finally with brine.[1]
-
Column Chromatography: This is the most common method.
-
"Filter" First: Before running a full column, it's often wise to pass the crude material through a short plug of silica gel with a non-polar solvent (e.g., hexanes/ethyl acetate) to remove the high molecular weight, insoluble tar, which will stick to the top of the silica.
-
Solvent System: A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) is typically effective. For very polar indoles, systems involving DCM/methanol might be needed. Adding a small amount of a basic modifier like triethylamine (TEA) to the eluent can sometimes improve peak shape for basic indoles.
-
-
Recrystallization: If a solid is obtained, recrystallization can be a highly effective method for achieving high purity, though it may lead to lower recovery.[2] Common solvent systems include ethanol/water, toluene, or hexanes/ethyl acetate.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis (pTSA in Toluene)
This protocol is a general guideline and should be optimized for each specific substrate.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the arylhydrazine (1.0 eq), the ketone or aldehyde (1.1 eq), and p-toluenesulfonic acid monohydrate (0.1 - 0.2 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.2-0.5 M.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of the indole product spot. Reactions can take from 2 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel.
Protocol 2: Purification of Phenylhydrazine by Recrystallization
-
Dissolution: In a fume hood, dissolve the impure phenylhydrazine hydrochloride salt in a minimal amount of hot ethanol.
-
Charcoal Treatment (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Filtration: Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Precipitation: To the hot, clear filtrate, slowly add diethyl ether until the solution becomes cloudy.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the purified phenylhydrazine hydrochloride crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Part 4: Visual Diagrams and Workflows
Diagram 1: Troubleshooting Workflow for Low Yields
This diagram outlines a logical sequence of steps to diagnose and solve common issues.
Caption: A decision tree for troubleshooting common Fischer indole synthesis failures.
Diagram 2: Key Mechanistic Steps & Potential Failure Points
This diagram illustrates the core mechanism and highlights where side reactions can derail the synthesis.
Caption: The Fischer indole synthesis mechanism with key failure points highlighted.
References
-
Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Retrieved from [Link]
-
Kim, S.J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Retrieved from [Link]
-
Colucci, M., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing). DOI:10.1039/D2GC00724J. Retrieved from [Link]
-
Abdel-Magid, A. F. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances (RSC Publishing). DOI:10.1039/C7RA10716A. Retrieved from [Link]
-
Garg, N. K., & Cheong, P. H.-Y. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. Retrieved from [Link]
-
Mukherjee, S., & Jindal, G. (2021). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. Retrieved from [Link]
- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
-
Kim, S.J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
Prochazka, M. P., et al. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. SciSpace. Retrieved from [Link]
-
MDPI. (2022). Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. MDPI. Retrieved from [Link]
-
ACS Publications. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega. Retrieved from [Link]
-
Garg, N. K., & Cheong, P. H.-Y. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Indole Synthesis Optimization
Welcome to the Technical Support Center for Indole Synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols. My goal is to provide you with the causal reasoning behind catalyst selection and troubleshooting strategies, empowering you to optimize your synthetic routes with confidence. This resource is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the real-world challenges faced by researchers in medicinal chemistry and drug development.
Section 1: The Fischer Indole Synthesis - Navigating Acid Catalysis
The Fischer method is a cornerstone of indole synthesis, but its success is critically dependent on the careful selection of an acid catalyst. The reaction's sensitivity to acid strength, temperature, and substrate electronics is a frequent source of experimental challenges.[1]
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is failing or giving very low yields. What are the most common causes?
A: Failure in a Fischer synthesis typically points to one of four areas:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are paramount. The catalyst must be strong enough to facilitate the key[2][2]-sigmatropic rearrangement but not so harsh that it causes degradation of the starting material or product.[1][3] A systematic screening of both Brønsted and Lewis acids is often necessary.[4]
-
Substrate Electronic Effects: Electron-donating groups, particularly on the carbonyl-containing starting material, can over-stabilize a key intermediate. This can lead to a competing N-N bond cleavage reaction instead of the desired cyclization, which is a known challenge in synthesizing 3-aminoindoles.[1][5]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[1]
-
Sub-optimal Reaction Conditions: The reaction is highly sensitive to temperature.[1] Insufficient heat may prevent the rearrangement, while excessive heat can lead to decomposition.
Q2: How do I choose between a Brønsted acid (like H₂SO₄, PPA) and a Lewis acid (like ZnCl₂, BF₃)?
A: The choice is substrate-dependent and often requires empirical optimization.[1] Here’s a general guideline:
-
Brønsted Acids (HCl, H₂SO₄, p-TsOH, PPA): These are the classical choices and are effective for many simple substrates.[4] Polyphosphoric acid (PPA) is particularly common as it can act as both catalyst and solvent. However, these strong acids can be too harsh for sensitive substrates containing acid-labile functional groups.
-
Lewis Acids (ZnCl₂, AlCl₃, BF₃): Lewis acids are excellent alternatives, particularly for substrates that are prone to degradation under strong Brønsted acid conditions.[4] They are often used to improve the efficiency of cyclizations that proceed poorly with protic acids, such as in the synthesis of N-(indol-3-yl)amides.[5]
The following table summarizes the characteristics of common catalysts:
| Catalyst Type | Examples | Strengths | Common Issues & Considerations |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH, PPA | Readily available, inexpensive, effective for robust substrates. | Can cause charring/degradation with sensitive substrates; PPA can make workup difficult.[1] |
| Lewis Acids | ZnCl₂, AlCl₃, BF₃, FeCl₃ | Milder conditions, suitable for substrates with acid-sensitive groups.[4] | Stoichiometric amounts may be required; can be hygroscopic, requiring anhydrous conditions. |
| "Green" Options | Acetic Acid, Ionic Liquids | Acetic acid can serve as both catalyst and solvent; ionic liquids offer recyclability.[6] | May require higher temperatures or longer reaction times; efficiency can be lower. |
Troubleshooting Workflow: Low Yield in Fischer Synthesis
If you are experiencing low yields, this workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low-yield Fischer indole synthesis.
Section 2: Palladium-Catalyzed Indole Syntheses - A Guide to Catalysts, Ligands, and Bases
Palladium catalysis has revolutionized indole synthesis, enabling the construction of complex indole cores under relatively mild conditions.[7] However, the success of these reactions—including the Heck, Buchwald-Hartwig, and Larock syntheses—hinges on the synergistic interplay of the palladium source, ligand, base, and solvent.
Frequently Asked Questions (FAQs)
Q1: My intramolecular Heck cyclization to form an indole is inefficient. Should I change the palladium source, the ligand, or the base first?
A: Start by evaluating your palladium source and ligand combination , as this forms the heart of the catalytic system. While a range of palladium catalysts can work, PdCl₂(PCy₃)₂ has been shown to be effective.[8]
-
Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts.[9] However, if you suspect issues with the in situ formation of the active Pd(0) species, switching to a well-defined Pd(0) source or a precatalyst can be beneficial.
-
Ligand: The ligand is crucial and substrate-dependent. For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands are often required to promote reductive elimination. If your reaction is sluggish, switching to a more electron-rich or sterically demanding ligand can improve performance. Conversely, if you see decomposition, a less bulky ligand might be necessary.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) is critical but usually optimized after the catalyst/ligand system.[2] Ensure your base is sufficiently strong, dry, and not causing side reactions with other functional groups.
Q2: I'm attempting a Buchwald-Hartwig amination to form an N-aryl indole, but I'm getting low conversion and side products. What's going wrong?
A: Buchwald-Hartwig aminations are notoriously sensitive, and several factors could be at play:[10]
-
Catalyst Poisoning: Ensure your starting materials and solvent are free of impurities that could poison the catalyst.[11]
-
Incorrect Ligand Choice: The choice of ligand is critical. For coupling with indole's N-H bond, specific ligands like DavePhos are often recommended.[11] Using a generic ligand may not be effective.
-
Base Incompatibility: Strong bases like NaOtBu can deprotect sensitive groups or react with your substrate.[10] Consider screening weaker bases (e.g., K₃PO₄, Cs₂CO₃) if you suspect base-induced side reactions.[12]
-
Competitive Nucleophiles: If your aryl halide contains other nucleophilic groups (like a phenol), you may see competitive O-arylation. Protecting such groups may be necessary.[10]
-
Aryl Halide Reactivity: The reactivity order is generally Ar-I > Ar-Br > Ar-Cl.[13] If you are using an aryl chloride, the reaction may be sluggish due to the difficulty of oxidative addition. In this case, using a specialized catalyst system designed for aryl chlorides is essential.[10]
Simplified Catalytic Cycle: Pd-Catalyzed Heck Cyclization
This diagram illustrates the key steps in a typical intramolecular Heck reaction for indole synthesis. Understanding this cycle is key to troubleshooting. For instance, if the reaction stalls, the issue could be a slow oxidative addition or a difficult reductive elimination.
Caption: Simplified catalytic cycle for intramolecular Heck cyclization.
Protocol: General Procedure for Larock Indole Synthesis
This protocol is a representative example of a palladium-catalyzed indole synthesis.
Objective: To synthesize a substituted indole from an o-iodoaniline and a disubstituted alkyne.
Materials:
-
o-Iodoaniline derivative
-
Disubstituted alkyne (2-5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (catalyst)
-
Triphenylphosphine (ligand)
-
Potassium carbonate (K₂CO₃) (base)
-
Lithium chloride (LiCl) (additive)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the o-iodoaniline (1.0 mmol), K₂CO₃ (2.5 mmol), and LiCl (1.0 mmol).
-
Add Pd(OAc)₂ (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe, followed by the disubstituted alkyne (2.5 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. Note: N-substituted o-iodoanilines often give better yields.[1]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired indole.
Section 3: Modern Catalytic Approaches - Photoredox and Biocatalysis
Recent advances have introduced new catalytic paradigms for indole synthesis, often proceeding under significantly milder conditions than traditional methods.
Frequently Asked Questions (FAQs)
Q1: My photoredox-catalyzed indole synthesis is very slow or gives low conversion. How can I optimize it?
A: Photoredox catalysis involves a complex interplay of light, photocatalyst, and reactants. Optimization requires a systematic approach:[14]
-
Light Source: Ensure your light source's emission spectrum overlaps with the absorption spectrum of your photocatalyst. The intensity of the light is also critical; a more powerful lamp or closer proximity to the reaction vessel can increase the rate.[15]
-
Photocatalyst Choice: Not all photocatalysts are equal. The catalyst's redox potential must be matched to the substrate. For example, some gold-based photocatalysts are effective for generating carbon-centered radicals from unactivated bromoalkanes for cyclization onto indoles.[16] If one catalyst is inefficient, screen others with different redox properties.
-
Solvent and Degassing: Oxygen can quench the excited state of the photocatalyst, killing the reaction. Ensure your solvent is thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles. The solvent choice itself can also influence reaction rates.[17]
-
Co-catalyst/Additives: Many photoredox reactions require a co-catalyst or a sacrificial electron donor/acceptor to turn over the catalytic cycle.[15] Ensure these are present in the correct stoichiometry.
Q2: I am interested in using enzymes for indole synthesis. What are the main challenges in selecting a biocatalyst?
A: Biocatalysis offers unparalleled selectivity but comes with its own set of challenges.
-
Substrate Specificity: Enzymes are often highly specific. A biocatalyst that works for one substrate may not accept a closely related analogue. You may need to screen a library of enzymes (e.g., variants of tryptophan synthase) to find one with the desired activity.[18]
-
Reaction Conditions: Enzymes operate under a narrow range of pH, temperature, and solvent conditions. Deviations can lead to denaturation and loss of activity. Organic co-solvents, often required to solubilize starting materials, must be chosen carefully to avoid deactivating the enzyme.
-
Product Inhibition: In some cases, the indole product itself can inhibit the enzyme, leading to low conversions. This can sometimes be overcome by using a two-phase system where the product is continuously extracted from the aqueous enzymatic phase.
Section 4: General Catalyst Troubleshooting
Q1: My reaction starts well but then stops before completion. Could this be catalyst deactivation?
A: Yes, this is a classic sign of catalyst deactivation. Deactivation can occur through several mechanisms:
-
Poisoning: A substance in the reaction mixture (e.g., a sulfur-containing impurity or a side product) irreversibly binds to the catalyst's active site.[19] This is common in palladium catalysis.
-
Coking/Fouling: In high-temperature reactions involving hydrocarbons, carbonaceous material can deposit on the catalyst surface, blocking active sites.[19]
-
Leaching: For heterogeneous catalysts, the active metal can dissolve from its support into the reaction medium, leading to a loss of activity.
To mitigate deactivation, ensure high purity of all reagents and solvents. In some palladium-catalyzed reactions, the slow addition of a reactant can prevent the buildup of species that might lead to catalyst deactivation.[20]
References
-
Zhang, S., et al. (2022). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC. Retrieved from [Link]
-
Ghorbani, F., et al. (2021). Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. ACS Catalysis. Retrieved from [Link]
-
Kaur, N., et al. (2024). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Retrieved from [Link]
-
Kumar, A., & Kumar, V. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Molecules. Retrieved from [Link]
-
Griffin, J. R., et al. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. PMC. Retrieved from [Link]
-
Goud, B., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Retrieved from [Link]
-
Ahmad, S., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Retrieved from [Link]
-
Nastri, G., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Retrieved from [Link]
-
Wang, Y., et al. (2021). Ligand-Enabled Palladium-Catalyzed Asymmetric Synthesis of Indole-Fused Chiral Eight-Membered N-Heterocycles via [4 + 4] Cycloaddition. Organic Letters. Retrieved from [Link]
-
Li, Z., et al. (2024). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry. Retrieved from [Link]
-
Effects of Catalysts, Solvents, and Temperature on Nenitzescu Reaction. (2024). Bentham Science. Retrieved from [Link]
-
Zhou, C., et al. (2015). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. Retrieved from [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange. Retrieved from [Link]
-
CapitalI, et al. (2015). Indole Functionalization via Photoredox Gold Catalysis. PubMed. Retrieved from [Link]
-
Ferlin, F., et al. (2019). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Retrieved from [Link]
-
Kumar, A., & Kumar, V. (2018). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC. Retrieved from [Link]
-
Vara, B. A., et al. (2016). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH. Retrieved from [Link]
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (2021). PMC. Retrieved from [Link]
-
Sipi, O., et al. (2024). Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals. Organic Letters. Retrieved from [Link]
-
Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. (2023). RSC Publishing. Retrieved from [Link]
-
Kumar, A., & Kumar, V. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. Retrieved from [Link]
-
Kumar, A., & Kumar, V. (2022). Recent Advances in the Catalytic Asymmetric Friedel−Crafts Reactions of Indoles. Semantic Scholar. Retrieved from [Link]
-
Wu, S., et al. (2023). Chemoenzymatic Synthesis of Indole-Containing Acyloin Derivatives. PMC. Retrieved from [Link]
-
Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. Retrieved from [Link]
-
Bischler–Möhlau indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Fischer indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Photoredox Fischer Indole Synthesis. (n.d.). Thieme Chemistry. Retrieved from [Link]
-
Thomson, R. J., & Douglas, C. J. (2010). Why Do Some Fischer Indolizations Fail?. PMC. Retrieved from [Link]
-
Palladium-catalyzed domino Heck-disilylation and Heck-monosilylation of alkene-tethered carbamoyl chlorides: synthesis of versatile silylated oxindoles. (2020). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved from [Link]
-
Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination. (2021). PMC. Retrieved from [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Meraviglia, S., et al. (2024). Photoredox catalyzed synthesis of indole-based azahelicenes. AIR Unimi. Retrieved from [Link]
-
Recent progress in organocatalytic asymmetric total syntheses of complex indole alkaloids. (2018). Oxford Academic. Retrieved from [Link]
-
General and efficient indole syntheses based on catalytic amination reactions. (2007). PubMed. Retrieved from [Link]
-
Catalyst deactivation and accounting for it in design – I. (2014). YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Indole Functionalization via Photoredox Gold Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Chemoenzymatic Synthesis of Indole-Containing Acyloin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. thieme-connect.com [thieme-connect.com]
Removal of impurities from Ethyl 6-formylamino-5-methoxyindole-2-carboxylate
Technical Support Center: Ethyl 6-formylamino-5-methoxyindole-2-carboxylate
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who are working with this indole derivative. The purity of this compound is paramount for the reliability and reproducibility of experimental results.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification process, ensuring you achieve the highest possible purity for your downstream applications.
Troubleshooting Guide: From Crude to Pure
This section addresses specific problems you may encounter during the purification of this compound. Each answer provides not just a solution, but the underlying chemical principles to empower your decision-making.
Question 1: My isolated product is off-white or pinkish-brown, and the melting point is broad and lower than expected. What are the likely impurities?
Answer: Discoloration and poor melting point characteristics are classic signs of impurities. For indole derivatives, the culprits often fall into a few categories:
-
Oxidation and Polymerization Products: Indoles, as a class, can be sensitive to air and light, leading to the formation of colored, often polymeric, impurities.[2] The electron-rich nature of the indole ring makes it susceptible to oxidation.
-
Residual Starting Materials: Depending on the synthetic route, unreacted precursors such as substituted anilines or pyruvates may persist.
-
Side-Reaction Products: Incomplete reactions or side reactions during synthesis are a major source of impurities. For instance, during Fischer indole synthesis, isomeric indole structures can form.[3]
-
Deformylated Impurity: The formylamino group can be labile under certain conditions. Hydrolysis, particularly under non-neutral pH, can cleave this group to yield Ethyl 6-amino-5-methoxyindole-2-carboxylate.[4]
-
Hydrolyzed Ester: The ethyl ester is susceptible to hydrolysis, especially if exposed to strong acidic or basic conditions during workup or purification, resulting in the corresponding carboxylic acid.[5][6]
A preliminary purity assessment using Thin-Layer Chromatography (TLC) is the best first step to visualize the number and polarity of the impurities present.
Question 2: My TLC analysis shows multiple spots. How do I decide between recrystallization and column chromatography?
Answer: The choice between these two primary purification techniques depends on the nature and quantity of the impurities revealed by your TLC plate.
-
Choose Recrystallization when:
-
You have one major impurity that has significantly different solubility characteristics from your desired product.
-
Your crude product is already of moderate purity (>85-90%).
-
You are working on a large scale, where chromatography may be impractical. Recrystallization is an effective method for obtaining high-purity indole compounds.[7]
-
-
Choose Column Chromatography when:
-
Your TLC shows multiple impurities with polarities close to your product (i.e., spots with similar Retention Factor, Rf, values).
-
Impurities are present in significant quantities.
-
You need to isolate a pure compound from a complex mixture.
-
The following decision tree can guide your choice:
Question 3: I'm performing column chromatography, but the separation is poor and my compound is co-eluting with an impurity. How can I improve the resolution?
Answer: Poor resolution in column chromatography is a common issue that can be solved by systematic optimization.
-
Optimize the Mobile Phase (Eluent): This is the most critical factor. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.3 on a silica gel TLC plate.[8] A lower Rf provides more interaction time with the stationary phase, allowing for better separation from nearby impurities.
-
Strategy: Start with a common solvent mixture like Hexane/Ethyl Acetate. If your compound's Rf is too high (runs too fast), increase the proportion of the non-polar solvent (Hexane). If the Rf is too low (sticks to the baseline), increase the proportion of the polar solvent (Ethyl Acetate).
-
Alternative Solvents: For fine-tuning, consider adding a small amount of a third solvent. A few drops of methanol can significantly increase polarity, while dichloromethane can offer different selectivity compared to ethyl acetate.
-
-
Choose the Right Stationary Phase:
-
Silica Gel: This is the standard choice and is slightly acidic. It is effective for a wide range of indole derivatives.[8]
-
Alumina: Can be a good alternative if your compound shows instability or tailing on silica. Alumina is available in acidic, neutral, and basic grades. For a molecule with ester and formylamino groups, neutral alumina is the safest choice to avoid potential hydrolysis.
-
-
Proper Column Packing and Loading:
-
Ensure the column is packed homogeneously without air bubbles or cracks, as these create channels for the sample to travel through without separation.[9]
-
Load the sample in a minimal volume of solvent. Adsorbing the crude product onto a small amount of silica gel and loading the resulting dry powder onto the column (dry loading) often yields sharper bands and better separation than loading a liquid solution (wet loading).
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (standard) or Neutral Alumina | Silica is versatile; neutral alumina minimizes risk of hydrolyzing sensitive groups.[8] |
| Mobile Phase (TLC) | Hexane / Ethyl Acetate mixtures | Provides a good polarity gradient for many indole derivatives. |
| Target Rf Value | 0.2 - 0.3 | Maximizes separation efficiency on the column.[8] |
| Column Loading | 1:30 to 1:50 (Sample:Silica weight ratio) | A higher ratio is used for more difficult separations. |
Question 4: I suspect my compound is degrading during purification on a silica gel column. What is happening and what can I do?
Answer: Degradation on silica gel is often due to its slightly acidic nature.[9] Both the formylamino group and the indole ring itself can be sensitive to acid.
-
Mechanism of Degradation:
-
Deformylation: The N-formyl group can undergo acid-catalyzed hydrolysis to the corresponding amine. The mechanism involves protonation of the amide oxygen, followed by nucleophilic attack by water.[10][11]
-
Indole Polymerization: Strong acids can protonate the C3 position of the indole ring, generating an indoleninium ion which is susceptible to polymerization.[12]
-
-
Solutions:
-
Neutralize the Silica: You can run the column using an eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%), to neutralize the acidic sites on the silica. Remember to perform your TLC analysis with the same additive.
-
Switch to a Neutral Stationary Phase: As mentioned, using neutral alumina is an excellent alternative to avoid acidic conditions altogether.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions and elute the compound as efficiently as possible.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent system?
A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. A solvent screen is the best approach. Start with small amounts of your crude product in separate test tubes.
Table of Suggested Solvents for Screening: | Solvent System | Procedure | | :--- | :--- | | Single Solvent | Ethanol, Isopropanol, Ethyl Acetate | Add solvent dropwise to the crude solid at reflux until it just dissolves. Allow to cool slowly. | | Solvent/Anti-Solvent | Ethyl Acetate/Hexane, Ethanol/Water, Dichloromethane/Hexane | Dissolve the crude solid in a minimum of the "good" solvent (e.g., Ethyl Acetate) at reflux. Add the "poor" solvent (anti-solvent, e.g., Hexane) dropwise until the solution becomes cloudy. Add a drop of the good solvent to clarify, then cool slowly. |
Q2: How should I store the purified this compound?
A2: To ensure long-term stability, the purified compound should be stored with protection from the primary degradation factors: air, light, and heat.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.
-
Light: Use an amber vial or store in a dark location, as indoles can be light-sensitive.[2]
-
Temperature: Store in a freezer (-20 °C) to minimize the rate of any potential decomposition.
Q3: What analytical techniques are required to confirm the final purity is >99%?
A3: A combination of techniques is necessary for a comprehensive purity assessment.[1][13]
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A reverse-phase HPLC method (e.g., using a C18 column) can separate the main compound from trace impurities, and the purity can be calculated based on the area percentage of the peaks detected by a UV detector.[13][14]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure of your compound. Integration of the peaks should be consistent with the assigned structure. The absence of impurity peaks is a strong indicator of high purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of HPLC with the identification power of mass spectrometry. It is invaluable for identifying the mass (and thus inferring the structure) of any minor impurities detected.[1]
Q4: My ¹H NMR spectrum looks clean, but I see a small singlet around δ 8.0-8.5 ppm that I can't assign. Could this be an impurity?
A4: A singlet in that region could very well be the formyl proton of your desired product. However, if you see an additional, unexpected singlet, it might indicate an impurity. One common impurity formed via side reactions in indole synthesis is a regioisomer. For example, formylation or other substitutions might occur at a different position on the indole ring, leading to a structurally similar compound with a distinct NMR signal. Careful comparison with reference spectra and 2D NMR techniques (like COSY and HMBC) can help elucidate the structure of such impurities.
The diagram below illustrates the general workflow for purification and analysis.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Solvent System Selection: Using TLC, identify a Hexane/Ethyl Acetate mixture that gives the target compound an Rf of 0.2-0.3.
-
Column Preparation: Slurry pack a glass column with silica gel in the chosen eluent (or the non-polar component, e.g., hexane). Ensure a flat, undisturbed silica bed.
-
Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane or ethyl acetate. Add 2-3 g of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions (e.g., 10-20 mL per fraction) in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC. Spot every few fractions on a TLC plate to track the elution of your compound and any impurities.
-
Combine and Evaporate: Combine the fractions that contain only the pure product and remove the solvent using a rotary evaporator to yield the purified solid.
Protocol 2: Recrystallization
-
Solvent Selection: Based on a preliminary screen, choose an appropriate solvent system (e.g., Ethanol/Water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol to completely dissolve the solid.
-
Induce Crystallization: While the solution is still hot, add water dropwise until you observe persistent cloudiness. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
References
- Analytical Techniques for the Purity Assessment of Substituted Indoles. (n.d.). BenchChem.
- A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples. (n.d.). BenchChem.
- Kallistratos, G., & Pfau, A. (1989). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine. PubMed.
- Crystallization process of tricyclic indole derivatives. (n.d.). Google Patents.
- Purification of crude 5-Bromo-4-fluoro-2-methyl-1H-indole by column chromatography. (n.d.). BenchChem.
- Process of preparing purified aqueous indole solution. (n.d.). Google Patents.
- Mcgrath, K. (2017). What do common indole impurities look like? ResearchGate.
- Identification and synthesis of impurities formed during sertindole preparation. (2011). PubMed Central.
- Column chromatography. (n.d.). University of Calgary.
- Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry.
- Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal.
- Separation of Indole-3-carbinol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2022). MDPI.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). NIH.
- Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed.
- The Mechanisms of Amide Hydrolysis. (n.d.). MacSphere.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare.
- Screening and optimization of indole-3-acetic acid production and phosphate solubilization by rhizobacterial strains isolated from Acacia cyanophylla root nodules and their effects on its plant growth. (2020). NIH.
- Hydrolysis Reactions. (2025). Chemistry LibreTexts.
- Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.
- The Hydrolysis of Amides. (2023). Chemistry LibreTexts.
- Acidic and Basic Amide Hydrolysis. (1970). ResearchGate.
- Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. (2025). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 11. researchgate.net [researchgate.net]
- 12. bhu.ac.in [bhu.ac.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Methoxyindole Derivatives
A Guide to Preventing and Troubleshooting Degradation in Research and Development
Welcome to the technical support center for methoxyindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet sensitive compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate, troubleshoot, and prevent the degradation of your methoxyindole derivatives, ensuring the integrity and reproducibility of your experiments.
Methoxyindoles are a cornerstone of medicinal chemistry, found in everything from neurotransmitters like melatonin to novel anticancer agents.[1][2] However, the very electronic properties that make them so useful—an electron-rich aromatic system, further activated by the methoxy group—also render them susceptible to degradation.[2] This guide provides a structured approach to understanding and mitigating these stability challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the handling and use of methoxyindole derivatives in a direct question-and-answer format.
Q1: Why is my methoxyindole solution rapidly changing color, often turning yellow or brown?
This is the most common visual indicator of compound degradation, primarily due to oxidation. The electron-donating methoxy group increases the electron density of the indole ring, making it highly susceptible to attack by atmospheric oxygen and other oxidants.[2] This process can lead to the formation of colored oligomers or polymers, fundamentally altering your compound's structure and activity.
Causality: The Oxidation Pathway
The indole nucleus, particularly at the C2 and C3 positions, is prone to oxidation. This can proceed through a radical mechanism or hydroxylation, leading to intermediates like oxindoles and isatins, which can further react or polymerize.[3][4][5] The presence of oxygen, trace metals, or light can initiate and catalyze this cascade.[6][7][8]
Caption: Oxidative degradation pathway of methoxyindoles.
Solutions & Preventative Measures
The key is to rigorously exclude oxygen from your experimental system.
-
Work Under an Inert Atmosphere: Handling sensitive compounds under an inert gas like nitrogen or argon is standard practice.[9][10] This can be achieved using a glovebox for maximum protection or, more commonly, a Schlenk line.[11][12][13] The fundamental principle is to replace the reactive oxygen-containing atmosphere with a non-reactive one.[9]
-
Use Deoxygenated Solvents: Solvents can dissolve significant amounts of oxygen. It is critical to remove this dissolved oxygen before preparing your stock solutions.
Experimental Protocol: Solvent Degassing (Sparging Method)
-
Select a high-purity, anhydrous grade solvent appropriate for your compound (e.g., DMSO, DMF, Acetonitrile).[14]
-
Place the solvent in a flask with a sidearm or a container that allows for gas inlet and outlet.
-
Insert a long needle or sparging tube connected to a cylinder of high-purity nitrogen or argon. Ensure the tip is below the solvent surface.
-
Provide a vent for the displaced gas, for example, a needle through a septum.
-
Bubble the inert gas through the solvent at a moderate rate for 20-30 minutes.
-
Once deoxygenated, store the solvent under a positive pressure of the inert gas until use.
-
-
Incorporate Antioxidants: For applications where a strictly inert atmosphere is not feasible (e.g., some biological assays), adding a chemical antioxidant to your solution can provide protection.[15][16][17] Antioxidants act as radical scavengers, intercepting reactive species before they can attack your methoxyindole derivative.[15][18]
| Antioxidant | Typical Working Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Phenolic radical scavenger |
| Ascorbic Acid (Vitamin C) | 10 - 100 µM | Water-soluble radical scavenger |
| Trolox (a Vitamin E analog) | 10 - 100 µM | Potent radical scavenger |
Q2: My results are inconsistent. Could the pH of my assay buffer be degrading the compound?
Absolutely. The stability of many organic molecules, including methoxyindoles, can be highly dependent on pH.[19][20] Both acidic and basic conditions can catalyze hydrolysis of functional groups or promote other degradation pathways, altering the compound's efficacy and leading to poor reproducibility.
Solution: Perform a pH Stability Screen
Before starting extensive biological experiments, it is prudent to understand the stability of your compound across a relevant pH range.
Caption: Experimental workflow for a pH stability study.
Experimental Protocol: Basic pH Stability Study
-
Prepare Buffers: Make a series of buffers covering the pH range of interest (e.g., citrate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).
-
Prepare Stock Solution: Dissolve your methoxyindole derivative in a minimal amount of a suitable organic solvent like DMSO.
-
Incubation: Dilute the stock solution into each buffer to your final assay concentration. Prepare separate samples for each time point (e.g., 0, 1, 4, 8, 24 hours). The T=0 sample should be quenched immediately.
-
Quenching: At each time point, take an aliquot and quench the reaction. This can be done by adding an equal volume of cold acetonitrile, which precipitates proteins and stops further degradation.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.[21]
-
Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. This will reveal the optimal pH for your experiments.
Q3: How should I store my methoxyindole derivatives for maximum long-term stability?
Improper storage is a frequent and preventable cause of compound degradation. Methoxyindoles are sensitive to light, air (oxygen), and temperature.[14]
-
Light Sensitivity: UV light, and even strong ambient light, can provide the energy to initiate photochemical reactions, often leading to the formation of reactive radical species.[6][22]
-
Thermal Sensitivity: Elevated temperatures can accelerate degradation kinetics, causing compounds that are stable for days at room temperature to degrade within hours.[23][24][25]
Recommended Storage Conditions
| Form | Container | Atmosphere | Temperature | Duration |
| Solid | Amber glass vial with a tight-sealing cap | Inert Gas (Argon/N₂) | -20°C or -80°C | Long-term |
| Solution | Amber glass vial with a septum cap | Inert Gas (Argon/N₂) | -80°C (aliquoted) | Up to 6 months[14] |
Key Storage Protocols:
-
Protect from Light: Always use amber or opaque vials. If using clear vials, wrap them in aluminum foil.[14]
-
Aliquot Solutions: Never repeatedly freeze-thaw a stock solution.[14] This introduces moisture and oxygen with each cycle. Prepare single-use aliquots and discard any unused portion of a thawed aliquot.
-
Use Inert Gas: Before sealing, flush the vial headspace with dry nitrogen or argon to displace air and moisture.
Frequently Asked Questions (FAQs)
Q: Which solvents are best for methoxyindole derivatives? A: High-purity, anhydrous ("dry") solvents are essential.[10] Commonly used solvents include DMSO, DMF, acetonitrile, and ethanol. Always use a fresh bottle or one that has been properly stored to prevent moisture absorption. Avoid chlorinated solvents (e.g., dichloromethane, chloroform), as they can contain acidic impurities that may accelerate degradation.[26]
Q: How can I confirm and quantify degradation? A: The gold standard is High-Performance Liquid Chromatography (HPLC) with a UV detector.[27] A "stability-indicating method" is one where the degradation products are chromatographically resolved from the parent peak. By monitoring the decrease in the area of the parent peak over time, you can quantify the rate of degradation. For identifying the structure of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[27][28][29]
Q: My compound is supplied as an HCl salt. Does this affect stability? A: Yes. While the salt form often improves solubility and solid-state stability, dissolving it in a neutral or basic buffer will neutralize the acid, yielding the freebase form of your compound. You must then consider the stability of the freebase under those specific conditions.
References
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
-
Zamann Pharma Support GmbH. Inert Atmosphere. Available from: [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Available from: [Link]
- University of Regensburg.
-
Falcón, J., et al. (1994). Secretion of the methoxyindoles melatonin, 5-methoxytryptophol, 5-methoxyindoleacetic acid, and 5-methoxytryptamine from trout pineal organs in superfusion culture: effects of light intensity. General and Comparative Endocrinology, 96(2), 285-293. Available from: [Link]
- Lopes Jesus, A. J., et al. (2020). UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole. Physical Chemistry Chemical Physics, 22(40), 23292-23304.
-
Zawilska, J. B., et al. (2021). Monochromatic Photophase Light Alters Diurnal Profiles of Melatonin Pathway Indoles in the Rat Pineal Gland. Molecules, 26(21), 6439. Available from: [Link]
-
Besharse, J. C., & Dunis, D. A. (1983). Methoxyindoles and photoreceptor metabolism: activation of rod shedding. Science, 219(4590), 1341-1343. Available from: [Link]
-
Cindrić, M., et al. (2020). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 10(1), 18837. Available from: [Link]
- Pariente, J. A., et al. (2019). Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane.
- Pinzi, L., et al. (2014). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 57(15), 6545-6555.
- Liu, H. H., et al. (2019). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 49(10), 1146-1155.
-
National Renewable Energy Laboratory. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. Available from: [Link]
- ResearchGate. (Various Authors). Color change of solution of 4-hydroxy-3-methoxy-....
- Japan International Cooper
-
Di Meo, F., et al. (2023). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 12(11), 1989. Available from: [Link]
-
Al-Ostath, A. I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(4), 770. Available from: [Link]
- Madsen, E. L., et al. (1998). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 64(2), 745-751.
- ResearchGate. (Various Authors).
- Taber, D. F., & Stachel, S. J. (2000). Synthesis, reactivity and biological properties of methoxy-activated indoles. Current Organic Chemistry, 4(5), 559-576.
- Chapp, A. (2012). Indole based antioxidants for the treatment of ischemia reperfusion injury. Semantic Scholar.
-
Re, L., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry, 61(11), 4839-4855. Available from: [Link]
- International Journal of Pharmaceutical and Bio-Medical Science. (2023).
-
Scheer, A. M., et al. (2011). Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene. The Journal of Physical Chemistry A, 115(46), 13381-13391. Available from: [Link]
- ResearchGate. (Various Authors). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene.
- IJSDR. (2023). Stability indicating study by using different analytical techniques.
- Various Sources. (2021). ANALYTICAL METHOD SUMMARIES.
-
Royal Society of Chemistry. (2020). UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole. Available from: [Link]
-
Maslivets, A. N., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7545. Available from: [Link]
-
Vrzal, R., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Scientific Reports, 8(1), 12363. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13872, 5-Methoxyindole. Available from: [Link]
-
Wróblewska, A., et al. (2021). Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure. Catalysts, 11(11), 1373. Available from: [Link]
-
Popova, Y., et al. (1998). Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells. Journal of Pineal Research, 24(3), 155-162. Available from: [Link]
-
Az-Zahra, F. A., et al. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 11(17), 2617. Available from: [Link]
- ResearchGate. (Various Authors).
-
Lautenschlager, S., et al. (2004). Oxidation of melatonin and its catabolites, N1-acetyl-N2-formyl-5-methoxykynuramine and N1-acetyl-5-methoxykynuramine, by activated leukocytes. Journal of Pineal Research, 37(3), 171-175. Available from: [Link]
-
Scott, C., et al. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Microbiology, 63, 29-51. Available from: [Link]
- Zhang, Y., et al. (2006). Influence of Temperature and pH on the Stability of Dimethoxy Biphenyl Monocarboxylate HCl Solutions. Yao Xue Xue Bao, 41(1), 71-74.
-
Žilić, S., et al. (2021). Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. Foods, 10(11), 2656. Available from: [Link]
- Fleszar, B., & Sokołowski, A. (1994). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Archivum Immunologiae et Therapiae Experimentalis, 42(4), 309-315.
-
Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681. Available from: [Link]
- Liyana-Arachchi, T. P., et al. (2018). Towards a comprehensive understanding of malathion degradation: theoretical investigation of degradation pathways and related kinetics under alkaline conditions. Environmental Science: Processes & Impacts, 20(1), 133-145.
-
Reddit. (2021). Color change of Product when introduced to chlorinated solvents. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Oxidation of melatonin and its catabolites, N1-acetyl-N2 -formyl-5-methoxykynuramine and N1-acetyl-5-methoxykynuramine, by activated leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 10. solvation.de [solvation.de]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Indole based antioxidants for the treatment of ischemia reperfusion injury | Semantic Scholar [semanticscholar.org]
- 19. Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijsdr.org [ijsdr.org]
- 22. researchgate.net [researchgate.net]
- 23. research-hub.nrel.gov [research-hub.nrel.gov]
- 24. Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. reddit.com [reddit.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. ijmr.net.in [ijmr.net.in]
- 29. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Optimizing Solvent Systems for Indole Derivative Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Indole Derivative Reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and functionalizing the indole scaffold. The choice of solvent is not merely an incidental parameter but a critical determinant of reaction success, influencing yield, regioselectivity, and impurity profiles.
This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common problems and build robust, optimized reaction systems.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them through solvent system optimization.
Problem 1: Low or No Yield in Fischer Indole Synthesis
Question: "I am performing a Fischer indole synthesis and my yield is consistently low, or the reaction fails entirely. I've confirmed my starting materials are pure. Could the solvent be the issue?"
Answer: Absolutely. The Fischer indole synthesis, which involves an acid-catalyzed intramolecular cyclization of an arylhydrazone, is highly sensitive to the reaction medium.[1][2] The solvent plays multiple roles: it must solubilize the starting hydrazone and the acid catalyst, facilitate the key[1][1]-sigmatropic rearrangement, and stabilize reactive intermediates.[3][4]
Troubleshooting Steps & Scientific Rationale:
-
Evaluate Solvent-Catalyst Compatibility: The most common issue is an ineffective catalyst-solvent pairing.
-
Rationale: The solvent can modulate the effective acidity (pKa) of the catalyst. A solvent that is too basic can neutralize the acid catalyst, while a highly polar solvent can create a strong solvation shell, hindering the catalyst's interaction with the substrate.
-
Recommended Action:
-
For Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH), start with a non-participating, high-boiling point solvent like toluene or xylenes.
-
Often, the acid itself can serve as the solvent. Glacial acetic acid is a classic choice as it acts as both a solvent and a moderately strong acid catalyst, preventing the harsh decomposition that stronger acids might cause.[3]
-
For Lewis acids (e.g., ZnCl₂, BF₃·OEt₂), less coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferable to prevent deactivation of the Lewis acid.
-
-
-
Address Solubility Issues: Poor solubility of the starting arylhydrazone is a common cause of failure.
-
Rationale: If the hydrazone is not fully dissolved at the reaction temperature, the reaction becomes a heterogeneous mixture, leading to slow kinetics and low conversion.
-
Recommended Action: Screen solvents for better solubility. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or protic solvents like ethanol can be effective.[2] One study found excellent yields using solvents like THF, 2-methyl THF, water, and ethanol, highlighting the versatility required.[2]
-
-
Manage Reaction Temperature and Side Reactions: High temperatures are often needed, but can lead to decomposition if not properly managed.
-
Rationale: The key sigmatropic rearrangement and ammonia elimination steps have significant activation energy barriers. However, undesired side reactions, such as N-N bond cleavage, are also accelerated at higher temperatures.[1][5]
-
Recommended Action: Use a high-boiling point solvent to achieve the necessary temperature, but consider dilution. In cases where decomposition is observed, diluting the reaction mixture with an inert solvent like sulfolane can sometimes improve yields by minimizing intermolecular side reactions.[4]
-
Caption: Troubleshooting workflow for low yield in Fischer Indole Synthesis.
Problem 2: Poor Regioselectivity (N- vs. C-Alkylation)
Question: "When I try to alkylate my indole with an alkyl halide, I get a mixture of N-1 and C-3 alkylated products. How can I favor N-alkylation?"
Answer: This is a classic regioselectivity challenge in indole chemistry. The outcome of N- vs. C-alkylation is a delicate balance between kinetic and thermodynamic control, which is heavily influenced by the base-solvent system.[6]
-
Kinetic Product (C3-alkylation): Direct alkylation on the electron-rich C3 position of the neutral indole.
-
Thermodynamic Product (N1-alkylation): Deprotonation of the indole N-H to form the indolide anion, followed by alkylation on the nitrogen.
Troubleshooting Steps & Scientific Rationale:
-
Promote Full Deprotonation: The key to selective N-alkylation is to generate and maintain a high concentration of the indolide anion.
-
Rationale: Incomplete deprotonation leaves residual neutral indole, which can react at the C3 position. The properties of the solvent dictate the solubility and reactivity of the indolide salt.
-
Recommended Action: Use a strong base like sodium hydride (NaH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or DMSO .[6] These solvents are crucial because they effectively solvate the sodium cation (Na⁺), leaving a more "naked" and highly reactive indolide anion. This enhances its nucleophilicity at the nitrogen atom.[6][7] In contrast, ethereal solvents like THF can sometimes lead to the precipitation of the sodium indolide salt, reducing its availability for reaction and potentially favoring C-alkylation.[6]
-
-
Leverage Temperature:
-
Rationale: N-alkylation is generally the thermodynamically more stable outcome. Increasing the reaction temperature can provide the energy to overcome the barrier to N-alkylation and allow the reaction to reach thermodynamic equilibrium.
-
Recommended Action: If you are observing significant C-3 alkylation at room temperature, consider moderately increasing the reaction temperature.[6]
-
Caption: Solvent influence on indolide anion state and alkylation regioselectivity.
Problem 3: Side Products or Low Yield in Palladium-Catalyzed Cross-Coupling
Question: "My Suzuki (or Heck) coupling on a halo-indole is giving me low yields and multiple side products, including dehalogenation and homocoupling. How can I optimize the solvent?"
Answer: Palladium-catalyzed cross-coupling reactions are complex catalytic cycles, and the solvent is a critical ligand that influences nearly every step: oxidative addition, transmetalation, and reductive elimination.[8][9]
Troubleshooting Steps & Scientific Rationale:
-
Choose a Polar Aprotic Solvent: This is the most common and effective choice for many cross-coupling reactions.
-
Rationale: Solvents like DMF, DMAc, dioxane, and acetonitrile are generally preferred. They can dissolve the diverse range of components in the reaction: the organic substrates, the organometallic reagents, and the inorganic base.[9] Furthermore, their polarity helps to stabilize the charged intermediates and transition states within the catalytic cycle, often accelerating the reaction.
-
Recommended Action: A 1,4-Dioxane/water or Toluene/ethanol/water mixture is a standard starting point for Suzuki couplings, as water is often necessary to help dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the transmetalation step. For Heck reactions, polar aprotic solvents like DMF or NMP are common.[10]
-
-
Control for Side Reactions:
-
Rationale: Dehalogenation can occur if the solvent can act as a hydride donor or if protic impurities are present. Homocoupling of the organometallic reagent can be favored if the reductive elimination step is slow.
-
Recommended Action: Ensure you are using high-purity, dry solvents, especially for reactions sensitive to water (like Stille or Negishi couplings). If dehalogenation is an issue in a solvent like THF, switching to a non-hydride-donating solvent like dioxane or toluene may help.
-
-
Consider Ligand-Solvent Synergy:
-
Rationale: The choice of phosphine ligand and solvent are not independent. A bulky, electron-rich ligand might require a less coordinating solvent to allow it to bind effectively to the palladium center, while a smaller ligand might be effective in a more coordinating solvent.
-
Recommended Action: There is no universal rule, and empirical screening is often necessary. If a standard solvent system is failing, consider screening a matrix of both ligand and solvent.
-
Frequently Asked Questions (FAQs)
Q1: How do I systematically screen for the optimal solvent? A1: A systematic approach is crucial. Start with a small-scale parallel screen using 4-6 solvents from different classes (e.g., a non-polar aromatic like toluene, an ether like dioxane, a polar aprotic like DMF, and a protic solvent like ethanol). Monitor the reactions by TLC or LC-MS at set time points to assess both conversion of starting material and formation of the desired product versus impurities. This data-driven approach is far more efficient than random single-reaction trials.[11][12]
Q2: Can I run my indole synthesis without a solvent? A2: Yes, solvent-free, or "neat," reactions are a key principle of green chemistry and can be highly effective for certain indole syntheses.[13][14] These conditions, often assisted by microwave irradiation or mechanochemical grinding, can lead to dramatically reduced reaction times, higher yields, and simplified work-up.[4][14] For example, microwave-assisted, solvent-free conditions have been successfully applied to the Bischler-Möhlau and Madelung indole syntheses.[4]
Q3: How does solvent polarity truly affect my reaction? A3: Solvent polarity influences reactions in several fundamental ways:
-
Solubility: As discussed, it must dissolve all reactants and catalysts for a homogeneous reaction.[4]
-
Reaction Rate: For reactions that proceed through polar or charged transition states (common in indole chemistry), polar solvents can stabilize these states, lowering the activation energy and increasing the reaction rate according to Hughes-Ingold rules.
-
Spectroscopic Properties: The polarity of the solvent can significantly shift the fluorescence spectra of indole derivatives, an effect known as solvatochromism.[15][16][17] This is critical in applications where the photophysical properties of the indole are being studied or utilized.
-
Regioselectivity: As seen in N- vs. C-alkylation, the ability of a polar solvent to separate ion pairs can completely change the reaction pathway.[6]
Q4: What are some "green" or more sustainable solvent alternatives for indole synthesis? A4: Moving away from halogenated solvents (DCM, DCE) and reprotoxic polar aprotics (DMF, NMP) is a major goal in modern chemistry. Consider these alternatives:
-
2-Methyl-THF: A bio-derived ether that is a good substitute for THF and DCM in many cases.[18]
-
Ethanol/Water: Protic solvents with a low environmental impact. Water, in particular, has been used successfully for microwave-assisted cycloisomerization reactions.[4]
-
Deep Eutectic Solvents (DESs) & Ionic Liquids (ILs): These are non-volatile, often biodegradable alternatives that can offer unique reactivity and simplify product isolation.[13]
Data Tables & Protocols
Table 1: Properties of Common Solvents Used in Indole Chemistry
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Dipole Moment (μ, D) | Common Use Cases in Indole Rxns |
| Toluene | Aromatic | 111 | 2.38 | 0.36 | Fischer Indole, Suzuki Coupling |
| 1,4-Dioxane | Ether | 101 | 2.25 | 0.45 | Heck/Suzuki Coupling, Alkylations |
| Tetrahydrofuran (THF) | Ether | 66 | 7.58 | 1.75 | N-alkylation, Grignard reactions |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | 3.92 | Palladium-catalyzed reactions |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | 3.82 | N-alkylation, Heck/Sonogashira |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 46.7 | 3.96 | Fischer Indole, N-alkylation |
| Acetic Acid | Polar Protic | 118 | 6.15 | 1.74 | Fischer Indole (Solvent & Catalyst) |
| Ethanol (EtOH) | Polar Protic | 79 | 24.5 | 1.69 | Fischer Indole, Reductions |
Data compiled from various sources.[19][20][21][22][23]
Table 2: Example of Solvent Effects on Reaction Yield
| Reaction | Substrates | Solvent | Time (h) | Yield (%) | Reference |
| Fischer Indole | p-tolylhydrazine + isopropyl methyl ketone | Ethanol | 1.5 | 95 | [4] |
| Methanol | 2 | 90 | [4] | ||
| Acetonitrile | 3 | 70 | [4] | ||
| Dichloromethane | 4 | 50 | [4] | ||
| Pd-Catalyzed Cyclization | N-Aryl Enamine | DMF (Microwave) | 0.5 | >99 | [4] |
| Acetonitrile (Microwave) | 0.5 | 85 | [4] | ||
| 1,4-Dioxane (Microwave) | 0.5 | 82 | [4] | ||
| Toluene (Microwave) | 0.5 | 70 | [4] |
Experimental Protocol: Solvent Screening for Palladium-Catalyzed Suzuki Coupling of 3-Bromoindole
Objective: To identify the optimal solvent system for the coupling of N-Boc-3-bromoindole with phenylboronic acid.
Methodology:
-
Array Setup: In a glovebox, arrange six 2 mL reaction vials, each with a magnetic stir bar.
-
Reagent Addition (Solid): To each vial, add:
-
N-Boc-3-bromoindole (0.1 mmol, 1.0 equiv)
-
Phenylboronic acid (0.15 mmol, 1.5 equiv)
-
Pd(PPh₃)₄ (0.005 mmol, 5 mol%)
-
K₂CO₃ (0.3 mmol, 3.0 equiv)
-
-
Solvent Addition: To each vial, add 1.0 mL of the designated solvent system:
-
Vial 1: Toluene
-
Vial 2: 1,4-Dioxane
-
Vial 3: DMF
-
Vial 4: Acetonitrile
-
Vial 5: Toluene/Ethanol (3:1)
-
Vial 6: Dioxane/H₂O (4:1)
-
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at 80 °C. Stir for 12 hours.
-
Analysis: After cooling, take a small aliquot from each vial, dilute with ethyl acetate, filter through a small plug of silica, and analyze by TLC and LC-MS to determine the conversion and relative product/side-product ratios.
-
Selection: Choose the solvent system that provides the highest conversion to the desired product with the cleanest reaction profile for scale-up and further optimization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02246B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.rsyn.org [pubs.rsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Iron-catalyzed regioselective C–H alkylation of indoles: an additive-free approach in renewable solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 20. Solvent Physical Properties [people.chem.umass.edu]
- 21. depts.washington.edu [depts.washington.edu]
- 22. arcorepoxy.com [arcorepoxy.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Signature of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate: A Comparative NMR Analysis
For researchers and professionals in the field of drug development and medicinal chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing profound insights into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for Ethyl 6-formylamino-5-methoxyindole-2-carboxylate, a substituted indole of interest in synthetic chemistry.
In the absence of directly published experimental spectra for this specific molecule, this guide will present a detailed, expert-predicted set of NMR data. This prediction is grounded in a comparative analysis of structurally related indole derivatives for which experimental data is available. By dissecting the influence of each substituent on the indole scaffold, we can confidently anticipate the chemical shifts and coupling patterns, providing a robust tool for the identification and characterization of this and similar molecules.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the title compound. These predictions are based on the additive effects of substituents on the indole ring, derived from the experimental data of the comparative compounds discussed in the subsequent sections.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (Indole) | ~11.7 | br s | - |
| NH (Formyl) | ~9.8 | s | - |
| CHO (Formyl) | ~8.3 | s | - |
| H-4 | ~7.8 | s | - |
| H-7 | ~7.1 | s | - |
| H-3 | ~7.0 | s | - |
| OCH₂CH₃ | ~4.3 | q | 7.1 |
| OCH₃ | ~3.9 | s | - |
| OCH₂CH₃ | ~1.3 | t | 7.1 |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~161 |
| C=O (Formyl) | ~160 |
| C-5 | ~148 |
| C-7a | ~135 |
| C-6 | ~130 |
| C-2 | ~128 |
| C-3a | ~125 |
| C-4 | ~105 |
| C-3 | ~103 |
| C-7 | ~100 |
| OCH₂CH₃ | ~60 |
| OCH₃ | ~56 |
| OCH₂CH₃ | ~14 |
Comparative Experimental NMR Data
To substantiate our predictions, we will now examine the experimental NMR data of three key comparative compounds: Ethyl 1H-indole-2-carboxylate, 5-Methoxyindole-2-carboxylic acid, and Ethyl 5-nitro-1H-indole-2-carboxylate. These molecules allow for a systematic evaluation of the electronic effects of the substituents present in our target molecule.
Table 3: Experimental ¹H and ¹³C NMR Data for Comparative Compounds (in DMSO-d₆)
| Compound | Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |
| Ethyl 1H-indole-2-carboxylate | NH | 11.91 | s | [1] |
| H-3 | 7.18 | s | [1] | |
| H-4 | 7.66 | d, J=7.8 | [1] | |
| H-5 | 7.09 | dd, J=7.8, 7.2 | [1] | |
| H-6 | 7.27 | dd, J=7.2, 8.4 | [1] | |
| H-7 | 7.49 | d, J=8.4 | [1] | |
| OCH₂CH₃ | 4.3 (in CDCl₃) | q, J=7.0 | [2] | |
| OCH₂CH₃ | 1.42 (in CDCl₃) | t, J=7.0 | [2] | |
| C-2 | 127.2 | - | [1] | |
| C-3 | 108.3 | - | [1] | |
| C-3a | 127.5 | - | [1] | |
| C-4 | 122.5 | - | [1] | |
| C-5 | 120.7 | - | [1] | |
| C-6 | 125.1 | - | [1] | |
| C-7 | 113.1 | - | [1] | |
| C-7a | 137.9 | - | [1] | |
| C=O | 162.3 | - | [1] | |
| OCH₂CH₃ | 61.0 (in CDCl₃) | - | [2] | |
| OCH₂CH₃ | 14.5 (in CDCl₃) | - | [2] | |
| 5-Methoxyindole-2-carboxylic acid | NH | 11.6 | s | [3] |
| H-3 | 7.045 | s | [3] | |
| H-4 | 7.370 | d, J=8.9 | [3] | |
| H-6 | 6.928 | dd, J=8.9, 2.5 | [3] | |
| H-7 | 7.114 | d, J=2.5 | [3] | |
| OCH₃ | 3.769 | s | [3] | |
| Ethyl 5-nitro-1H-indole-2-carboxylate | NH | 12.63 | s | |
| H-3 | 7.44 | s | ||
| H-4 | 8.73 | s | ||
| H-6 | 8.14 | d, J=8.8 | ||
| H-7 | 7.61 | d, J=9.2 | ||
| OCH₂CH₃ | 4.38 | q, J=7.2 | ||
| OCH₂CH₃ | 1.36 | t, J=6.8 | ||
| C-2 | 130.83 | - | ||
| C-3 | 110.09 | - | ||
| C-3a | 125.90 | - | ||
| C-4 | 119.65 | - | ||
| C-5 | 141.46 | - | ||
| C-6 | 119.37 | - | ||
| C-7 | 113.18 | - | ||
| C-7a | 139.98 | - | ||
| C=O | 160.61 | - | ||
| OCH₂CH₃ | 61.00 | - | ||
| OCH₂CH₃ | 14.19 | - |
Experimental Protocol for NMR Data Acquisition
A standardized and robust methodology is critical for obtaining high-quality, reproducible NMR data. The following protocol outlines the key steps for the analysis of indole derivatives.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many organic molecules and its residual proton signal at ~2.50 ppm and carbon signal at ~39.52 ppm can be used as internal references.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup :
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.
-
-
¹H NMR Data Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation.
-
-
¹³C NMR Data Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Process the data with a larger line broadening (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis :
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectra.
-
Calibrate the chemical shift axis using the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule.
-
Caption: Experimental workflow for NMR sample preparation, data acquisition, and analysis.
Comparative Analysis of NMR Spectra
The predicted NMR data for this compound can be rationalized by a careful examination of the electronic effects of its substituents in comparison to our reference molecules.
¹H NMR Spectrum Analysis:
-
Indole NH Proton: In ethyl 1H-indole-2-carboxylate, the indole NH proton resonates at a downfield chemical shift of 11.91 ppm, characteristic of this functional group.[1] We predict a similar downfield shift of around 11.7 ppm for our target molecule.
-
Aromatic Protons: The substitution pattern on the benzene ring of the indole nucleus significantly influences the chemical shifts of the remaining aromatic protons.
-
The methoxy group at C-5 is an electron-donating group, which generally shields the protons on the aromatic ring, causing an upfield shift. This effect is observed in 5-methoxyindole-2-carboxylic acid, where H-4, H-6, and H-7 appear at 7.370, 6.928, and 7.114 ppm, respectively.[3]
-
The formylamino group at C-6 is an electron-withdrawing group, which deshields the aromatic protons, leading to a downfield shift.
-
In our target molecule, the interplay of the electron-donating methoxy group at C-5 and the electron-withdrawing formylamino group at C-6 will determine the final chemical shifts of H-4 and H-7. We predict that the strong deshielding effect of the formylamino group will lead to a downfield shift for H-4 to around 7.8 ppm, while H-7 will be less affected and is predicted to be around 7.1 ppm. The H-3 proton on the pyrrole ring is expected at approximately 7.0 ppm, similar to related indole-2-carboxylates.
-
-
Formyl and Ethyl Protons: The formyl proton (CHO) is expected to appear as a singlet at a significantly downfield position, around 8.3 ppm, due to the deshielding effect of the adjacent carbonyl group. The formyl NH proton is predicted to be a singlet around 9.8 ppm. The ethyl ester protons will exhibit their characteristic quartet for the methylene group (~4.3 ppm) and a triplet for the methyl group (~1.3 ppm), with a coupling constant of approximately 7.1 Hz.
¹³C NMR Spectrum Analysis:
-
Carbonyl Carbons: The carbonyl carbons of the ester and formyl groups are expected to resonate at the most downfield chemical shifts, predicted to be around 161 ppm and 160 ppm, respectively.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are highly sensitive to the electronic nature of the substituents.
-
The C-5 carbon, attached to the electron-donating methoxy group, will be significantly shielded and is predicted to be at a downfield position of around 148 ppm.
-
Conversely, the C-6 carbon, bonded to the electron-withdrawing formylamino group, will be deshielded and is predicted to be around 130 ppm.
-
The remaining indole ring carbons (C-2, C-3, C-3a, C-4, C-7, and C-7a) will have chemical shifts influenced by the combined electronic effects of all substituents. Our predictions are based on the analysis of the reference compounds and established substituent chemical shift effects.[4]
-
-
Alkyl Carbons: The carbons of the ethyl ester and the methoxy group will appear in the upfield region of the spectrum. The OCH₂ carbon is predicted around 60 ppm, the OCH₃ carbon around 56 ppm, and the CH₃ of the ethyl group at approximately 14 ppm.
Caption: Influence of substituents on the NMR chemical shifts of the indole scaffold.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging experimental data from structurally analogous compounds, we have been able to construct a detailed and scientifically grounded prediction of its spectroscopic signature. This approach not only offers a valuable reference for the identification of this specific molecule but also serves as an instructive example of how to apply fundamental principles of NMR spectroscopy to predict and interpret the spectra of novel organic compounds. For researchers in drug discovery and development, the ability to confidently predict and analyze NMR data is an indispensable skill for accelerating the pace of innovation.
References
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. Available at: [Link]
-
divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze - Semantic Scholar. Available at: [Link]
-
Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors - ResearchGate. Available at: [Link]
-
Ethyl 5-nitro-1H-indole-2-carboxylate - PubChem. Available at: [Link]
-
Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - Semantic Scholar. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]
- 4. [PDF] Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with indole derivatives, a class of compounds renowned for their diverse pharmacological activities, mass spectrometry stands as an indispensable analytical tool. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of a specific indole derivative, Ethyl 6-formylamino-5-methoxyindole-2-carboxylate, a compound with potential applications in organic synthesis.[1] We will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to ensure scientific integrity and reproducibility.
The Subject Molecule: Chemical Properties
This compound possesses a molecular formula of C₁₃H₁₄N₂O₄ and a molecular weight of 262.26 g/mol .[2] Its structure, featuring an indole core substituted with a formylamino, a methoxy, and an ethyl carboxylate group, presents a unique fragmentation profile under mass spectrometric analysis. Understanding the interplay of these functional groups is key to interpreting the resulting mass spectra.
Strategic Approach to Analysis: A Workflow for Clarity
A systematic approach is crucial for the successful mass spectrometric analysis of any compound. The following workflow outlines the key stages for analyzing this compound, from sample preparation to data interpretation.
Caption: A generalized workflow for the mass spectrometry analysis of a small organic molecule.
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is a critical first step that significantly influences the quality and nature of the mass spectrum. For a molecule like this compound, several "soft" and "hard" ionization methods can be considered.
| Ionization Technique | Principle | Advantages for the Target Molecule | Disadvantages for the Target Molecule |
| Electrospray Ionization (ESI) | A soft ionization technique that uses an electrospray to produce ions from a liquid solution.[3] | Excellent for polar molecules, likely to produce a strong protonated molecular ion ([M+H]⁺) with minimal fragmentation, ideal for accurate mass measurement. | In-source fragmentation can sometimes occur, potentially complicating the spectrum. |
| Atmospheric Pressure Chemical Ionization (APCI) | A soft ionization technique using gas-phase ion-molecule reactions at atmospheric pressure.[3] | Suitable for moderately polar and thermally stable compounds. Can be a good alternative if ESI proves inefficient. | May induce more fragmentation than ESI, which could be beneficial for structural information but might reduce the molecular ion intensity. |
| Electron Ionization (EI) | A hard ionization technique where the sample is bombarded with high-energy electrons.[4] | Provides extensive fragmentation, creating a detailed fingerprint of the molecule that is highly reproducible and useful for library matching. | The molecular ion may be weak or absent, making it difficult to determine the molecular weight. Not suitable for thermally labile compounds. |
For initial characterization and accurate molecular weight determination, Electrospray Ionization (ESI) in positive ion mode is the recommended starting point due to the presence of basic nitrogen atoms in the indole ring and the formylamino group, which are readily protonated.
Experimental Protocol: ESI-MS/MS Analysis
This protocol details the steps for acquiring a mass spectrum and tandem mass spectrum (MS/MS) of this compound using a standard liquid chromatography-mass spectrometry (LC-MS) system equipped with an ESI source.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
2. LC-MS System Parameters:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient to elute the compound (e.g., starting with 95% A, ramping to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (ESI-Positive Mode):
-
Capillary Voltage: 3.5 kV.[5]
-
Drying Gas (Nitrogen) Temperature: 300 °C.[5]
-
Drying Gas Flow: 8 L/min.[5]
-
Nebulizer Pressure: 35 psi.[5]
-
Full Scan (MS1) Range: m/z 50-400.
-
MS/MS (MS2) Analysis: Select the protonated molecular ion ([M+H]⁺, expected at m/z 263.1) as the precursor ion. Apply a collision energy (e.g., 10-30 eV) to induce fragmentation.
-
Decoding the Fragmentation: A Predicted Pathway
The structural information gleaned from a mass spectrum is primarily derived from the fragmentation pattern. Based on the known fragmentation of indole derivatives and related functional groups, we can predict a plausible fragmentation pathway for this compound.[6][7][8]
The primary fragmentation events are expected to involve the loss of the substituents from the indole core.
Caption: Predicted major fragmentation pathways for protonated this compound.
Key Predicted Fragment Ions:
| m/z (predicted) | Loss | Rationale |
| 235.1 | C₂H₄ (28 Da) | Loss of ethylene from the ethyl ester group, a common fragmentation for ethyl esters.[7] |
| 235.1 | CO (28 Da) | Loss of the carbonyl group from the formylamino substituent. |
| 217.1 | C₂H₅OH (46 Da) | Neutral loss of ethanol from the ethyl ester group. |
| 248.1 | CH₃ (15 Da) | Loss of a methyl radical from the methoxy group. |
It is important to note that indole derivatives can also undergo complex rearrangements, which may lead to other observed fragment ions.[6] High-resolution mass spectrometry would be invaluable for confirming the elemental composition of these fragments.
Conclusion: An Integrated Approach for Confident Characterization
The mass spectrometric analysis of this compound requires a methodical approach, beginning with the selection of an appropriate ionization technique. ESI is recommended for its ability to generate a strong molecular ion, which is crucial for determining the molecular weight. Subsequent MS/MS analysis provides the fragmentation data necessary for structural confirmation. By comparing the experimentally observed fragment ions with the predicted fragmentation pathway, researchers can confidently elucidate and verify the structure of this and other related indole derivatives. This guide serves as a foundational framework, and the specific parameters may require optimization based on the instrumentation available.
References
-
Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry. [Link]
-
Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]
-
Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]
-
Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]
-
Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. National Institutes of Health. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health. [Link]
-
Ionization Methods in Organic Mass Spectrometry. JEOL. [Link]
-
Ionization Methods in Mass Spectrometry. YouTube. [Link]
-
Mass spectrometry of heterocyclic compounds. Semantic Scholar. [Link]
-
(PDF) Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing. [Link]
-
This compound. Pharmaffiliates. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. acdlabs.com [acdlabs.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 8. Study of Mass Spectra of Some Indole Derivatives - American Journal of Analytical Chemistry - SCIRP [scirp.org]
A Comparative Guide to the FT-IR Spectrum of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry.[1][2] Rather than presenting an isolated spectrum, we will elucidate its key vibrational features through a comparative analysis with structurally related analogs. This approach not only facilitates a confident structural assignment for the target molecule but also demonstrates the power of FT-IR spectroscopy in distinguishing subtle molecular differences, a critical skill for researchers in drug development and chemical synthesis.
The vibrational spectrum of any molecule is a unique physical property that serves as a "fingerprint," allowing for identification and structural characterization.[3] By understanding how specific functional groups absorb infrared radiation, we can deconstruct the spectrum to confirm the presence of key molecular components.[4]
Our analysis of this compound (Molecular Formula: C₁₃H₁₄N₂O₄, Molecular Weight: 262.26[2]) will focus on identifying the characteristic absorption bands arising from its principal functional groups: the indole ring, the ethyl ester, the secondary N-formylamino group, and the methoxy substituent.
Caption: Structure of this compound with key functional groups.
Predicted FT-IR Spectral Analysis of the Target Molecule
While an experimentally obtained spectrum for this specific molecule is not widely published, its FT-IR absorption bands can be accurately predicted based on well-established group frequencies. The following table summarizes the expected characteristic peaks, which serve as our analytical foundation.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Rationale & Commentary |
| ~3400 | Indole N-H Stretch | Medium, Sharp | The N-H bond of the indole ring typically appears as a relatively sharp peak in this region.[5] |
| ~3300 | Amide N-H Stretch | Medium | The secondary amide N-H stretch is expected here. Hydrogen bonding can cause this peak to broaden.[6] |
| >3000 | Aromatic C-H Stretch | Weak to Medium | Stretching vibrations of C-H bonds on the indole ring occur just above 3000 cm⁻¹.[4][7] |
| <3000 (e.g., 2980-2850) | Aliphatic C-H Stretch | Medium | Asymmetric and symmetric stretching of C-H bonds in the ethyl and methoxy groups. |
| ~1745 | Ester C=O Stretch | Strong, Sharp | The carbonyl of the ethyl ester is expected at a high frequency due to the electron-withdrawing nature of the adjacent oxygen atom. This is a key diagnostic peak.[3][7] |
| ~1680 | Amide I Band (C=O Stretch) | Strong, Sharp | This strong absorption is characteristic of the amide carbonyl group. Its lower frequency compared to the ester is due to resonance with the nitrogen lone pair.[3][6] |
| ~1620, ~1580, ~1470 | Aromatic C=C Stretch | Medium to Strong | Multiple bands arising from the stretching of carbon-carbon double bonds within the indole's aromatic system.[5] |
| ~1550 | Amide II Band (N-H Bend) | Medium to Strong | A coupled vibration of the N-H bending and C-N stretching in the secondary amide group. The presence of both Amide I and Amide II bands is strong evidence for an amide linkage. |
| ~1250 & ~1040 | C-O Stretch (Ether & Ester) | Strong | A complex region with multiple strong peaks. The asymmetric C-O-C stretch of the aromatic methoxy ether and the C-O stretches of the ester group are prominent here.[4] |
Comparative FT-IR Analysis: Elucidating Structure Through Analogs
To substantiate our predictions and illustrate the diagnostic power of FT-IR, we will compare the expected spectrum of our target molecule with two closely related, commercially available compounds. This comparison allows us to isolate and definitively assign the spectral features of specific functional groups.
Alternative 1: Ethyl 5-methoxyindole-2-carboxylate
This analog is structurally identical to our target molecule except for the crucial absence of the 6-formylamino group. It serves as a perfect baseline to highlight the spectral signature of the secondary amide.
Key Spectral Differences:
| Feature | Target Molecule (with Formylamino) | Alternative 1 (without Formylamino) | Insight Gained |
| N-H Stretch | Two peaks expected: ~3400 cm⁻¹ (Indole) & ~3300 cm⁻¹ (Amide) | One peak expected: ~3400 cm⁻¹ (Indole) | The absence of the ~3300 cm⁻¹ peak in the alternative confirms its assignment to the amide N-H. |
| Carbonyl Region | Two strong peaks: ~1745 cm⁻¹ (Ester) & ~1680 cm⁻¹ (Amide I) | One strong peak: ~1745 cm⁻¹ (Ester) | This is the most telling comparison. The disappearance of the ~1680 cm⁻¹ band directly confirms the presence and position of the amide carbonyl in our target molecule.[6][8] |
| Amide II Band | Strong peak at ~1550 cm⁻¹ | Absent | The lack of the Amide II band in the alternative provides conclusive evidence for the formylamino group in the target compound. |
This comparative exercise demonstrates that the presence of strong absorption bands at approximately 1680 cm⁻¹ (Amide I) and 1550 cm⁻¹ (Amide II) are definitive markers for the 6-formylamino substituent.
Alternative 2: 5-Methoxy-1H-indole-2-carboxylic Acid
This analog allows us to compare the spectral features of an ethyl ester group against a carboxylic acid at the 2-position of the indole ring. This is a common and critical distinction in synthetic chemistry.
Key Spectral Differences:
| Feature | Target Molecule (Ethyl Ester) | Alternative 2 (Carboxylic Acid) | Insight Gained |
| X-H Stretch | Aliphatic C-H <3000 cm⁻¹ | Very broad O-H stretch from ~3300-2500 cm⁻¹ | The extremely broad O-H absorption, resulting from strong hydrogen bonding in carboxylic acid dimers, is one of the most recognizable features in an IR spectrum and is completely absent in our target molecule.[4][9] |
| Carbonyl C=O Stretch | Sharp, strong peak at ~1745 cm⁻¹ | Sharp, strong peak at ~1710 cm⁻¹ | The carboxylic acid carbonyl typically appears at a slightly lower frequency than an ester carbonyl.[3][7] |
| C-O Stretch | Strong C-O stretches ~1250-1000 cm⁻¹ | Strong C-O stretch ~1300 cm⁻¹ | The pattern and position of C-O stretching bands differ between esters and carboxylic acids. |
This comparison confirms the presence of the ethyl ester group in our target molecule, evidenced by the characteristic C=O stretch around 1745 cm⁻¹ and the aliphatic C-H stretches, and the clear absence of the broad O-H band characteristic of a carboxylic acid.[9]
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol outlines a standard procedure for analyzing a solid organic compound using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common, modern technique requiring minimal sample preparation.
Methodology: Solid Sample Analysis via ATR-FTIR
-
Instrument Preparation & Background Scan:
-
Causality: The instrument must be purged with dry air or nitrogen to minimize atmospheric interference from water vapor and CO₂. A background spectrum is collected first. This is a critical step that measures the absorbance of the ambient atmosphere and the ATR crystal itself. This background is then automatically subtracted from the sample spectrum to ensure that the resulting data is solely from the sample.[3]
-
-
Sample Application:
-
Causality: A small amount (1-2 mg) of the solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
-
Applying Pressure:
-
Causality: A pressure clamp is lowered onto the sample. This ensures intimate contact between the solid sample and the ATR crystal surface, which is essential for the IR beam (evanescent wave) to penetrate the sample and for a strong, high-quality signal to be obtained.
-
-
Spectrum Acquisition:
-
Causality: The spectrum is collected, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is processed using a Fourier transform to convert the raw interferogram into the familiar frequency vs. absorbance spectrum.
-
-
Data Analysis:
-
Causality: The resulting spectrum is analyzed by identifying the positions (in cm⁻¹) and relative intensities of the absorption bands. These are then compared to reference tables and the comparative data outlined above to confirm the molecule's identity and purity. The "fingerprint region" (below 1500 cm⁻¹) is particularly useful for confirming identity against a known standard, as its complex pattern is unique to the molecule as a whole.[4]
-
Caption: Standard workflow for sample analysis using ATR-FTIR.
Conclusion
The structural elucidation of this compound via FT-IR spectroscopy is a clear and robust process when grounded in fundamental principles and comparative analysis. The molecule is defined by a distinct spectral signature: two separate N-H stretches (~3400 and ~3300 cm⁻¹), two strong and well-resolved carbonyl bands for the ester (~1745 cm⁻¹) and amide (~1680 cm⁻¹), and a prominent Amide II band (~1550 cm⁻¹). By comparing its expected spectrum with analogs that selectively remove key functional groups, we can assign these features with a high degree of confidence. This analytical approach underscores the utility of FT-IR as a rapid, reliable, and indispensable tool for the modern research scientist.
References
- Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube.
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.
- Interpreting Infrared Spectra. (n.d.). Specac Ltd.
- FT-IR spectrum of control indole. (n.d.).
- Spectroscopy of Carboxylic Acid Deriv
- FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... (n.d.).
- Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). MDPI.
- Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.
- Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. (2012). SciSpace.
- FT-IR spectrum of the ultimate product (indole-3-acetaldehyde). (n.d.).
- FT-IR spectrum of the ethyl... (n.d.).
- This compound. (n.d.).
- This compound | CAS 119825-27-3. (n.d.). Santa Cruz Biotechnology.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. (n.d.). MDPI.
- Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. (n.d.).
- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Asian Journal of Chemistry.
- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
- ethyl 5-methoxyindole-2-carboxyl
- 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in Normal Human Urine. (1984). Acta Derm Venereol.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ETHYL 5-METHOXYINDOLE-2-CARBOXYLATE(4792-58-9) IR Spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
Part 1: Foundational Name Reactions for Indole Synthesis
An In-Depth Technical Guide to the Synthesis of Substituted Indoles: A Comparative Analysis for the Modern Chemist
The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of neurotransmitters like serotonin, anti-migraine drugs of the triptan class, and numerous natural products and pharmaceuticals.[1][2] The enduring importance of this privileged heterocycle has driven over a century of innovation in its synthesis. This guide provides a comparative analysis of the most significant methods for constructing substituted indoles, offering researchers, scientists, and drug development professionals the insights needed to select the optimal synthetic route. We will delve into the mechanisms, practical considerations, and experimental data of both classical and modern methodologies, from the venerable Fischer synthesis to powerful palladium-catalyzed cross-coupling reactions.
These classical methods, developed in the late 19th and early 20th centuries, remain relevant for their simplicity and use of readily available starting materials. However, they often require harsh reaction conditions.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most famous and widely used method for indole synthesis.[3][4][5] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[3][5]
Mechanism and Causality: The reaction's success hinges on a key[3][3]-sigmatropic rearrangement. The process begins with the formation of the arylhydrazone, which tautomerizes to an enamine intermediate under acidic conditions.[6] Protonation of the enamine facilitates the rearrangement, breaking the weak N-N bond and forming a new C-C bond.[7] The subsequent steps involve rearomatization, intramolecular cyclization to form an aminal, and finally, the elimination of ammonia to yield the thermodynamically stable aromatic indole ring.[3][6] The choice of acid catalyst (Brønsted or Lewis acids like HCl, PPA, or ZnCl₂) is crucial for promoting these steps effectively.[3][5]
Caption: Mechanism of the Fischer Indole Synthesis.
Advantages vs. Disadvantages:
| Feature | Advantages | Disadvantages |
| Versatility | Broad substrate scope; one of the most reliable methods.[8] | Unsymmetrical ketones can lead to mixtures of regioisomers. |
| Starting Materials | Readily available and inexpensive arylhydrazines and carbonyls. | Arylhydrazines can be unstable or toxic.[5] |
| Conditions | Can often be performed as a one-pot reaction.[7] | Requires harsh acidic conditions and high temperatures. |
| Limitations | The carbonyl component must be able to form an enamine. | Low yields for certain substrates; not ideal for sensitive functional groups.[6] |
The Bischler-Möhlau Indole Synthesis
This method produces 2-arylindoles from the reaction of an α-haloacetophenone with an excess of a primary or secondary aniline.[9] While historically significant, its application has been limited by severe reaction conditions.[9][10]
Mechanism and Causality: The reaction begins with the N-alkylation of two aniline molecules by the α-bromoacetophenone to form a key α,β-dianilino ketone intermediate.[9][10] One of the aniline moieties is then eliminated, and a subsequent intramolecular electrophilic substitution (cyclization) onto the aniline ring occurs. A final dehydration step yields the aromatic 2-arylindole. The requirement for high temperatures (180-240 °C) is a major drawback, though modern variations using microwave irradiation or Lewis acid catalysts like lithium bromide have been developed to mitigate this.[9][10]
Caption: Simplified mechanism of the Bischler-Möhlau Synthesis.
Comparative Data:
| Method | Starting Materials | Conditions | Key Advantage | Major Limitation |
| Fischer | Arylhydrazine, Aldehyde/Ketone | Strong Acid (PPA, ZnCl₂), Heat | Highly versatile, common reagents | Harsh conditions, regioselectivity issues |
| Bischler-Möhlau | α-Haloacetophenone, Aniline | High Temp (180-240°C) or Microwave | Direct route to 2-arylindoles | Very harsh conditions, low yields, poor regioselectivity.[9][11] |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Strong Base (EtO⁻), then Reduction | Utilizes simple starting materials | Multi-step, requires strong base and reduction.[12] |
The Reissert Indole Synthesis
The Reissert synthesis is a robust method for preparing indoles and substituted indoles starting from o-nitrotoluene and its derivatives.[12]
Mechanism and Causality: The process begins with the condensation of an o-nitrotoluene with diethyl oxalate, facilitated by a strong base like potassium ethoxide, which deprotonates the acidic benzylic methyl group.[12][13] This forms an o-nitrophenylpyruvic acid ethyl ester. The crucial step is the reductive cyclization of this intermediate, typically using reagents like zinc in acetic acid or catalytic hydrogenation. The nitro group is reduced to an amino group, which then spontaneously undergoes intramolecular condensation with the adjacent ketone to form the indole-2-carboxylate, which can be subsequently decarboxylated if desired.[14]
Part 2: Modern Palladium-Catalyzed Indole Syntheses
The advent of transition-metal catalysis revolutionized indole synthesis, enabling the construction of highly complex and functionalized indole rings under milder conditions with greater control over regioselectivity.
The Larock Indole Synthesis
Developed by Richard C. Larock in 1991, this powerful heteroannulation reaction constructs indoles from an o-haloaniline (typically iodo- or bromo-) and a disubstituted alkyne using a palladium catalyst.[15][16]
Mechanism and Causality: The catalytic cycle is initiated by the reduction of Pd(II) to the active Pd(0) species. This is followed by oxidative addition of the o-haloaniline to the Pd(0) center. The alkyne then coordinates to the resulting arylpalladium(II) complex and undergoes a regioselective syn-insertion into the aryl-palladium bond.[15] The regioselectivity of this step is critical and determines the final substitution pattern. The cycle concludes with a C-N bond-forming reductive elimination, which forms the indole ring and regenerates the Pd(0) catalyst. The use of specific ligands, bases, and chloride salt additives can be crucial for achieving high yields, especially with less reactive o-bromoanilines.[15][17]
Caption: Catalytic cycle of the Larock Indole Synthesis.
Intramolecular Heck Reaction
The Heck reaction can be adapted for indole synthesis via an intramolecular cyclization of a suitable precursor, typically an N-allyl- or N-vinyl-o-haloaniline. This convergent approach offers high efficiency.
Mechanism and Causality: Similar to the Larock synthesis, the mechanism begins with the oxidative addition of an o-haloaniline derivative to a Pd(0) catalyst. The key step is the subsequent intramolecular migratory insertion of the tethered alkene onto the aryl-palladium bond (a 5-exo-trig cyclization is common).[18] This forms a new five-membered ring. The resulting alkylpalladium intermediate then undergoes β-hydride elimination to form an exocyclic double bond, which subsequently isomerizes to the more stable endocyclic position, yielding the aromatic indole and regenerating the Pd(0) catalyst.[18] Recent advancements have demonstrated this reaction using in-situ generated palladium nanoparticles in solvents like PEG, enhancing its green chemistry profile.[19]
Experimental Protocol: Larock Synthesis of a Tryptophan Derivative [17]
-
Setup: To an oven-dried vial equipped with a magnetic stir bar, add the o-bromoaniline (1.0 equiv), the alkyne (2.0 equiv), and the palladium catalyst (e.g., 5 mol % Pd[P(tBu)₃]₂).
-
Solvent and Base: Evacuate and backfill the vial with an inert gas (e.g., Argon). Add anhydrous 1,4-dioxane (to 0.2 M) followed by the base (e.g., Cy₂NMe, 2.5 equiv) via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath at 60-80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired indole.
Performance Data for Modern Methods:
| Method | Catalyst/Reagents | Conditions | Yields | Key Features |
| Larock | Pd(OAc)₂, P(o-tol)₃, Na₂CO₃ | 100 °C, DMF | 70-95% | Excellent for 2,3-disubstituted indoles; broad alkyne scope.[17] |
| Heck (Intramolecular) | Pd(OAc)₂, P(o-Tol)₃, Et₃N | 80 °C, PEG-400 | 82-91% | Convergent; nanoparticle catalysis possible; good for N-substituted indoles.[19] |
| C-H Activation | [Ru(p-cymene)Cl₂]₂, AgSbF₆ | 100 °C, DCE | 60-90% | High atom economy; avoids pre-functionalization of starting materials.[20] |
Part 3: Emerging Frontiers in Indole Synthesis
C-H Activation Strategies
Direct C–H activation/functionalization is a paradigm shift in synthesis, avoiding the need for pre-functionalized starting materials (like halides) and thus improving atom economy.[21] For indole synthesis, this often involves the coupling of anilines with alkynes, catalyzed by metals like rhodium or ruthenium, to form the indole ring via a directed C-H annulation process.[20][22] This approach provides a powerful and efficient route to a wide variety of substituted indoles.[23][24]
Enantioselective Synthesis and Flow Chemistry
The demand for enantiomerically pure indole-containing drugs has spurred the development of asymmetric syntheses.[25][26] This is often achieved using transition-metal catalysts paired with chiral ligands to control the stereochemical outcome of the cyclization.[26][27] Furthermore, the translation of classic reactions, like the Fischer synthesis, into continuous flow systems is gaining traction.[1] Flow chemistry offers significant advantages in terms of safety, scalability, reaction time, and process control, making it highly attractive for industrial applications.[1][28][29]
Part 4: A Guide to Method Selection
Choosing the right synthetic strategy depends on the target molecule's substitution pattern, the availability of starting materials, and the required scale.
Caption: Decision workflow for selecting an indole synthesis method.
Conclusion
The synthesis of substituted indoles is a rich and evolving field. While classical methods like the Fischer synthesis remain workhorses for their simplicity, modern palladium-catalyzed reactions such as the Larock and Heck syntheses offer unparalleled versatility, milder conditions, and broader functional group tolerance, making them indispensable for the synthesis of complex pharmaceutical targets. Emerging areas like C-H activation and flow chemistry promise even greater efficiency and sustainability for future generations of indole synthesis. The judicious selection of a synthetic method, guided by an understanding of its mechanism and practical limitations, is paramount to success in this vital area of chemical science.
References
-
Organic Letters. (2021). Pd-Catalyzed Indole Synthesis via C–H Activation and Bisamination Sequence with Diaziridinone. ACS Publications. [Link]
-
Molecules. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Thieme. (2022). Transition-Metal-Catalyzed Enantioselective Synthesis of Indoles from 2-Alkynylanilines. [Link]
-
Molecules. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Royal Society of Chemistry. Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. [Link]
-
Molecules. (2021). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. MDPI. [Link]
-
Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. [Link]
-
Targets in Heterocyclic Systems. (2022). C-H Functionalization of indoles and oxindoles through CDC reactions. [Link]
-
Organic & Biomolecular Chemistry. (2017). Recent progress in transition-metal-catalyzed enantioselective indole functionalizations. Royal Society of Chemistry. [Link]
-
ResearchGate. (2021). Synthesis of indoles via C−H bond activation. [Link]
-
Organic Letters. (2012). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. ACS Publications. [Link]
-
SciSpace. Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. [Link]
-
Semantic Scholar. Enantioselective synthesis of chiral α,α-dialkyl indoles and related azoles by cobalt-catalyzed hydroalkylation and regioselectivity switch. [Link]
-
National Center for Biotechnology Information. (2006). Indole synthesis: a review and proposed classification. [Link]
-
National Center for Biotechnology Information. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]
-
AKJournals. (2016). Fischer indole reaction in batch and flow employing a sulfonic acid resin: Synthesis of pyrido[2,3-a]carbazoles. [Link]
-
International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]
-
PubMed. (2020). A Recent Update on the Flow Synthesis of Indoles. [Link]
-
CORE. The Synthesis of 2- and 3-Substituted Indoles. [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
-
ResearchGate. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. [Link]
-
National Center for Biotechnology Information. (2019). Heck Diversification of Indole-Based Substrates under Aqueous Conditions. [Link]
-
National Center for Biotechnology Information. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. [Link]
-
Wikipedia. Bischler–Möhlau indole synthesis. [Link]
-
Organic Letters. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. ACS Publications. [Link]
-
Chemical Science. (2018). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. RSC Publishing. [Link]
-
Wikipedia. Larock indole synthesis. [Link]
-
chemeurope.com. Bischler-Möhlau indole synthesis. [Link]
-
ResearchGate. (2019). Bischler Indole Synthesis. [Link]
-
ResearchGate. (2016). Bischler Indole Synthesis. [Link]
-
Wikipedia. Reissert indole synthesis. [Link]
-
Scribd. Synthesis of Indoles Through Larock Annulation: Recent Advances. [Link]
-
National Center for Biotechnology Information. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]
-
SynArchive. Larock Indole Synthesis. [Link]
-
ResearchGate. (2016). Reissert Indole Synthesis. [Link]
-
Oreate AI Blog. (2026). A Review of the Indole Synthesis Reaction System. [Link]
Sources
- 1. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 5. testbook.com [testbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 11. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. mdpi.com [mdpi.com]
- 21. soc.chim.it [soc.chim.it]
- 22. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 25. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 26. Recent progress in transition-metal-catalyzed enantioselective indole functionalizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. mdpi.com [mdpi.com]
- 28. akjournals.com [akjournals.com]
- 29. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate and Structurally Related Compounds
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry
The indole nucleus is a privileged heterocyclic scaffold, forming the structural core of a vast array of natural products and synthetic molecules with significant pharmacological properties. Its unique electronic and structural features allow for diverse interactions with a multitude of biological targets, making it a focal point in drug discovery and development. This guide provides an in-depth comparative analysis of the potential biological activities of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate, a compound with limited direct biological data, by examining the well-documented activities of its structural analogues. By dissecting the contributions of the 5-methoxy, 6-formylamino, and 2-carboxylate ester functionalities, we can project a probable biological profile for the target compound and provide a rationale for its future investigation.
Deconstructing the Molecule: A Structure-Activity Relationship (SAR) Analysis
The biological activity of an indole derivative is profoundly influenced by the nature and position of its substituents. In this compound, three key functional groups dictate its potential interactions with biological systems: the 5-methoxy group, the 6-formylamino group, and the ethyl 2-carboxylate group.
The Influence of the 5-Methoxy Group: A Potentiating Moiety
The presence of a methoxy group at the 5-position of the indole ring is a common feature in many biologically active compounds, often enhancing their therapeutic potential.[1][2] This is attributed to the electron-donating nature of the methoxy group, which can modulate the electronic properties of the indole ring system and influence its binding affinity to various receptors and enzymes.
Anticancer Potential: A significant body of research highlights the antiproliferative and anticancer activities of 5-methoxyindole derivatives.[1][2] The strategic placement of this group can lead to potent cytotoxic effects against a range of cancer cell lines.
Neurological Activity: The 5-methoxyindole scaffold is a well-established pharmacophore for serotonin (5-HT) receptors, largely due to its structural similarity to the endogenous neurotransmitter serotonin.[1] Derivatives of 5-methoxytryptamine and other related compounds exhibit high affinity for various 5-HT receptor subtypes, suggesting a potential role in the modulation of central nervous system (CNS) pathways. Furthermore, compounds like 5-methoxyindole-2-carboxylic acid have been investigated for their neuroprotective effects.[3][4][5]
The Role of the 6-Substituent: Modulating Specificity and Potency
Substitution at the 6-position of the indole ring can significantly impact the biological activity profile of the molecule. While direct data on the 6-formylamino group is scarce, we can infer its potential influence by examining related 6-amino and 6-acylamino derivatives. The nature of the substituent at this position can affect the molecule's overall shape, polarity, and hydrogen bonding capabilities, thereby influencing its interaction with specific biological targets.
The Indole-2-Carboxylate Moiety: A Key Interaction Point
The presence of a carboxylate or carboxamide group at the 2-position of the indole ring is a recurring motif in compounds with diverse biological activities. This functional group can act as a key hydrogen bond donor or acceptor, facilitating interactions with the active sites of enzymes and receptors.
Comparative Analysis of Biological Activities
Based on the structure-activity relationships of related compounds, we can project the potential biological activities of this compound in several key therapeutic areas.
Anticipated Anticancer Activity
The combination of a 5-methoxy group and an indole-2-carboxylate core suggests a strong potential for anticancer activity. Numerous 5-methoxyindole derivatives have demonstrated potent cytotoxicity against various cancer cell lines.
Table 1: Comparative in vitro Cytotoxic Activity of 5-Methoxyindole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Key Structural Features |
| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin.[1] |
| HT-29 (Colon) | 1.69 | Sunitinib | 8.11 | |||
| A-549 (Lung) | 1.69 | Sunitinib | 8.11 | |||
| 5w | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin.[1] |
| HT-29 (Colon) | 1.91 | Sunitinib | 8.11 | |||
| A-549 (Lung) | 1.91 | Sunitinib | 8.11 | |||
| MMNC | Indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.33 | 5-Fluorouracil | >100 | Fused quinoline ring system, methyl groups at positions 2 and 5.[1] |
| 21 | N-Methyl-5,6,7-trimethoxyindole | HeLa (Cervical) | 0.022 | - | - | Trimethoxy substitution, N-methylation.[2] |
| A549 (Lung) | 0.035 | - | - | |||
| MCF-7 (Breast) | 0.028 | - | - | |||
| 31 | N-Methyl-5,6,7-trimethoxyindole | HeLa (Cervical) | 0.025 | - | - | Trimethoxy substitution, N-methylation.[2] |
| A549 (Lung) | 0.041 | - | - | |||
| MCF-7 (Breast) | 0.033 | - | - |
The 6-formylamino group in this compound could further modulate this activity. Acylamino groups can participate in hydrogen bonding and may influence the compound's solubility and pharmacokinetic properties.
Anticancer Mechanism of Action: The anticancer effects of 5-methoxyindole derivatives are often attributed to their ability to induce cell cycle arrest and apoptosis.
Caption: Anticancer Mechanisms of 5-Methoxyindole Derivatives.
Potential as a CNS Agent
The structural resemblance of the 5-methoxyindole core to serotonin makes this compound a candidate for investigation as a modulator of neurological pathways.
Table 2: Structure-Activity Relationship of 5-Methoxyindole Derivatives at Serotonin Receptors
| Derivative Class | Target Receptor | Activity | Key Structural Features |
| 5-Methoxytryptamine Derivatives | 5-HT1A | High affinity | The ethylamine side chain at the 3-position is crucial for receptor interaction.[1] |
| 5-HT2A | Varies with N-substitution | N,N-dimethyl substitution generally confers high potency.[1] | |
| 5-HT4 | Agonist properties | Substitution on the aliphatic amine influences efficacy.[1] | |
| 5-Methoxyindole-2-Carboxylic Acid Derivatives | - | Neuroprotective | The carboxylic acid at the 2-position appears important for this activity.[3][4][5] |
The 6-formylamino group could influence selectivity and affinity for different receptor subtypes. The ethyl carboxylate at the 2-position may also play a role in receptor binding or could act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid.
Predicted Anti-inflammatory and Antimicrobial Activities
Indole derivatives are known to possess anti-inflammatory and antimicrobial properties. While specific data for the target compound is unavailable, the general characteristics of the indole scaffold suggest these as potential areas of activity. The 5-methoxy group, in particular, has been associated with anti-inflammatory effects in other phenolic compounds.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, a series of well-established in vitro assays are recommended.
Anticancer Activity: MTT Assay
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Anti-inflammatory Activity: In Vitro Assays
The anti-inflammatory potential can be evaluated by measuring the inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Key Assays:
-
Nitric Oxide (NO) Production Assay (Griess Assay): Measures the production of nitrite, a stable metabolite of NO.
-
Pro-inflammatory Cytokine (TNF-α, IL-6) ELISA: Quantifies the levels of secreted cytokines.
-
COX-2 Expression (Western Blot or qPCR): Determines the effect on the expression of the cyclooxygenase-2 enzyme.
Caption: Workflow for In Vitro Anti-inflammatory Screening.
Antimicrobial Activity: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
Protocol:
-
Prepare Bacterial Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to a standardized concentration.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing growth medium.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The experimental protocols outlined in this guide provide a clear and validated pathway for the systematic evaluation of this compound's anticancer, anti-inflammatory, and antimicrobial properties. The data generated from these studies will be crucial in elucidating the true therapeutic potential of this compound and guiding its future development as a potential drug candidate.
References
- The Pivotal Role of the 5-Methoxy Group in Indole Derivatives: A Comparative Guide to Structure-Activity Rel
- Comparative Analysis of 5-Methoxyindole Derivatives as Antiprolifer
-
Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. PubMed. [Link]
-
Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. PubMed Central. [Link]
-
Treatment with 5-methoxytryptophan attenuates microglia-induced neuroinflammation in spinal cord trauma. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer’s Type Dementia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Indole-2-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Indole-2-Carboxylates and Structural Elucidation
The indole scaffold is a privileged pharmacophore, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Indole-2-carboxylate derivatives, in particular, have garnered significant attention as potential therapeutic agents, including roles as HIV-1 integrase inhibitors and anti-inflammatory agents.[2][3][4] Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design, enabling the optimization of binding interactions with biological targets.
X-ray crystallography stands as the gold standard for determining the precise spatial arrangement of atoms within a crystalline solid. This powerful technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and in silico modeling. This guide will compare the crystallographic features of several key indole-2-carboxylate derivatives, providing a framework for researchers working with this important class of compounds.
Comparative Crystallographic Analysis of Indole-2-Carboxylate Derivatives
The seemingly minor substitution on the indole-2-carboxylate scaffold can have a profound impact on the crystal packing and intermolecular interactions. Here, we compare the crystallographic data of three key derivatives: Indole-2-carboxylic acid, Ethyl 1H-indole-2-carboxylate, and a polymorph of 5-Methoxy-1H-indole-2-carboxylic acid.
| Parameter | Indole-2-carboxylic acid (ICA) | Ethyl 1H-indole-2-carboxylate | 5-Methoxy-1H-indole-2-carboxylic acid (MI2CA - Polymorph 2) |
| Formula | C₉H₇NO₂[5][6] | C₁₁H₁₁NO₂[4][7] | C₁₀H₉NO₃ |
| Crystal System | Orthorhombic[8] | Monoclinic[7] | Monoclinic[9][10][11] |
| Space Group | Pna2₁[8] | P2₁/c[7] | P2₁/c[9][10][11] |
| a (Å) | 30.144(6)[8] | 5.5622(7)[7] | 4.0305(2)[9][10][11] |
| b (Å) | 6.466(1)[8] | 18.891(2)[7] | 13.0346(6)[9][10][11] |
| c (Å) | 3.819(1)[8] | 9.6524(13)[7] | 17.2042(9)[9][10][11] |
| β (˚) | 90 | 104.454(13)[7] | 91.871(5)[9][10][11] |
| V (ų) | 744.4(3)[8] | 982.1(2)[7] | Not explicitly stated, but calculable |
| Z | 2[8] | 4[7] | 4[9][10][11] |
| Key Intermolecular Interactions | Forms a planar ribbon held together by intermolecular O–H···O and N–H···O hydrogen bonds.[8] | Crystallizes as a hydrogen-bonded dimer resulting from O···H—N hydrogen bonds, forming centrosymmetric R²₂(10) ring motifs.[4][7] | Formation of cyclic dimers via double hydrogen bonds O−H··· O between molecules.[9][10][11] |
Expert Insights: The variation in crystal packing, from the planar ribbons of indole-2-carboxylic acid to the dimeric structures of its ethyl ester and methoxy derivative, highlights the critical role of the carboxylate functionalization and ring substituents in directing intermolecular interactions. The esterification in ethyl 1H-indole-2-carboxylate, for instance, removes the acidic proton, favoring the formation of N-H···O hydrogen bonds between the indole nitrogen and the keto oxygen.[7] In contrast, the carboxylic acid derivatives engage in O-H···O hydrogen bonding, leading to different supramolecular assemblies.[8][9][10] The discovery of polymorphism in 5-methoxy-1H-indole-2-carboxylic acid further underscores the sensitivity of the crystallization process to experimental conditions and the potential for multiple, energetically similar crystal forms.[9][10]
Experimental Workflow: From Synthesis to Structure
The successful crystallographic analysis of indole-2-carboxylate derivatives hinges on a meticulously executed experimental workflow. The following diagram and protocol provide a comprehensive overview of the key stages.
Caption: A generalized workflow for the X-ray crystallographic analysis of indole-2-carboxylate derivatives.
Detailed Experimental Protocol: Crystallization and X-ray Diffraction of Ethyl 1H-indole-2-carboxylate
This protocol is a representative example based on established methods.[2][7]
1. Synthesis and Purification:
-
Rationale: The purity of the starting material is paramount for obtaining high-quality single crystals. Impurities can inhibit crystal growth or lead to disordered structures.
-
Procedure:
-
Synthesize ethyl 1H-indole-2-carboxylate from 1H-indole-2-carboxylic acid using a suitable esterification method, such as reaction with thionyl chloride followed by the addition of ethanol.[2][7]
-
Purify the crude product by recrystallization from a suitable solvent like methanol to achieve high purity (>99%).[2][7]
-
2. Single Crystal Growth:
-
Rationale: The goal is to grow a single crystal of sufficient size and quality for X-ray diffraction. Slow evaporation is a common and effective technique for many organic molecules.
-
Procedure:
-
Dissolve the purified ethyl 1H-indole-2-carboxylate in a minimal amount of a suitable solvent (e.g., methanol) in a clean vial.[2]
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined, X-ray quality single crystals.[2]
-
3. Crystal Mounting and Data Collection:
-
Rationale: A single, defect-free crystal is selected and mounted on the diffractometer for data collection. The crystal is cooled to low temperatures (e.g., 170 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[7]
-
Procedure:
-
Under a microscope, select a suitable single crystal (typically 0.1-0.4 mm in size).
-
Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas.
-
Center the crystal on the X-ray diffractometer.
-
Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).[7] Data collection strategy should aim for high completeness and redundancy.
-
4. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions and thermal parameters.
-
Procedure:
-
Process the raw diffraction data (integration, scaling, and absorption correction).
-
Solve the structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares on F².
-
Locate hydrogen atoms in the difference Fourier map and refine their positions.
-
Validate the final structure using software like CHECKCIF to ensure its quality and chemical reasonableness.
-
Conclusion and Future Directions
The crystallographic studies of indole-2-carboxylate derivatives provide a fundamental understanding of their solid-state structures and intermolecular interactions. This comparative guide demonstrates how subtle modifications to the molecular structure can lead to distinct packing arrangements, a crucial consideration in drug development for aspects like polymorphism and solubility.
Future research in this area should continue to explore the crystallization of a wider range of indole-2-carboxylate derivatives, including co-crystals with pharmaceutically relevant ligands. Such studies will further enrich our understanding of the structural landscape of this important class of molecules and pave the way for the design of new and improved therapeutic agents.
References
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
- Ethyl 1H-indole-2-carboxyl
- Indole-2-carboxylic acid | C9H7NO2. (n.d.). PubChem.
- Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. (2024). Semantic Scholar.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI.
- Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
- Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (2004).
- Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
- Indole-2-carboxylic acid. (n.d.). NIST WebBook.
Sources
- 1. mdpi.com [mdpi.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indole-2-carboxylic acid [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized Ethyl 6-formylamino-5-methoxyindole-2-carboxylate
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate. As a key intermediate in various synthetic pathways, particularly in drug discovery and development, ensuring its purity is paramount to the safety, efficacy, and reproducibility of downstream applications.[1] This document is intended for researchers, analytical chemists, and quality control professionals, offering in-depth technical insights and a validated protocol grounded in scientific principles and regulatory standards.
The Imperative of Purity in Indole Synthesis
The synthesis of complex heterocyclic molecules like this compound is often a multi-step process. Each step carries the risk of generating impurities, which can include unreacted starting materials, intermediates, by-products from side reactions (such as oxidation or dehalogenation), and isomers.[2][3] Indole derivatives, in particular, can be susceptible to oxidation and polymerization, leading to colored impurities that can be difficult to remove and may interfere with subsequent reactions or biological assays.[4] Therefore, a highly selective and sensitive analytical method is not merely desirable but essential for accurately quantifying the purity of the synthesized compound and ensuring the integrity of the final product.[5]
Strategic Approach to HPLC Method Development
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for pharmaceutical analysis, offering precise and reproducible separation of compounds.[6] For a moderately polar molecule like our target indole derivative, Reverse-Phase HPLC (RP-HPLC) is the most logical and effective approach.[1][7] This technique separates molecules based on their hydrophobicity, using a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.
Our method development strategy is built on a systematic evaluation of chromatographic conditions to achieve optimal separation of the main compound from all potential process-related impurities.[8] Key variables considered include the organic modifier in the mobile phase, the use of an acidic additive for peak shaping, and the elution mode (isocratic versus gradient).
Caption: A logical workflow for HPLC method development.
Comparative Analysis of Chromatographic Conditions
To identify the most suitable method, we compared three distinct RP-HPLC approaches: a simple isocratic method, a generic gradient method, and a final, optimized gradient method. The objective was to achieve a minimum resolution (Rs) of 1.5 between the main peak and its closest eluting impurity, a USP tailing factor (T) close to 1.0 for optimal peak symmetry, and the shortest possible run time.
| Parameter | Method A: Isocratic | Method B: Generic Gradient | Method C: Optimized Gradient (Recommended) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution | 60% B | 10% to 90% B in 15 min | 40% to 70% B in 10 min, hold 2 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Temperature | 30 °C | 30 °C | 35 °C |
| Run Time | 10 min | 20 min | 15 min |
| Analyte RT | 4.5 min | 11.2 min | 8.1 min |
| Resolution (Rs) | 1.2 (Poor separation from impurity) | > 2.0 (Excessive separation) | > 1.8 (Excellent separation) |
| Tailing Factor (T) | 1.4 (Significant tailing) | 1.1 (Good symmetry) | 1.1 (Good symmetry) |
| Conclusion | Fast but inadequate resolution. | Good resolution but unnecessarily long run time. | Optimal balance of resolution, peak shape, and efficiency. |
Rationale for Method C: The isocratic method (A) failed to adequately resolve a key process impurity. The generic gradient (B) provided excellent separation but resulted in a long run time, which is inefficient for routine quality control. Method C was optimized to focus the gradient slope in the region where impurities elute, achieving excellent resolution and peak shape within a shorter, more efficient 15-minute run time. The slightly elevated flow rate and temperature further improve efficiency and peak shape by reducing mobile phase viscosity and enhancing mass transfer.
Detailed Protocol: Optimized Gradient HPLC Method
This protocol provides a self-validating system for the routine purity analysis of this compound. Adherence to the System Suitability Test (SST) criteria is mandatory before proceeding with sample analysis.[9]
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, Formic Acid (≥98%).
-
Reference Standard: this compound, purity ≥99.5%.
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid (v/v) in Water. (Add 1.0 mL of formic acid to 1 L of water).
-
Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile. (Add 1.0 mL of formic acid to 1 L of ACN).
-
Gradient Program:
-
0.0 min: 40% B
-
10.0 min: 70% B
-
10.1 min: 40% B
-
15.0 min: 40% B
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Solution Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the synthesized sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Experimental Workflow & System Suitability
Caption: Step-by-step experimental workflow for purity analysis.
Data Analysis
The purity of the sample is calculated using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Ensuring Trustworthiness through Method Validation
While a fully optimized method provides confidence, its reliability must be formally established through validation, following guidelines such as those from the International Council for Harmonisation (ICH).[10][11] A validated method ensures it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or starting materials.[12] This is demonstrated by resolving the main peak from all known impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
By following the detailed protocol and adhering to the principles of method validation, researchers can ensure the generation of accurate, reliable, and defensible purity data for synthesized this compound.
References
-
Steps for HPLC Method Development. Pharmaguideline.
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmtech.com.
-
Analytical Techniques for the Purity Assessment of Substituted Indoles. Benchchem.
-
HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Walsh Medical Media.
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
-
Steps for HPLC Method Validation. Pharmaguideline.
-
Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijarsct.
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH).
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed.
-
What do common indole impurities look like? ResearchGate.
-
Identification and synthesis of impurities formed during sertindole preparation. National Institutes of Health (NIH).
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Institutes of Health (NIH).
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio.
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Oxford Academic.
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace.
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
-
Synthesis and Chemistry of Indole. SlideShare.
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different indole precursors in synthesis
An In-Depth Technical Guide to the Comparative Study of Different Indole Precursors in Synthesis
Authored by a Senior Application Scientist
The indole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The development of efficient and versatile methods for constructing this heterocyclic system is, therefore, a critical endeavor for researchers, scientists, and drug development professionals. This guide provides an objective, data-driven comparison of classical and modern synthetic routes to indoles, focusing on the precursors that define each pathway. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each method to inform your synthetic strategy.
Classical Approaches: The Foundation of Indole Synthesis
For over a century, a set of named reactions has formed the bedrock of indole synthesis. These methods, while sometimes demanding harsh conditions, are robust and have been refined extensively. The choice of precursor is the defining feature of these classical routes.
The Fischer Indole Synthesis: A Workhorse Reaction
Discovered by Emil Fischer in 1883, this is arguably the most widely used method for indole construction.[4][5][6] It demonstrates the power of acid catalysis to orchestrate a complex rearrangement from relatively simple precursors.
Precursors: Arylhydrazines and an aldehyde or ketone.[5][6][7] The carbonyl compound must possess at least two alpha-hydrogens to enable the necessary tautomerization.[7][8]
Mechanistic Rationale: The reaction proceeds through a series of well-defined steps. The initial condensation of the arylhydrazine and the carbonyl compound forms a hydrazone. This intermediate, under acidic conditions, tautomerizes to an enamine. The crucial step is a[9][9]-sigmatropic rearrangement of the protonated enamine, which breaks the weak N-N bond and forms a new C-C bond.[5][6][8] Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[6][8] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole structure.[6]
Caption: Key stages of the Fischer indole synthesis mechanism.
Advantages & Causality:
-
Versatility: The wide availability of substituted arylhydrazines and carbonyl compounds allows for the synthesis of a vast array of substituted indoles.[4]
-
One-Pot Procedures: The intermediate arylhydrazone does not necessarily need to be isolated, making it possible to perform the synthesis in a single reaction vessel.[5][7]
Limitations & Scientific Explanation:
-
Harsh Conditions: The reaction often requires strong acids (Brønsted or Lewis acids like ZnCl₂, BF₃) and high temperatures, which can limit its compatibility with sensitive functional groups.[5][6]
-
Substrate Failures: The synthesis fails with acetaldehyde, making the direct synthesis of unsubstituted indole problematic.[5][8] This is typically overcome by using pyruvic acid followed by decarboxylation.[5][8] Furthermore, substrates with strong electron-donating groups can favor heterolytic N-N bond cleavage over the desired[9][9]-sigmatropic rearrangement, causing the reaction to fail.[10]
-
Regioselectivity: Unsymmetrical ketones can lead to a mixture of two regioisomeric indoles, with the product ratio dependent on the specific reaction conditions and steric effects.[7]
The Bischler-Möhlau Indole Synthesis
This classical method provides a direct route to 2-arylindoles, a common motif in pharmacologically active molecules.
Precursors: α-Bromoacetophenone (or other α-haloketones) and an excess of an aniline.[11]
Mechanistic Rationale: The synthesis begins with the N-alkylation of two aniline molecules by the α-bromoacetophenone to form a key intermediate. An electrophilic cyclization, driven by the elimination of an aniline molecule, is followed by aromatization and tautomerization to yield the final 2-arylindole product.[11]
Caption: Simplified mechanism of the Bischler-Möhlau synthesis.
Advantages & Causality:
-
Direct Access to 2-Arylindoles: This method is particularly useful for synthesizing this specific class of indoles, which might be more challenging to access via other classical routes.
Limitations & Scientific Explanation:
-
Harsh Conditions: The reaction typically requires very high temperatures and long reaction times, which can lead to low yields and limit functional group tolerance.[11][12]
-
Low Yields & Poor Regioselectivity: Historically, the method has been plagued by low yields and unpredictable regiochemistry, making it less reliable than the Fischer synthesis.[11][13] Modern modifications, such as the use of microwave irradiation, have been shown to improve yields and reaction times.[1][13]
The Reissert Indole Synthesis
The Reissert synthesis offers a distinct pathway starting from ortho-substituted nitroaromatics.
Precursors: o-Nitrotoluene and diethyl oxalate.[14]
Mechanistic Rationale: The process is a two-stage synthesis. First, the o-nitrotoluene is deprotonated by a strong base (e.g., potassium ethoxide), and the resulting carbanion undergoes condensation with diethyl oxalate to form ethyl o-nitrophenylpyruvate.[14] The second stage involves a reductive cyclization of this intermediate, typically using zinc in acetic acid.[1][14] The nitro group is reduced to an amine, which immediately undergoes intramolecular cyclization onto the adjacent ketone to form indole-2-carboxylic acid. This can then be decarboxylated by heating to yield the parent indole.[1][14]
Caption: The multi-step workflow of the Reissert indole synthesis.
Advantages & Causality:
-
Alternative Precursors: It utilizes readily available nitroaromatics, providing a complementary approach when suitable hydrazines or anilines are not accessible.
-
Predictable Regiochemistry: The substitution pattern is well-defined by the starting o-nitrotoluene, leading to predictable products.
Limitations & Scientific Explanation:
-
Multi-step Process: The synthesis requires at least two distinct chemical transformations, which can impact overall yield and efficiency.
-
Functional Group Tolerance: The strong reducing conditions in the second step may not be compatible with other reducible functional groups in the molecule.
Modern Methods: The Rise of Transition-Metal Catalysis
In recent decades, transition-metal catalysis has revolutionized indole synthesis, offering milder conditions, improved functional group tolerance, and novel bond-forming strategies.[2][15] Palladium, rhodium, copper, and ruthenium catalysts are now routinely used to construct the indole core from precursors that are often unreactive in classical methods.[2][16][17][18]
Precursors: o-Haloanilines, o-alkynylanilines, or even unactivated anilines via C-H activation, coupled with alkynes, alkenes, or ketones.[17][19][20][21]
Mechanistic Rationale (General Palladium-Catalyzed Example): A common strategy, such as the Larock indole synthesis, involves the palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne.[22] The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the aryl halide, coordination and insertion of the alkyne, and subsequent intramolecular nucleophilic attack by the aniline nitrogen, followed by reductive elimination to regenerate the catalyst and release the indole product.
Caption: A generalized workflow for modern catalytic indole synthesis.
Advantages & Causality:
-
Mild Conditions: Many catalytic reactions proceed at or near room temperature, preserving sensitive functional groups.[23]
-
High Efficiency & Selectivity: These methods often provide high yields and excellent regioselectivity, avoiding the product mixture issues seen in some classical methods.[17]
-
Broad Substrate Scope: Transition-metal catalysis allows for the coupling of a wide variety of precursors, enabling the synthesis of highly functionalized and complex indole derivatives.[9][19]
Limitations & Scientific Explanation:
-
Catalyst Cost and Sensitivity: Transition-metal catalysts, particularly those based on palladium and rhodium, can be expensive. Some catalytic systems are also sensitive to air and moisture, requiring inert atmosphere techniques.[12]
-
Ligand Development: The success of a catalytic reaction often hinges on the choice of ligand, and significant effort may be required to screen and optimize ligands for a specific transformation.
Quantitative Performance Comparison
To provide a clear, data-driven comparison, the synthesis of 2-phenylindole is presented as a benchmark, illustrating the performance of different methods under reported conditions.
| Synthesis Method | Precursor 1 | Precursor 2 | Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| Fischer Indole | Phenylhydrazine | Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80 | [1] |
| Bischler-Möhlau | α-Bromoacetophenone | Aniline | None | None (Reflux) | High | N/S | Low (Historically) | [1] |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline | Anilinium bromide | None | Solid-state | MW (540W) | 0.02 | 71 | [1] |
| Pd-Catalyzed Annulation | Aniline | Bromoalkyne | Palladium Catalyst | DMF | 90-110 | 5-6 | Good | [23] |
| Pd-Catalyzed C-H Activation | 2-Iodostyrene | Di-t-butyldiaziridinone | Pd(TFA)₂ / dppf | Toluene | 100 | 48 | Moderate-Good | [1] |
N/S: Not Specified; MW: Microwave
This table clearly demonstrates the trade-offs. The Fischer synthesis is high-yielding and fast but requires high temperatures. The classical Bischler-Möhlau is inefficient, but modern microwave-assisted protocols dramatically improve its performance. Palladium-catalyzed methods offer good yields under more controlled, albeit longer, reaction times.
Experimental Protocols
Trustworthy and reproducible protocols are essential for laboratory success. Below are representative, detailed methodologies for key syntheses.
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole[1]
-
Reactants: Phenylhydrazine, Acetophenone, Zinc Chloride (catalyst).
-
Procedure:
-
Combine equimolar amounts of phenylhydrazine and acetophenone.
-
Add a catalytic amount of fused, powdered zinc chloride.
-
Heat the mixture to 170 °C with stirring. The reaction is typically rapid and may be complete in under 10 minutes.
-
Cool the reaction mixture and dissolve it in a suitable solvent like ethanol.
-
Pour the solution into cold water to precipitate the crude product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-phenylindole.
-
Characterize the product using NMR and MS to confirm its structure and purity.
-
Protocol 2: Reissert Indole Synthesis (General Procedure)[1][14]
-
Step 1: Condensation
-
Dissolve potassium metal in absolute ethanol to prepare a fresh solution of potassium ethoxide.
-
To this basic solution, add the o-nitrotoluene derivative followed by the dropwise addition of diethyl oxalate at a controlled temperature (e.g., below 10 °C).
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction with acid and extract the product (ethyl o-nitrophenylpyruvate) with an organic solvent. Purify by chromatography or crystallization.
-
-
Step 2: Reductive Cyclization
-
Dissolve the purified ethyl o-nitrophenylpyruvate from Step 1 in glacial acetic acid.
-
Add zinc dust portion-wise while monitoring the internal temperature.
-
After the addition is complete, heat the mixture at reflux until the reaction is complete.
-
Filter the hot solution to remove excess zinc and inorganic salts.
-
Cool the filtrate to crystallize the product, indole-2-carboxylic acid.
-
Filter and dry the product.
-
Protocol 3: Palladium-Catalyzed Synthesis of Indoles from o-Haloanilines[20][21]
-
Reactants: o-Iodoaniline, a terminal alkyne, Pd/C (10 mol%), PPh₃, Et₃N, and moist ZnCl₂.
-
Procedure:
-
To a sealed reaction vessel under an inert atmosphere (Argon or Nitrogen), add the o-iodoaniline, the terminal alkyne, Pd/C, triphenylphosphine (PPh₃), and zinc chloride.
-
Add dry DMF as the solvent, followed by triethylamine (Et₃N) as the base.
-
Seal the vessel and heat the mixture to 110 °C for 3-6 hours, or until TLC indicates the consumption of starting material.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-substituted indole.
-
Conclusion
The selection of an indole synthesis strategy is a critical decision dictated by the desired substitution pattern, functional group tolerance, availability of precursors, and scalability.
-
The Fischer synthesis remains a highly versatile and powerful method, especially when harsh acidic conditions are tolerated.
-
The Reissert and Bischler-Möhlau syntheses offer valuable, albeit more niche, pathways for specific substitution patterns, with modern modifications enhancing their practicality.
-
Transition-metal-catalyzed methods represent the state-of-the-art, providing unparalleled flexibility, mildness, and efficiency for the construction of complex and highly functionalized indoles.[2]
This guide provides the foundational knowledge and practical data to help researchers navigate these choices, bridging the gap between classical knowledge and modern innovation in the enduring quest for novel indole derivatives.
References
-
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
-
Transition-Metal-Catalyzed Enantioselective Synthesis of Indoles from 2-Alkynylanilines. Thieme Connect. [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]
-
Indole synthesis: a review and proposed classification. National Center for Biotechnology Information. [Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Publications. [Link]
-
Contemporary Developments in the Transition-Metal Catalyzed Synthesis of Indoles. A Review. Taylor & Francis Online. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]
-
Reissert indole synthesis. Wikipedia. [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. National Center for Biotechnology Information. [Link]
-
Why Do Some Fischer Indolizations Fail?. National Center for Biotechnology Information. [Link]
-
Recent Advances in the Construction of Indole Scaffolds. Der Pharma Chemica. [Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. [Link]
-
Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. National Center for Biotechnology Information. [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. National Center for Biotechnology Information. [Link]
-
Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Bischler–Möhlau indole synthesis | Request PDF. ResearchGate. [Link]
-
Synthesis of Indoles from o-Haloanilines. ACS Publications. [Link]
-
The protocols of synthesis of diverse indole derivatives. ResearchGate. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
(PDF) Synthesis of Indoles: Recent Advances. ResearchGate. [Link]
-
Catalytic Synthesis of Indoles from Alkynes. ResearchGate. [Link]
-
Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis,. YouTube. [Link]
-
Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. [Link]
-
Indole Synthesis: New Methods. Scribd. [Link]
-
Bischler-Möhlau indole synthesis. Semantic Scholar. [Link]
-
Catalytic Synthesis of Indoles from Alkynes. Semantic Scholar. [Link]
-
Bischler–Möhlau indole synthesis. Wikipedia. [Link]
-
Bischler Indole Synthesis. ResearchGate. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Fischer indole synthesis – Knowledge and References. Taylor & Francis. [Link]
-
Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. testbook.com [testbook.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. mdpi.com [mdpi.com]
- 20. par.nsf.gov [par.nsf.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Indole synthesis [organic-chemistry.org]
A Comparative Guide to Validated Analytical Methods for Indole-2-Carboxylates
Introduction: The Significance of Indole-2-Carboxylate Analysis
Indole-2-carboxylates are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and biologically active molecules.[1] Their therapeutic potential is vast, with derivatives showing promise as HIV-1 integrase inhibitors and ligands for the strychnine-insensitive glycine receptor.[2][3] Given their significance, the ability to accurately and reliably quantify indole-2-carboxylates in various matrices is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The validation of these analytical methods is not merely a procedural formality but a cornerstone of scientific integrity, ensuring that the data generated is accurate, reproducible, and fit for its intended purpose.[4][5] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to provide a framework for robust method validation.[6][7][8]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds like indole-2-carboxylates. Its versatility, robustness, and wide availability make it the go-to method for routine analysis and quality control.
The 'Why' Behind the Method: Principles of HPLC Separation
Reversed-phase HPLC (RP-HPLC) is the most common mode used for indole-2-carboxylate analysis. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. By manipulating the composition and pH of the mobile phase, the retention and elution of the target analytes can be precisely controlled. For instance, ion-suppression RP-HPLC can be employed to enhance the retention of the acidic indole-2-carboxylic acid by lowering the pH of the mobile phase.[9]
Validated HPLC Protocol for Ethyl Indole-2-Carboxylate
This protocol is adapted from established methods for the analysis of indole-2-carboxylates.[10]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v) containing 0.1% formic acid.[10][11] For non-MS compatible applications, phosphoric acid can be used.[10]
-
Standard Solution Preparation: Prepare a stock solution of the indole-2-carboxylate standard in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Chromatographic Conditions:
-
Data Analysis: Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standard solutions.
Method Validation Parameters (as per ICH Q2(R1))[6][8]
| Parameter | Acceptance Criteria | Typical Performance |
| Specificity | The analyte peak should be well-resolved from other components. | Peak purity analysis confirms no co-eluting impurities.[5] |
| Linearity | Correlation coefficient (r²) > 0.999[12][13] | Achieved over a concentration range of LOQ to 150% of the target concentration.[12][13] |
| Accuracy | Recovery of 95-105%[14] | Typically within 93.9% and 107.9%.[12][13] |
| Precision | RSD < 2% | Intra-day and inter-day precision are consistently within acceptable limits. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio > 10 | Method dependent, but typically in the low µg/mL range.[12][13] |
| Robustness | No significant change in results with small variations in method parameters. | Tested for variations in mobile phase composition, pH, and flow rate. |
Experimental Workflow for HPLC Analysis
Caption: A generalized workflow for the quantitative analysis of indole-2-carboxylates using HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Enhanced Sensitivity and Specificity
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This makes it the ideal choice for analyzing complex matrices and for bioanalytical studies requiring low detection limits.
The 'Why' Behind the Method: Principles of LC-MS
After chromatographic separation, the analyte is ionized (commonly using electrospray ionization - ESI) and introduced into the mass spectrometer. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing both qualitative (structural) and quantitative information. Tandem mass spectrometry (LC-MS/MS) offers even greater specificity by fragmenting a specific parent ion and detecting a characteristic daughter ion.[15]
Validated LC-MS/MS Protocol for Indole-2-Carboxylic Acid
This protocol is a representative method for the trace analysis of indole-2-carboxylic acid in biological samples.[11][16]
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 analytical column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size)[16]
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).[16]
-
Standard and Sample Preparation: Prepare standards and samples in a suitable solvent (e.g., methanol-water). For biological samples, a solid-phase extraction (SPE) step may be necessary for cleanup and pre-concentration.[11]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI is often suitable for carboxylic acids.[15]
-
MRM Transitions: Monitor the specific parent ion to daughter ion transition for the indole-2-carboxylic acid and its internal standard.
-
-
Data Analysis: Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.
Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Selectivity | No interfering peaks at the retention time of the analyte and internal standard. | High selectivity achieved through MRM. |
| Linearity | Correlation coefficient (r²) > 0.99 | Wide linear dynamic range. |
| Accuracy & Precision | Mean value within 15% of nominal value (20% at LLOQ); CV ≤ 15% (20% at LLOQ).[4] | High accuracy and precision suitable for bioanalytical applications.[5] |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. | Matrix effects should be evaluated using matrix from at least 6 different sources.[17] |
| Recovery | Consistent and reproducible extraction recovery. | Determined by comparing the response of extracted samples to unextracted standards. |
| Stability | Analyte stability established under various storage and handling conditions. | Freeze-thaw, bench-top, and long-term stability should be evaluated.[17] |
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical workflow for the bioanalysis of indole-2-carboxylates using LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Derivatives
While less common for indole-2-carboxylic acids due to their low volatility, GC-MS can be a powerful tool for the analysis of more volatile indole derivatives or after derivatization of the carboxylic acid group.
The 'Why' Behind the Method: Principles of GC-MS
In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer for detection. Derivatization is often required to increase the volatility and thermal stability of polar analytes like carboxylic acids.
Conceptual GC-MS Protocol for Derivatized Indole-2-Carboxylates
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for the separation of the derivatized analytes.
Procedure:
-
Derivatization: Convert the indole-2-carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) or a silyl derivative.
-
Injection: Inject the derivatized sample into the GC inlet.
-
GC Separation: Use a temperature program to separate the components.
-
MS Detection: Acquire mass spectra in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Method Validation Considerations
Validation of a GC-MS method follows similar principles to HPLC and LC-MS, with particular attention to the efficiency and reproducibility of the derivatization step.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous identification and structural characterization of indole-2-carboxylates.[18][19][20][21][22] While primarily a qualitative tool, quantitative NMR (qNMR) can also be employed for accurate concentration determination without the need for an identical standard of the analyte.
The 'Why' Behind the Method: Principles of NMR
NMR exploits the magnetic properties of atomic nuclei. By observing the absorption of electromagnetic radiation by nuclei in a strong magnetic field, detailed information about the molecular structure, including connectivity and stereochemistry, can be obtained. For indole-2-carboxylates, ¹H and ¹³C NMR are routinely used.[18][21]
Conceptual NMR Protocol for Structural Characterization
Instrumentation:
-
High-field NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve a few milligrams of the purified sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[21]
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC).
-
Data Analysis: Interpret the chemical shifts, coupling constants, and correlations to elucidate the structure of the molecule.
Comparative Summary of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS | GC-MS | NMR |
| Primary Application | Quantitative analysis, quality control | Trace quantitative analysis, bioanalysis | Analysis of volatile derivatives | Structural elucidation, identification |
| Sensitivity | Moderate (µg/mL) | Very High (pg/mL to ng/mL) | High (with derivatization) | Low (mg) |
| Selectivity | Good | Excellent | Good | Excellent |
| Speed | Moderate | Fast | Moderate | Slow |
| Cost | Low | High | Moderate | High |
| Sample Preparation | Simple | Can be complex (e.g., SPE) | Requires derivatization | Simple |
| Structural Information | Limited | Yes (MS fragmentation) | Yes (MS fragmentation) | Definitive |
Conclusion: Selecting the Right Tool for the Job
The choice of an analytical method for indole-2-carboxylates is dictated by the specific requirements of the study. For routine quantification and quality control in drug manufacturing, the robustness and cost-effectiveness of HPLC-UV are often ideal. When high sensitivity and selectivity are paramount, such as in bioanalytical studies or the analysis of complex mixtures, LC-MS/MS is the undisputed champion. GC-MS offers a viable alternative for volatile derivatives, while NMR remains the ultimate tool for definitive structural confirmation.
A thorough understanding of the strengths and limitations of each technique, coupled with rigorous method validation according to established guidelines, is essential for generating reliable and defensible data in the research and development of indole-2-carboxylate-based therapeutics.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Quality Guidelines - ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
Ethyl indole-2-carboxylate | SIELC Technologies. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]
-
ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete - Longdom Publishing. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector | Request PDF - ResearchGate. [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC - NIH. [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. [Link]
-
Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI. [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. [Link]
-
divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze - Semantic Scholar. [Link]
-
(PDF) Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. [Link]
-
(PDF) Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - ResearchGate. [Link]
-
Bioanalytical Method Validation. [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method | ACS Omega. [Link]
-
Bioanalytical method validation: An updated review - PMC - NIH. [Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci - Preprints.org. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5 - European Medicines Agency. [Link]
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]
-
Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed. [Link]
-
Synthesis , characterization and pharmacological evaluation of novel Indole derivatives. [Link]
-
Novel indole-2-carboxylates as Ligands for the Strychnine-Insensitive N-methyl-D-aspartate-linked Glycine Receptor - PubMed. [Link]
-
REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi. [Link]
-
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC - NIH. [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity | ACS Bio & Med Chem Au. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. [Link]
Sources
- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethyl indole-2-carboxylate | SIELC Technologies [sielc.com]
- 11. mdpi.com [mdpi.com]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate
For researchers and scientists in the dynamic field of drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate (CAS 119825-27-3), a specialized compound utilized in organic synthesis and proteomics research.[1][2] Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not publicly available in the provided search results, the principles of safe chemical disposal are universal. The following protocols are based on established best practices for handling laboratory chemical waste and indole derivatives.[3] It is imperative to consult the supplier-provided SDS for specific hazard information before handling or disposing of this compound.
I. Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal procedures commence, a thorough risk assessment is critical. While some safety data sheets for similar compounds suggest that they may not be classified as hazardous substances, it is best practice to treat all novel or specialized chemicals as potentially hazardous until confirmed otherwise.[4][5]
Key Actions:
-
Obtain and Review the SDS: The Safety Data Sheet is the primary source of information regarding the hazards of a chemical. If you do not have one, request it from the manufacturer or supplier.
-
Identify Potential Hazards: Pay close attention to sections detailing physical and chemical properties, stability and reactivity, and toxicological information.[4] For indole derivatives, potential hazards could include skin, eye, and respiratory irritation.[3]
-
Assess the Waste Stream: Determine if the waste is the pure, unused compound or if it is mixed with solvents or other reagents. These mixtures may have different hazard profiles.
| Potential Hazard | Mitigation Strategy |
| Skin/Eye Irritation | Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[3] |
| Respiratory Irritation | Handle in a well-ventilated area or a chemical fume hood. |
| Unknown Toxicity | Treat as a hazardous substance until data proves otherwise. |
| Reactivity | Segregate from incompatible materials as identified in the SDS. |
II. Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling any chemical waste. The specific requirements will be outlined in the SDS, but the following provides a general guideline for handling compounds like this compound.
-
Gloves: Chemical-resistant gloves are essential. Inspect them for any signs of degradation before use.[4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[3]
-
Lab Coat: A lab coat should be worn to protect from splashes.[3]
-
Additional PPE: Depending on the scale of the disposal and the potential for aerosolization, a respirator may be necessary.
III. Segregation and Collection: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[6] Mixing incompatible chemicals can lead to dangerous reactions.
Step-by-Step Segregation Protocol:
-
Designate a Waste Stream: this compound waste should be collected as solid chemical waste.[3]
-
Solid Waste Collection:
-
Unused or Expired Compound: The original container holding the unused or expired compound must be treated as hazardous waste. Do not dispose of it in regular trash or down the drain.[3][7]
Sources
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
A Senior Application Scientist's Guide to Handling Ethyl 6-formylamino-5-methoxyindole-2-carboxylate
This guide provides essential safety protocols and operational plans for the handling and disposal of Ethyl 6-formylamino-5-methoxyindole-2-carboxylate (CAS No. 119825-27-3). As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure both your safety and the integrity of your research. The following protocols are designed to be a self-validating system, grounded in authoritative sources.
Hazard Assessment and Triage
This compound is an organic compound intended for research and synthesis applications.[1] Based on its structure and data from analogous indole derivatives, a complete hazard profile must be assumed. Indole and its derivatives are known to cause skin, eye, and respiratory irritation.[2][3] Some are classified as harmful if swallowed, inhaled, or in contact with skin.[4]
| Potential Hazard | Basis of Assessment (Structurally Similar Compounds) | Primary Route of Exposure | Potential Health Effects |
| Skin Irritation | Indole compounds frequently cause moderate to severe skin irritation.[3][4] | Dermal Contact | Redness, inflammation, itching, or rash. |
| Eye Irritation | Direct contact with indole-containing powders can cause serious eye irritation.[2][3] | Ocular Contact | Pain, redness, watering, and potential damage to eye tissue. |
| Respiratory Irritation | Inhalation of fine dust from indole-based solids may irritate the respiratory tract.[2][3][4] | Inhalation | Coughing, shortness of breath, and irritation of the nasal passages and throat. |
| Harmful if Swallowed | Acute toxicity is a known hazard for many functionalized indoles.[4] | Ingestion | Nausea, vomiting, and other systemic effects. |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is the final and most critical barrier between the researcher and potential chemical exposure. The "hierarchy of controls" dictates that engineering controls (like fume hoods) and administrative controls should be prioritized, with PPE serving as the essential final safeguard.[5]
| Protection Type | Specific Recommendation | Rationale and Causality | Applicable Standard |
| Eye & Face Protection | Chemical safety goggles with side-shields. A face shield should be worn over goggles when handling larger quantities (>10g) or if there is a significant splash risk. | The compound is a fine, off-white solid[1] that can easily become airborne and contact the eyes. Goggles provide essential protection against dust particles, while a face shield offers broader protection against splashes during solution preparation.[2][6] | OSHA 29 CFR 1910.133 or EN166 |
| Hand Protection | Powder-free nitrile or neoprene gloves. Minimum thickness of 14 mils is recommended.[7] | These materials provide good resistance to a range of organic chemicals.[8] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected, as no material is completely impervious.[5] | ASTM F1001 |
| Body Protection | A flame-resistant laboratory coat. For large-scale operations, chemical-resistant coveralls are advised. | A lab coat protects skin and personal clothing from incidental contact and contamination.[4] Pant legs should be worn outside of footwear to prevent chemicals from entering shoes.[7] | NFPA 2112 |
| Respiratory Protection | For weighing or handling that may generate dust, a NIOSH-approved N95 (or higher) particulate respirator is mandatory.[2][6] | The primary inhalation risk is from fine dust particles. An N95 respirator effectively filters these airborne particulates. All respirator use requires prior fit-testing and training as per OSHA regulations.[5] | NIOSH 42 CFR 84 |
Safe Handling and Operational Workflow
A systematic workflow minimizes exposure and ensures procedural consistency. All handling of this compound solid should occur within a certified chemical fume hood.[2][8]
Step-by-Step Handling Protocol:
-
Preparation:
-
Confirm the chemical fume hood is functioning correctly.
-
Don all required PPE as detailed in the table above.
-
Prepare the workspace by laying down absorbent, disposable bench paper.
-
Assemble all necessary glassware and equipment.
-
-
Weighing:
-
When weighing the powder, do so in a contained space within the fume hood to control dust.[4]
-
Use anti-static weighing dishes to prevent the powder from clinging and becoming airborne.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution:
-
Slowly add the solid to the chosen solvent to avoid splashing.
-
If creating an aqueous solution, it is often recommended to first dissolve indole compounds in an organic solvent like DMSO and then perform a dilution with the aqueous buffer.[2]
-
-
Storage:
Operational Workflow Diagram
Caption: Workflow for safe handling of the target compound.
Spill Management and Emergency Procedures
Minor Spill (Solid):
-
Restrict access to the area.
-
Wearing full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[8] Do not use compressed air to clean, as this will disperse the dust.[4]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent and wash thoroughly.
Emergency Contact:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Disposal of this compound and its containers must be handled as hazardous chemical waste in accordance with institutional and local regulations.[13] Never dispose of this chemical down the drain.[14]
Disposal Protocol:
-
Waste Identification: All materials contaminated with the compound (gloves, bench paper, pipette tips, excess solution) must be treated as hazardous waste.
-
Segregation:
-
Collect solid waste in a clearly labeled, sealed plastic bag or container.
-
Collect liquid waste in a designated, leak-proof hazardous waste container made of compatible material (e.g., HDPE or glass).[8]
-
Segregate this waste stream from incompatible materials, especially bases and strong oxidizing agents.[8][10]
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Toxic").[8]
-
Storage and Pickup: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
Disposal Decision Workflow
Caption: Decision workflow for proper waste disposal.
References
- BenchChem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
- BenchChem. (n.d.). Personal protective equipment for handling 7-amino-4-methyl-1H-indole-3-carbonitrile.
- BenchChem. (n.d.). Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
-
Martynova, N. A., & Gorokhova, L. G. (2012). [Toxicological characteristic of indole as a basis for its hygienic regulation]. Gigiena i sanitariia, (6), 61–64. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
Environmental Health & Safety, University of Washington. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Occupational exposure limits substance evaluations. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). ETHYL 5-METHOXYINDOLE-2-CARBOXYLATE. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [Toxicological characteristic of indole as a basis for its hygienic regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. fishersci.com [fishersci.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
